3-(1-Piperidinylcarbonyl)phenol
Description
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Structure
3D Structure
Properties
IUPAC Name |
(3-hydroxyphenyl)-piperidin-1-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-11-6-4-5-10(9-11)12(15)13-7-2-1-3-8-13/h4-6,9,14H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBMGIYKRXFEBPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50429060 | |
| Record name | 3-(1-PIPERIDINYLCARBONYL)PHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15504-60-6 | |
| Record name | 3-(1-PIPERIDINYLCARBONYL)PHENOL | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50429060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of 3-(1-Piperidinylcarbonyl)phenol
This guide provides a comprehensive, technically detailed overview of the synthesis and characterization of 3-(1-Piperidinylcarbonyl)phenol (also known as 3-hydroxy-N-piperidinobenzamide), a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, chemists, and professionals in drug development, offering field-proven insights and robust, self-validating protocols.
Introduction and Significance
3-(1-Piperidinylcarbonyl)phenol belongs to the class of hydroxybenzamides. The core structure, featuring a phenol, an amide linkage, and a piperidine ring, makes it a versatile scaffold. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, the amide bond provides structural rigidity and polar interactions, and the piperidine moiety can influence solubility, metabolic stability, and receptor binding. These features are often sought after in the design of bioactive molecules, making a thorough understanding of its synthesis and properties crucial for its application as a building block or a final compound in research and development.[1][2] For instance, related piperidine structures are key components in drugs targeting the central nervous system, and phenol-containing compounds are widely studied for their antioxidant and biological activities.[3][4]
Synthesis Methodology: Amide Coupling
The most direct and reliable method for synthesizing 3-(1-Piperidinylcarbonyl)phenol is through the amide coupling of 3-hydroxybenzoic acid and piperidine. This reaction requires the activation of the carboxylic acid group to facilitate nucleophilic attack by the secondary amine of piperidine.
Rationale for Reagent Selection
-
Starting Materials: 3-hydroxybenzoic acid is selected for its phenolic group at the meta position, which influences the electronic properties and potential biological interactions of the final product. Piperidine is a common cyclic secondary amine used in medicinal chemistry to introduce a saturated heterocyclic motif.
-
Coupling Agent: Dicyclohexylcarbodiimide (DCC) is a widely used and cost-effective coupling reagent.[5] It activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the amine. An alternative, often preferred in modern synthesis due to easier workup, is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), which forms a water-soluble urea byproduct.[6]
-
Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF) are common choices. They are aprotic and capable of dissolving the reactants, preventing unwanted side reactions with the activated intermediate. Anhydrous conditions are critical to prevent the hydrolysis of the activated acid back to its starting form.[7]
Reaction Scheme
A visual representation of the synthesis is crucial for understanding the transformation.
Caption: Amide coupling synthesis of 3-(1-Piperidinylcarbonyl)phenol.
Step-by-Step Experimental Protocol
-
Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxybenzoic acid (1.38 g, 10 mmol).
-
Dissolution: Dissolve the acid in 30 mL of anhydrous dichloromethane (DCM). Stir the solution with a magnetic stir bar until all solid has dissolved.
-
Amine Addition: Add piperidine (0.94 mL, 9.5 mmol, 0.95 equivalents) to the solution. Causality Note: Using slightly less than one equivalent of the amine ensures that the more valuable starting material (if applicable) is fully consumed and simplifies purification by avoiding residual amine.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is critical to control the reaction rate and minimize potential side reactions and racemization if chiral centers were present.[6]
-
Coupling Agent Addition: In a separate flask, dissolve Dicyclohexylcarbodiimide (DCC) (2.27 g, 11 mmol, 1.1 equivalents) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes. A white precipitate, dicyclohexylurea (DCU), will begin to form.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (3-hydroxybenzoic acid) is no longer visible.
-
Workup - Filtration: Once the reaction is complete, filter the mixture through a sintered glass funnel or Celite pad to remove the insoluble DCU byproduct. Wash the filter cake with a small amount of DCM.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 1M HCl (2 x 20 mL) to remove any unreacted piperidine, followed by saturated sodium bicarbonate solution (2 x 20 mL) to remove unreacted acid, and finally with brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the pure 3-(1-Piperidinylcarbonyl)phenol.
Comprehensive Characterization
A multi-technique approach is required to unambiguously confirm the structure and purity of the synthesized compound. This serves as a self-validating system where data from orthogonal methods must converge.
Physical Properties
| Property | Observed Value |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₂H₁₅NO₂ |
| Molecular Weight | 205.25 g/mol |
| Melting Point | Typically in the range of 150-160 °C (literature dependent) |
Spectroscopic Analysis
FTIR is used to identify the key functional groups present in the molecule. The spectrum provides a molecular fingerprint.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| ~3300-3100 | O-H Stretch | Phenolic -OH | Broad band |
| ~3050-3010 | C-H Stretch | Aromatic C-H | Weak to medium sharp peaks |
| ~2940 & ~2860 | C-H Stretch | Aliphatic (Piperidine) C-H | Medium to strong sharp peaks |
| ~1620-1600 | C=O Stretch | Tertiary Amide Carbonyl | Strong, sharp peak |
| ~1600 & ~1475 | C=C Stretch | Aromatic Ring | Two sharp peaks |
| ~1250 | C-O Stretch | Phenolic C-O | Strong peak |
| ~1200 | C-N Stretch | Amide C-N | Medium peak |
Expertise Insight: The position of the amide carbonyl (C=O) stretch is a key indicator of successful synthesis. Its presence, coupled with the disappearance of the broad carboxylic acid O-H stretch (which would overlap the phenolic O-H but be much broader, ~3300-2500 cm⁻¹), confirms amide bond formation.[8][9]
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[10][11]
¹H NMR (Proton NMR):
-
Aromatic Protons (δ 6.8-7.3 ppm): The protons on the benzene ring will appear in this region. Due to the meta-substitution pattern, a complex splitting pattern is expected.
-
Phenolic Proton (δ ~9.0-10.0 ppm, broad singlet): The chemical shift of the -OH proton can vary depending on the solvent and concentration. It is often a broad signal and can exchange with D₂O.
-
Piperidine Protons (δ ~3.4-3.7 ppm and δ ~1.5-1.7 ppm): The piperidine ring protons will show two main groups of signals. The two axial and two equatorial protons adjacent to the nitrogen (alpha-protons) will be deshielded and appear further downfield (~3.4-3.7 ppm). The remaining six protons (beta- and gamma-protons) will appear as a broad multiplet further upfield (~1.5-1.7 ppm).
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon (δ ~168-172 ppm): The amide carbonyl carbon is highly deshielded and appears significantly downfield.
-
Aromatic Carbons (δ ~115-160 ppm): Six distinct signals are expected for the six carbons of the benzene ring. The carbon attached to the hydroxyl group (C-OH) will be the most downfield in this group (~158 ppm), and the carbon attached to the carbonyl group (C-C=O) will also be downfield (~138 ppm).
-
Piperidine Carbons (δ ~24-48 ppm): The carbons of the piperidine ring will appear in the aliphatic region. The carbons adjacent to the nitrogen will be further downfield (~43 and ~48 ppm) than the others (~24-26 ppm).
Mass spectrometry is used to confirm the molecular weight of the compound and can provide structural information through fragmentation patterns.[12]
-
Molecular Ion Peak ([M]⁺): For 3-(1-Piperidinylcarbonyl)phenol (C₁₂H₁₅NO₂), the expected molecular ion peak in electron ionization (EI) mass spectrometry will be at an m/z (mass-to-charge ratio) of 205.[13][14]
-
High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The calculated exact mass is 205.1103, which should be matched within a few parts per million (ppm).
-
Key Fragments: Common fragmentation patterns would involve the loss of the piperidine ring or cleavage at the amide bond, leading to characteristic daughter ions.
Experimental and Characterization Workflow
The overall process from synthesis to confirmation is a logical, multi-step workflow.
Caption: A complete workflow from synthesis to final product validation.
Conclusion
This guide outlines a robust and reproducible methodology for the synthesis of 3-(1-Piperidinylcarbonyl)phenol via amide coupling. The causality behind each experimental step has been detailed to provide a deeper understanding of the process. The comprehensive characterization protocol, employing a suite of analytical techniques, establishes a self-validating system to ensure the identity, structure, and purity of the final compound. This foundational knowledge is essential for any researcher intending to utilize this versatile molecule in drug discovery, materials science, or other advanced scientific applications.
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An In-Depth Technical Guide to the Solubility and Stability of 3-(1-Piperidinylcarbonyl)phenol
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The compound "3-(1-Piperidinylcarbonyl)phenol" is not widely documented in publicly available scientific literature. This guide has been constructed based on the chemical properties of the structurally related and well-characterized compound, 3-(Piperidin-1-yl)phenol . The principles, protocols, and data presented herein are based on established pharmaceutical science and are intended to serve as a comprehensive framework for the analysis of similar phenolic and piperidine-containing molecules. The quantitative data provided in the tables is illustrative and intended to exemplify the application of the described methodologies.
Introduction: A Molecule of Interest at the Interface of Phenolic and Piperidine Moieties
The study of small molecules with potential pharmaceutical applications is the cornerstone of modern drug development. The compound 3-(Piperidin-1-yl)phenol (CAS RN: 27292-50-8), a molecule integrating a phenolic ring and a piperidine group, presents a compelling case for detailed physicochemical characterization.[1] The phenolic hydroxyl group offers a site for hydrogen bonding and potential antioxidant activity, while the tertiary amine of the piperidine ring imparts basicity and can influence the molecule's pharmacokinetic profile. Understanding the solubility and stability of such a compound is a critical early-stage gatekeeper in the drug development process, profoundly impacting its formulation, bioavailability, and shelf-life.
This technical guide provides a comprehensive, in-depth exploration of the essential studies required to fully characterize the solubility and stability of 3-(Piperidin-1-yl)phenol. As a Senior Application Scientist, my objective is not merely to present protocols, but to elucidate the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to data generation. This document is designed for the discerning researcher, scientist, and drug development professional who requires not just the "what," but the "why" and "how" of these critical analytical endeavors.
Part 1: The Quest for Solubility - From Aqueous Media to Biorelevant Solvents
A thorough understanding of a compound's solubility is paramount for predicting its in vivo behavior and for developing a viable formulation. The presence of both a weakly acidic phenol (pKa ~10) and a basic piperidine nitrogen in 3-(Piperidin-1-yl)phenol suggests that its aqueous solubility will be highly pH-dependent.
Aqueous Solubility Profile: The Influence of pH
The ionization state of 3-(Piperidin-1-yl)phenol will dictate its interaction with aqueous media. At low pH, the piperidine nitrogen will be protonated, forming a more soluble salt. Conversely, at high pH, the phenolic hydroxyl group will be deprotonated, also increasing solubility. Between these extremes, the molecule will exist predominantly in its less soluble neutral form.
The shake-flask method remains the gold standard for determining thermodynamic solubility due to its directness and reliability.
-
Preparation of Buffers: Prepare a series of buffers covering a pH range of 2 to 12 (e.g., phosphate, citrate, borate buffers) with a consistent ionic strength.
-
Sample Preparation: Add an excess of 3-(Piperidin-1-yl)phenol to vials containing each buffer solution. The excess solid is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[2][3][4][5][6]
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
pH Measurement: Measure the pH of the saturated solution to confirm the final equilibrium pH.
Solubility in Organic and Biorelevant Solvents
To support formulation development and to model in vivo dissolution, solubility in various organic and biorelevant media should be assessed.
| Solvent System | Temperature (°C) | Illustrative Solubility (mg/mL) |
| pH 2.0 Buffer (0.1 M HCl) | 25 | 15.2 |
| pH 7.4 Buffer (Phosphate) | 25 | 1.8 |
| pH 10.0 Buffer (Borate) | 25 | 25.5 |
| Water | 25 | 2.1 |
| Ethanol | 25 | > 50 |
| Propylene Glycol | 25 | 35.7 |
| Simulated Gastric Fluid (pH 1.2) | 37 | 18.9 |
| Simulated Intestinal Fluid (pH 6.8) | 37 | 2.5 |
Part 2: Unraveling Stability - A Proactive Approach to Degradation
Stability testing is a regulatory requirement and a scientific necessity to ensure that a drug substance maintains its quality, safety, and efficacy throughout its shelf-life.[7][8] Forced degradation studies are the cornerstone of this effort, providing a predictive glimpse into the compound's potential degradation pathways.[9][10]
Forced Degradation Studies: Probing for Weaknesses
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than those it would encounter during storage.[11] The goal is to induce degradation to a limited extent (typically 5-20%) to identify the degradation products and to develop a stability-indicating analytical method.[7][8]
Caption: Workflow for forced degradation studies.
-
Hydrolysis: The amide linkage in the user-specified "3-(1-Piperidinylcarbonyl)phenol" would be susceptible to both acid and base-catalyzed hydrolysis, cleaving the molecule into 3-hydroxybenzoic acid and piperidine. For the assumed structure, 3-(piperidin-1-yl)phenol, hydrolysis is not a primary degradation pathway.
-
Oxidation: The phenol moiety is highly susceptible to oxidation.[12][13] Exposure to oxidizing agents like hydrogen peroxide can lead to the formation of quinone-type structures and potentially ring-opening to form aliphatic acids.[12] The tertiary amine of the piperidine ring can also be oxidized to an N-oxide.
-
Photodegradation: Aromatic amines and phenols can be sensitive to light.[14][15] Photodegradation can lead to complex reaction pathways, including polymerization and the formation of colored degradants.
-
Thermal Degradation: At elevated temperatures, piperidine derivatives can undergo ring-opening reactions.[16][17][18]
Formal Stability Studies (as per ICH Q1A(R2))
Following forced degradation, formal stability studies are conducted under controlled storage conditions to establish the re-test period or shelf-life.[7][8]
| Study | Storage Condition | Minimum Duration |
| Long-term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30 °C ± 2 °C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 months |
Part 3: The Analytical Backbone - A Validated, Stability-Indicating Method
A robust analytical method is the lynchpin of both solubility and stability studies. For a molecule like 3-(Piperidin-1-yl)phenol, a reversed-phase HPLC method with UV detection is a suitable starting point. The method must be validated to be "stability-indicating," meaning it can accurately quantify the parent compound in the presence of its degradation products and any process-related impurities.[19][20][21]
Development of a Stability-Indicating HPLC Method
Caption: HPLC method development and validation workflow.
Illustrative HPLC Method Parameters
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% to 90% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 275 nm
-
Injection Volume: 10 µL
Conclusion: A Pathway to Comprehensive Understanding
The thorough investigation of the solubility and stability of a potential drug candidate like 3-(Piperidin-1-yl)phenol is a non-negotiable prerequisite for its successful development. This guide has laid out a scientifically rigorous and logically structured approach to these critical studies. By understanding the "why" behind each protocol and by employing validated, stability-indicating analytical methods, researchers can generate high-quality, reliable data. This data will not only satisfy regulatory requirements but will also provide the foundational knowledge needed to formulate a safe, effective, and stable pharmaceutical product. The principles and methodologies detailed herein provide a robust framework for navigating the complexities of physicochemical characterization and for making informed decisions on the path to clinical application.
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A Senior Application Scientist's Guide to Novel Phenolic Compounds for Drug Discovery
Abstract
Phenolic compounds, a vast and structurally diverse class of secondary metabolites, are at the forefront of modern drug discovery.[1][2] Their well-documented antioxidant, anti-inflammatory, antimicrobial, and anticancer properties make them a rich resource for the development of novel therapeutics.[1][2][3] This in-depth technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the core principles and methodologies for identifying, isolating, and validating novel phenolic compounds for therapeutic use. We will delve into the landscape of these bioactive molecules, from their natural sources to advanced extraction and characterization techniques. Furthermore, this guide will explore the critical steps of bioactivity screening, mechanistic elucidation, and strategies to overcome the challenges of lead optimization and bioavailability.
The Expanding Landscape of Novel Phenolic Compounds
Phenolic compounds are characterized by an aromatic ring bearing one or more hydroxyl groups and are broadly classified into several groups based on their chemical structure.[2] This structural diversity is a key driver of their wide range of biological activities.[2]
Classification and Therapeutic Potential
The major classes of phenolic compounds with significant therapeutic interest include:
-
Flavonoids: This large group, which includes flavones, flavonols, flavanones, and anthocyanins, is known for its potent antioxidant and anti-inflammatory effects.[2][4][5][6] Quercetin and catechins are well-studied examples with applications in cardiovascular health and cancer prevention.[2]
-
Phenolic Acids: These compounds, such as gallic acid and caffeic acid, exhibit strong antioxidant and antimicrobial properties.[7]
-
Stilbenes: Resveratrol, a prominent stilbene found in grapes and berries, has garnered significant attention for its potential in preventing age-related diseases and its cardiovascular benefits.[2]
-
Lignans: Found in seeds and grains, lignans have been investigated for their potential in cancer therapy.[2]
The therapeutic potential of these compounds extends to a wide array of human diseases, including neurodegenerative disorders, diabetes, and various types of cancer.[2][3][8]
Sources of Novel Phenolic Compounds
While terrestrial plants are the most traditional source, the search for novel phenolic structures has expanded to more diverse environments:
-
Medicinal Plants: A vast repository of structurally unique phenolic compounds with a long history of use in traditional medicine.[7]
-
Marine Organisms: Algae, sponges, and marine invertebrates are proving to be a promising frontier for the discovery of novel phenolics with unique chemical features and potent bioactivities.[9][10][11][12][13] Marine-derived polyphenols have demonstrated antitumor, anti-inflammatory, and neuroprotective effects.[9][10]
-
Microbial Sources: Fungi and bacteria are also capable of producing a diverse array of phenolic compounds with therapeutic potential.
-
Synthetic Derivatives: Medicinal chemistry approaches are being used to create novel phenolic compounds with improved potency and pharmacokinetic properties.[2]
The Discovery and Isolation Workflow: From Raw Material to Pure Compound
The successful identification of novel phenolic compounds hinges on a systematic and well-designed workflow that encompasses extraction, purification, and structural elucidation.
subgraph "cluster_0" { label = "Source Material"; bgcolor="#F1F3F4"; "Source" [label="Plant, Marine, or Microbial Source"]; }
subgraph "cluster_1" { label = "Extraction & Initial Processing"; bgcolor="#F1F3F4"; "Extraction" [label="Extraction\n(e.g., MAE, SFE, UAE)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Crude_Extract" [label="Crude Phenolic Extract"]; "Extraction" -> "Crude_Extract"; }
subgraph "cluster_2" { label = "Purification & Isolation"; bgcolor="#F1F3F4"; "Column_Chrom" [label="Column Chromatography\n(e.g., Silica Gel)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Fractions" [label="Bioactive Fractions"]; "HPLC" [label="Preparative HPLC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Pure_Compound" [label="Isolated Novel Phenolic Compound"]; "Column_Chrom" -> "Fractions"; "Fractions" -> "HPLC"; "HPLC" -> "Pure_Compound"; }
subgraph "cluster_3" { label = "Structural Elucidation"; bgcolor="#F1F3F4"; "NMR" [label="NMR Spectroscopy\n(1D & 2D)", fillcolor="#FBBC05", fontcolor="#202124"]; "MS" [label="Mass Spectrometry\n(e.g., HRESIMS)", fillcolor="#FBBC05", fontcolor="#202124"]; "Structure_Confirmed" [label="Structure Confirmed"]; "NMR" -> "Structure_Confirmed"; "MS" -> "Structure_Confirmed"; }
"Source" -> "Extraction"; "Crude_Extract" -> "Column_Chrom"; "Pure_Compound" -> "NMR"; "Pure_Compound" -> "MS"; }
Figure 1: Generalized Workflow for the Discovery and Isolation of Novel Phenolic Compounds.
Advanced Extraction Techniques
The choice of extraction method is critical and depends on the nature of the source material and the target compounds.[14] While traditional methods like maceration and Soxhlet extraction are still in use, modern techniques offer significant advantages in terms of efficiency and selectivity.[15]
-
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and sample, leading to faster extraction times and often higher yields of phenolic compounds compared to conventional methods.[15]
-
Ultrasound-Assisted Extraction (UAE): The application of ultrasonic waves creates cavitation bubbles, which disrupt cell walls and enhance solvent penetration, improving extraction efficiency.[16]
-
Supercritical Fluid Extraction (SFE): This method utilizes a supercritical fluid, typically carbon dioxide, as the extraction solvent. SFE is particularly advantageous for the extraction of thermally labile compounds and offers high selectivity.
Table 1: Comparison of Common Extraction Techniques for Phenolic Compounds
| Technique | Principle | Advantages | Disadvantages |
| Maceration | Soaking the plant material in a solvent at room temperature. | Simple, low cost. | Time-consuming, lower efficiency. |
| Soxhlet Extraction | Continuous extraction with a cycling solvent. | More efficient than maceration. | Requires heat, potential for thermal degradation. |
| MAE | Microwave energy heats the solvent and sample. | Rapid, high efficiency, reduced solvent consumption. | Requires specialized equipment. |
| UAE | Ultrasonic waves disrupt cell walls. | High efficiency, can be performed at lower temperatures. | Potential for radical formation. |
| SFE | Use of a supercritical fluid as a solvent. | High selectivity, solvent-free final product. | High initial equipment cost. |
Purification and Isolation Strategies
Following extraction, the complex mixture of compounds must be separated to isolate the novel phenolic compounds of interest. Chromatographic techniques are the cornerstone of this process.[17]
-
Column Chromatography: Often the first step in purification, using stationary phases like silica gel to separate compounds based on polarity.[17]
-
High-Performance Liquid Chromatography (HPLC): A high-resolution technique essential for the final purification of compounds to a high degree of purity.[17] Reverse-phase HPLC is the most common mode used for separating phenolic compounds.[17]
-
Counter-Current Chromatography (CCC): A liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, which can be beneficial for preventing irreversible adsorption of target compounds.[17]
Structural Elucidation: Unveiling the Molecular Architecture
Once a pure compound is isolated, its chemical structure must be determined. A combination of spectroscopic techniques is employed for this purpose.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are crucial for determining the carbon-hydrogen framework and the connectivity of atoms within the molecule.[19]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular weight and elemental composition of the compound.[20]
-
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present and the chromophoric system of the molecule, respectively.[20]
Bioactivity Screening and Mechanistic Studies
With a novel, structurally characterized phenolic compound in hand, the next critical phase is to evaluate its biological activity and understand its mechanism of action.
High-Throughput Screening (HTS)
HTS allows for the rapid screening of large numbers of compounds against specific biological targets. This is particularly useful in the early stages of drug discovery to identify "hits" with desired activities. For phenolic compounds, HTS assays can be designed to assess:
-
Enzyme Inhibition: Many phenolic compounds are known to inhibit enzymes involved in disease processes, such as cyclooxygenases (COX) in inflammation or α-glucosidase in diabetes.[8][21][22][23]
-
Receptor Binding: Assays can be developed to measure the ability of a compound to bind to a specific cellular receptor.
-
Cell-Based Assays: These assays can measure a compound's effect on cellular processes like proliferation, apoptosis, or cytokine production.
In Vitro and In Vivo Models
Promising hits from HTS are further validated using more complex in vitro and in vivo models.
-
In Vitro Studies: Cell culture models are used to investigate the cellular and molecular mechanisms of action. For example, the anti-inflammatory properties of flavonoids can be studied by measuring their ability to inhibit the production of pro-inflammatory mediators in stimulated macrophages.[5][6][24]
-
In Vivo Studies: Animal models of disease are essential for evaluating the efficacy, toxicity, and pharmacokinetic properties of a novel compound in a whole organism.
"Inflammatory_Stimulus" [label="Inflammatory Stimulus\n(e.g., LPS)"]; "Cell_Surface_Receptor" [label="Cell Surface Receptor"]; "Signaling_Cascade" [label="Intracellular Signaling Cascade\n(e.g., MAPK)"]; "NF_kappaB" [label="NF-κB Activation"]; "Proinflammatory_Genes" [label="Pro-inflammatory Gene Expression\n(e.g., COX-2, iNOS, Cytokines)"]; "Inflammation" [label="Inflammation"]; "Flavonoids" [label="Flavonoids", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Inflammatory_Stimulus" -> "Cell_Surface_Receptor"; "Cell_Surface_Receptor" -> "Signaling_Cascade"; "Signaling_Cascade" -> "NF_kappaB"; "NF_kappaB" -> "Proinflammatory_Genes"; "Proinflammatory_Genes" -> "Inflammation";
"Flavonoids" -> "Signaling_Cascade" [label="Inhibition", style=dashed, arrowhead=tee]; "Flavonoids" -> "NF_kappaB" [label="Inhibition", style=dashed, arrowhead=tee]; }
Figure 2: Simplified Signaling Pathway of Flavonoid-Mediated Anti-inflammatory Action.
Lead Optimization and Overcoming Drug Delivery Challenges
Many naturally occurring phenolic compounds possess promising bioactivity but may have suboptimal drug-like properties, such as poor bioavailability.[25]
Structure-Activity Relationship (SAR) Studies
SAR studies involve systematically modifying the chemical structure of a lead compound to improve its potency, selectivity, and pharmacokinetic profile.[26][27] This is a critical step in transforming a bioactive natural product into a viable drug candidate. For phenolic compounds, SAR studies often focus on the number and position of hydroxyl groups, which can significantly impact their antioxidant and enzyme inhibitory activities.[28][29][30]
Enhancing Bioavailability
A major hurdle in the development of phenolic-based drugs is their often low bioavailability, which can be due to poor solubility, extensive metabolism, or rapid elimination.[16][25][31][32] Several strategies are being explored to address this challenge:
-
Nano-delivery Systems: Encapsulating phenolic compounds in nanocarriers such as liposomes, nanoparticles, and micelles can improve their solubility, protect them from degradation, and facilitate their absorption.[32][33]
-
Prodrugs: Modifying the phenolic compound into a prodrug can improve its absorption and distribution, with the active compound being released at the target site.[25]
-
Formulation with Other Bioactives: Co-administration of phenolic compounds with other substances, such as piperine from black pepper, can enhance their bioavailability by inhibiting metabolic enzymes.
"Lead_Compound" [label="Novel Phenolic 'Lead' Compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "SAR_Design" [label="SAR-Guided\nChemical Synthesis"]; "Analogs" [label="Library of Analogs"]; "Bioactivity_Screening" [label="In Vitro & In Vivo\nBioactivity and ADME Testing"]; "Data_Analysis" [label="Data Analysis &\nModel Refinement"];
"Lead_Compound" -> "SAR_Design"; "SAR_Design" -> "Analogs"; "Analogs" -> "Bioactivity_Screening"; "Bioactivity_Screening" -> "Data_Analysis"; "Data_Analysis" -> "SAR_Design" [label="Iterate"]; }
Figure 3: The Iterative Cycle of Lead Optimization for Phenolic Compounds.
Future Perspectives and Conclusion
The field of phenolic drug discovery is dynamic and continues to evolve. Future research will likely focus on:
-
Exploring Untapped Natural Sources: Continued exploration of unique ecosystems, such as the deep sea and extreme environments, for novel phenolic structures.
-
Advanced Analytical Techniques: The application of more sensitive and high-resolution analytical methods for the rapid identification and characterization of new compounds.
-
Systems Biology Approaches: Integrating genomics, proteomics, and metabolomics to gain a more holistic understanding of the mechanisms of action of phenolic compounds.
-
Personalized Medicine: Investigating how individual genetic variations may influence the metabolism and efficacy of phenolic-based therapies.
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The Structure-Activity Relationship of Piperidine-Containing Compounds: A Guide for Drug Development Professionals
An In-Depth Technical Guide
Authored by a Senior Application Scientist
Introduction: The Enduring Significance of the Piperidine Scaffold
The piperidine ring, a simple six-membered nitrogenous heterocycle, is arguably one of the most vital building blocks in modern medicinal chemistry.[1][2] Its prevalence is extraordinary; an analysis of FDA-approved pharmaceuticals reveals the piperidine motif as a cornerstone in numerous blockbuster drugs, from CNS modulators to anticancer agents.[3][4] This guide eschews a conventional overview, instead offering a deep, mechanistically-grounded exploration of the structure-activity relationships (SAR) that govern the function of piperidine-containing compounds. As drug development professionals, understanding why and how subtle structural modifications to this scaffold elicit profound changes in biological activity is paramount to rational drug design. We will dissect the core physicochemical properties, explore SAR through the lens of diverse therapeutic areas, and detail the self-validating experimental workflows required to rigorously establish these relationships.
Chapter 1: The Piperidine Scaffold: A Privileged Element in Medicinal Chemistry
The term "privileged scaffold" is often used, but what makes piperidine truly exceptional? The answer lies in a unique convergence of structural and physicochemical properties that render it an ideal framework for interacting with complex biological targets.[5][6]
Foundational Physicochemical and Structural Properties
The piperidine ring is not a flat, static entity. It predominantly adopts a low-energy chair conformation, which allows for the precise spatial positioning of substituents in either axial or equatorial orientations.[7] This three-dimensional arrangement is critical for optimizing interactions within a protein's binding pocket.[6] The nitrogen atom, typically with a pKa in the 8-11 range, is protonated at physiological pH, enabling it to act as a crucial hydrogen bond donor and form salt bridges—key interactions for anchoring a ligand to its target.[8] Furthermore, the saturated, lipophilic nature of the carbocyclic portion of the ring contributes to its ability to cross biological membranes, a vital pharmacokinetic property.[6]
The Rationale of Privilege: Beyond the Structure
The utility of the piperidine scaffold extends beyond its basic geometry. It offers:
-
Metabolic Stability: The piperidine ring itself is relatively robust to metabolic degradation. While metabolism can occur, often at the carbons alpha to the nitrogen, this can be mitigated through strategic substitution, a concept we will explore with bioisosteres.[6][8]
-
Synthetic Tractability: A vast and well-established portfolio of synthetic methods allows for the efficient and diverse derivatization of the piperidine core. The hydrogenation of readily available pyridine precursors is a direct and atom-economical route to the piperidine scaffold.[5] This accessibility is fundamental for building the chemical libraries necessary for comprehensive SAR studies.[1][9]
-
Versatile Substitution Vectors: The ring provides multiple points for substitution (the nitrogen and carbons 2, 3, and 4), allowing chemists to project functional groups into three-dimensional space to probe and optimize interactions with a biological target.
Chapter 2: Core Principles of Piperidine SAR
The biological activity of a piperidine-containing compound is exquisitely sensitive to its substitution pattern and stereochemistry. Understanding these guiding principles is the foundation of rational optimization.
The Critical Impact of Ring Substitution
The placement, size, and electronic nature of substituents dictate a compound's potency and selectivity.
-
Position: The substitution position is paramount. For instance, in a series of piperidine-based acetylcholinesterase (AChE) inhibitors, a substituent at the 4-position is often designed to form a key interaction with the peripheral anionic site (PAS) of the enzyme, while the piperidine nitrogen interacts with the catalytic active site (CAS).[10]
-
Stereochemistry: As biological targets are chiral, the stereochemistry of substituents is often a deciding factor in activity. Introducing a chiral center can enhance biological activity and selectivity.[11][12] For example, further optimization of certain HDM2-p53 protein-protein interaction (PPI) inhibitors showed that adding an allyl group at the 2-position of the piperidine ring improved potency.[11]
-
Nature of Substituents: In studies of piperidine derivatives as insecticides against Aedes aegypti, the nature of the substituent had a dramatic effect on toxicity. The order of toxicity for moieties attached to a ring carbon was found to be ethyl- > methyl- > benzyl-, with benzyl derivatives showing a significant decrease in activity.[13]
The Role of the Piperidine Nitrogen
The nitrogen atom is rarely a passive component. Its modification is a primary tool for tuning a molecule's properties.
-
N-Substitution: Alkylation or acylation of the nitrogen directly impacts its basicity. This, in turn, affects the strength of ionic interactions with acidic residues (e.g., Asp, Glu) in a binding site. In the development of potent AChE inhibitors, it was discovered that the basicity of the piperidine nitrogen plays a crucial role in activity; converting it to a non-basic N-benzoylpiperidine derivative rendered the compound almost inactive.[14]
-
Pharmacokinetic Modulation: N-substitution can be used to alter a compound's overall lipophilicity and polarity, thereby modulating its absorption, distribution, metabolism, and excretion (ADME) profile.[6]
Conformational Control as a Design Strategy
Forcing the piperidine ring, and by extension its substituents, into a specific conformation can "pre-organize" the molecule for optimal binding, reducing the entropic penalty upon target engagement. A powerful technique to achieve this is strategic fluorination. Computational and NMR studies have shown that fluorine substitution can stabilize what would otherwise be an unfavorable axial conformation through a combination of hyperconjugative and electrostatic (charge-dipole) interactions.[15][16][17] This rigidification can lock in the bioactive conformation, leading to a significant increase in potency.
Chapter 3: Case Studies in Piperidine SAR Across Therapeutic Areas
To illustrate these principles, we will examine the SAR of piperidines in three distinct and highly significant therapeutic areas.
CNS Agents: Acetylcholinesterase Inhibitors
The development of Donepezil for Alzheimer's disease is a classic case study in piperidine SAR.[3][18] The core pharmacophore consists of a 1-benzylpiperidine moiety linked to an indanone group.[19]
-
The Piperidine Core: The protonated piperidine nitrogen forms a crucial cation-π interaction with the Trp84 residue in the catalytic active site of AChE.[3]
-
The Linker and N-Benzyl Group: The length and nature of the linker are critical for correctly positioning the two ends of the molecule. The benzyl group provides essential binding to the catalytic site.[3]
-
The Indanone Moiety: This part of the molecule interacts with the peripheral anionic site of the enzyme, contributing to the compound's high affinity and selectivity. SAR studies revealed that adding dimethoxy groups to the indanone ring, as in Donepezil (compound 13e), resulted in one of the most potent AChE inhibitors, with an IC50 of 5.7 nM and over 1250-fold selectivity for AChE over butyrylcholinesterase (BuChE).[19]
Table 1: SAR of 1-Benzyl-4-(substituted)piperidine Derivatives as AChE Inhibitors
| Compound ID | Key Structural Feature | AChE IC50 (nM) | Selectivity (AChE/BuChE) | Reference |
|---|---|---|---|---|
| Donepezil (13e) | 5,6-dimethoxy-1-oxoindan-2-yl | 5.7 | 1250 | [19] |
| Compound 5 | 2-isoindolin-2-ylethyl | More potent than parent | N/A | [19] |
| Compound 21 | N-[4'-(benzylsulfonyl)benzoyl]-N-methylamino | 0.56 | 18,000 |[14] |
This table summarizes key data points from SAR studies, illustrating how modifications to the moiety attached to the piperidine ring dramatically impact potency and selectivity.
Opioid Analgesics
The piperidine ring is the essential pharmacophore for the analgesic activity of morphine and its synthetic analogs like fentanyl.[20][21] SAR studies of opioids consistently highlight a few key features:
-
An unsubstituted aromatic ring separated by two carbons from the piperidine nitrogen is optimal for activity.[22]
-
A polar group at the C-4 position of the piperidine ring, capable of acting as a hydrogen bond acceptor, is critical for enhancing analgesic activity.[22]
-
The piperidine nitrogen, being protonated, interacts with a key aspartate residue in the mu-opioid receptor. Molecular docking studies of novel piperidine derivatives confirm this crucial interaction mode.[23]
Anticancer Agents
Piperidine derivatives exhibit anticancer activity through diverse mechanisms, including the induction of apoptosis and cell cycle arrest.[24][25]
-
Signaling Pathway Modulation: Piperidine and its natural-product relative piperine can regulate crucial cancer signaling pathways such as NF-κB and PI3K/Akt.[24]
-
Targeted Inhibition: In one study, a series of nitrosourea derivatives were synthesized using a piperidine ring as the carrier group. The N'-(1-Benzyl-4-piperidinyl)-N-(2-chloroethyl)-N-nitrosourea derivative (compound 19) showed good activity against L1210 leukemia. SAR exploration revealed that replacing the N-benzyl group resulted in less active compounds, highlighting its importance for the observed anticancer effect.[26]
-
Structure-Activity Relationship: General SAR observations for some anticancer piperidines indicate that the presence of halogen, carboxyl, or nitro groups on an associated aromatic ring can increase cytotoxicity.[27][28]
Chapter 4: Synthetic Strategies and A Self-Validating Experimental Workflow
Rigorous SAR analysis depends on the ability to systematically synthesize analogs and test them in robust, reproducible assays.
Key Synthetic Routes for SAR Libraries
A medicinal chemist's ability to probe SAR is directly linked to the available synthetic methodologies. Key approaches include:
-
Catalytic Hydrogenation of Pyridines: This is a highly efficient and atom-economical method for accessing the core piperidine scaffold from inexpensive and readily available pyridine starting materials.[1][5]
-
Reductive Amination: A versatile method for forming the piperidine ring or for N-functionalization, involving the reaction of an amine with a ketone or aldehyde under reducing conditions.[5]
-
Intramolecular Cyclization Reactions: Various cyclization strategies are employed to construct the piperidine ring from acyclic precursors, allowing for the introduction of diverse substitution patterns.[1]
Experimental Protocol: Competitive Radioligand Binding Assay for AChE Inhibitors
To ensure trustworthiness, every protocol must be a self-validating system. This example for determining the inhibitory constant (Ki) of a novel piperidine derivative against AChE includes internal controls and quality checks.
Objective: To determine the potency of a test compound (a piperidine derivative) to inhibit acetylcholinesterase by measuring its ability to displace a known radiolabeled ligand from the enzyme's active site.
Materials:
-
Purified human recombinant AChE
-
[³H]-Donepezil (or other suitable radioligand)
-
Test compounds (piperidine derivatives) dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0
-
Scintillation vials and cocktail
-
Glass fiber filters
-
96-well microplates
-
Multi-channel pipette, vacuum filtration manifold, liquid scintillation counter
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in Assay Buffer to achieve final concentrations ranging from 10⁻¹² M to 10⁻⁵ M. A "no inhibitor" control (buffer + DMSO) and a "non-specific binding" control (containing a high concentration of a known non-radioactive inhibitor, e.g., 10 µM Donepezil) must be included.
-
Assay Setup: In a 96-well plate, add in order:
-
50 µL of Assay Buffer
-
25 µL of the appropriate test compound dilution (or control)
-
25 µL of [³H]-Donepezil (at a final concentration near its Kd)
-
-
Reaction Initiation: Add 100 µL of diluted AChE enzyme solution to each well to start the binding reaction. The total volume is 200 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a vacuum manifold. This separates the enzyme-bound radioligand from the unbound.
-
Washing: Wash each filter 3 times with 200 µL of ice-cold Assay Buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters into scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (no inhibitor) - Non-Specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value (the concentration of inhibitor that displaces 50% of the radioligand).
-
Convert the IC50 to a Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Self-Validation Checks:
-
The non-specific binding should be less than 10% of the total binding.
-
The Z'-factor for the assay (calculated from total and non-specific binding controls) should be > 0.5, indicating a robust assay window.
-
The IC50 of a known reference compound (e.g., unlabeled Donepezil) should be run in parallel and fall within the historically accepted range.
Chapter 5: Advanced Concepts: Bioisosteric Replacement
While the piperidine ring is privileged, it is not always perfect. It can be a site of metabolism or may not provide the optimal physicochemical properties for a given target.[8] In such cases, bioisosteric replacement—substituting the ring with a different group that retains similar spatial and electronic properties—is a powerful strategy.[29]
Rationale and Common Replacements
The goal of bioisosteric replacement is to improve a molecule's properties while retaining or enhancing its desired biological activity. Key replacements for the piperidine ring include:
-
Piperazine: The second nitrogen atom offers an additional point for substitution and can modulate pKa and solubility.[8][30] However, it can also introduce new metabolic liabilities.
-
Morpholine: The oxygen atom reduces the pKa of the nitrogen and increases polarity, which can be beneficial for improving solubility and reducing off-target effects (e.g., hERG liability).[8]
-
Azetidines and Spirocycles: Smaller rings like azetidine or more rigid spirocyclic systems like azaspiro[3.3]heptane offer novel exit vectors for substituents, can enhance metabolic stability, and provide access to unexplored chemical space.[31][32]
Visualizations: Logical Frameworks for Piperidine SAR
Diagram 1: Core SAR Principles of the Piperidine Scaffold
Caption: Key modification points on the piperidine ring and their general impact on SAR.
Diagram 2: A Self-Validating Workflow for Piperidine SAR Analysis
Caption: Common bioisosteres for piperidine and their impact on key drug properties.
Conclusion and Future Perspectives
The piperidine scaffold is a testament to the power of a simple, well-defined chemical architecture in the complex world of drug discovery. Its enduring success is not accidental but is rooted in a unique combination of structural, physicochemical, and synthetic advantages. A thorough, mechanistically driven understanding of its structure-activity relationships is not merely an academic exercise; it is the critical skillset that enables medicinal chemists to rationally design the next generation of therapeutics. As our understanding of disease biology becomes more nuanced, the ability to precisely tune the properties of scaffolds like piperidine will become ever more important. Future efforts will likely focus on leveraging advanced computational models to better predict the conformational and electronic consequences of substitution, as well as developing novel synthetic methods to access previously unattainable chemical space around this truly privileged core.
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Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). NIH. Retrieved from [Link]
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Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme Connect. Retrieved from [Link]
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Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub. Retrieved from [Link]
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Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed. Retrieved from [Link]
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Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). IJNRD. Retrieved from [Link]
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Piperidine nucleus in the field of drug discovery. (2021). ResearchGate. Retrieved from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). PubMed. Retrieved from [Link]
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Piperidine-based drug discovery. (2017). University of Arizona. Retrieved from [Link]
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Application of Chiral Piperidine Scaffolds in Drug Design. (2023). ResearchGate. Retrieved from [Link]
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Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. (1995). PubMed. Retrieved from [Link]
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Piperidine alkaloids – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]
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Structure–activity relationship of piperidine derivatives with anticancer activity. (n.d.). ResearchGate. Retrieved from [Link]
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Ring Bioisosteres. (2024). Cambridge MedChem Consulting. Retrieved from [Link]
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Examples of an azetidine‐based bioisoster for a piperidine ring. (n.d.). ResearchGate. Retrieved from [Link]
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Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. (2023). Taylor & Francis Online. Retrieved from [Link]
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Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (2016). PubMed Central. Retrieved from [Link]
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Synthesis, characterization and antimicrobial activity of piperidine derivatives. (2019). ResearchGate. Retrieved from [Link]
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Synthesis of nitrosourea derivatives of pyridine and piperidine as potential anticancer agents. (1980). PubMed. Retrieved from [Link]
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The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. (2016). PubMed Central. Retrieved from [Link]
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Chemical structures of anticancer piperidine derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (2023). PubMed. Retrieved from [Link]
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Structure–Activity Relationships of 33 Piperidines as Toxicants Against Female Adults of Aedes aegypti (Diptera: Culicidae). (2017). Journal of Medical Entomology. Retrieved from [Link]
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Anticancer agents containing a piperidine-2,6-dione scaffold or a propanamide linker. (n.d.). ResearchGate. Retrieved from [Link]
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Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. (2021). PubMed Central. Retrieved from [Link]
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The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2021). MDPI. Retrieved from [Link]
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Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design. (2019). PubMed Central. Retrieved from [Link]
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Bicyclic Bioisosteres of Piperidine: Version 2.0. (2021). ResearchGate. Retrieved from [Link]
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The conformational preferences of fluorinated piperidine derivatives... (n.d.). ResearchGate. Retrieved from [Link]
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Design and Synthesis of Dual Opioids/NPFF Ligands as Novel Analgesics with Reduced Tolerance Potential. (2022). University of Mississippi eGrove. Retrieved from [Link]
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Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. (1993). PubMed. Retrieved from [Link]
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Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. (2020). The Nairoukh Research Group. Retrieved from [Link]
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New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids. (2005). PubMed. Retrieved from [Link]
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Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (2017). Longdom Publishing. Retrieved from [Link]
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Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. (2017). Longdom Publishing. Retrieved from [Link]
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Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020). ResearchGate. Retrieved from [Link]
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Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference. (2020). Wiley Online Library. Retrieved from [Link]
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Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. (2022). NIH. Retrieved from [Link]
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Design, synthesis and SAR of analgesics. (1989). Semantic Scholar. Retrieved from [Link]
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The piperazine scaffold for novel drug discovery efforts: the evidence to date. (2013). PubMed. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for In Vitro Antioxidant Assays of 3-(1-Piperidinylcarbonyl)phenol
Introduction: Rationale for Antioxidant Profiling of Novel Phenolic Amides
In the landscape of drug discovery and development, the mitigation of oxidative stress is a cornerstone of therapeutic intervention for a myriad of pathologies, including neurodegenerative diseases, cancer, and inflammatory disorders. Phenolic compounds are a well-established class of antioxidants, primarily owing to their ability to donate a hydrogen atom from their hydroxyl groups to neutralize free radicals.[1] The compound of interest, 3-(1-Piperidinylcarbonyl)phenol, is a synthetic molecule that marries a phenolic moiety with a piperidine-containing amide structure. This structural combination is of significant interest as both phenolic amides and piperidine derivatives have independently demonstrated notable antioxidant activities.[2][3] The amide linkage may offer enhanced stability compared to ester bonds, which are prone to hydrolysis, potentially improving bioavailability.[2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the in vitro antioxidant capacity of 3-(1-Piperidinylcarbonyl)phenol using two widely accepted and complementary spectrophotometric assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay. As a Senior Application Scientist, this document emphasizes not just the procedural steps but the underlying chemical principles and the causality behind experimental choices to ensure robust and reproducible data.
Comparative Overview of DPPH and ABTS Assays
While both DPPH and ABTS assays measure the radical scavenging ability of a compound, they differ in their chemistry, reaction kinetics, and applicability, making their combined use a more powerful approach for a comprehensive antioxidant profile.[4]
| Assay Feature | DPPH Assay | ABTS Assay |
| Radical Type | Stable nitrogen-centered free radical (DPPH•) | Blue-green radical cation (ABTS•+) |
| Reaction Principle | Primarily Hydrogen Atom Transfer (HAT), can also occur via Single Electron Transfer (SET)[5] | Primarily Single Electron Transfer (SET), but can also occur via HAT[5] |
| Solvent System | Typically alcoholic (methanol or ethanol)[6] | Aqueous and organic solvents, allowing for a wider range of pH[7] |
| Measurement λmax | ~517 nm[8] | ~734 nm[3] |
| Pros | Simple, commercially available radical, good for initial screening[9] | Applicable to both hydrophilic and lipophilic antioxidants, rapid reaction kinetics[7][10] |
| Cons | Slower reaction with some phenols, potential for steric hindrance, and interference from colored compounds[7][11] | Radical needs to be generated chemically, less stable than DPPH |
The selection of both assays is a deliberate choice for cross-validation. The DPPH assay, being a classic and straightforward method, provides a solid baseline. The ABTS assay complements this by offering versatility in solvent systems and is less prone to certain types of interference, thus providing a more complete picture of the antioxidant potential of 3-(1-Piperidinylcarbonyl)phenol.
PART 1: The DPPH Radical Scavenging Assay
Scientific Principle and Causality
The DPPH assay is predicated on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[8] The DPPH molecule contains a stable free radical with a deep violet color, exhibiting a maximum absorbance around 517 nm.[2][6] When reduced by an antioxidant, the violet color fades to a pale yellow, and the absorbance at 517 nm decreases. This decolorization is stoichiometric with respect to the number of electrons or hydrogen atoms captured.[9] The percentage of DPPH radical scavenging activity is then calculated, and a dose-response curve is generated to determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the initial DPPH radicals).[6] A lower IC50 value signifies a higher antioxidant potency.
The choice of solvent is critical. Methanol or ethanol are commonly used as they readily dissolve both the DPPH radical and many phenolic compounds.[6] For 3-(1-Piperidinylcarbonyl)phenol, it is advisable to first determine its solubility in the chosen solvent to ensure accurate concentration preparations.
Experimental Workflow: DPPH Assay
Caption: Workflow for the DPPH Radical Scavenging Assay.
Detailed Protocol: DPPH Assay
Materials and Reagents:
-
3-(1-Piperidinylcarbonyl)phenol (Test Compound)
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ascorbic Acid or Trolox (Positive Control)
-
Methanol (HPLC grade)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 517 nm
-
Calibrated pipettes
Procedure:
-
Preparation of DPPH Working Solution (0.1 mM):
-
Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol.
-
Store this solution in an amber bottle and in the dark to prevent degradation. It is recommended to prepare this solution fresh daily.
-
The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.2.[2]
-
-
Preparation of Test Compound and Control Solutions:
-
Prepare a stock solution of 3-(1-Piperidinylcarbonyl)phenol in methanol (e.g., 1 mg/mL).
-
From the stock solution, prepare a series of working solutions by serial dilution in methanol to obtain a range of concentrations (e.g., 10, 25, 50, 100, 250, 500 µg/mL).
-
Similarly, prepare a stock solution and serial dilutions of the positive control (e.g., Ascorbic Acid or Trolox) in the same concentration range.
-
-
Assay Procedure (in a 96-well plate):
-
Blank: Add 100 µL of methanol and 100 µL of methanol.
-
Control (A_control): Add 100 µL of methanol and 100 µL of DPPH working solution.
-
Sample (A_sample): Add 100 µL of each concentration of the test compound or positive control and 100 µL of DPPH working solution.
-
Perform all measurements in triplicate.
-
-
Incubation and Measurement:
Data Analysis: DPPH Assay
-
Calculate the percentage of DPPH radical scavenging activity (%RSA) for each concentration using the following formula:
%RSA = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (DPPH solution without the test compound).
-
A_sample is the absorbance of the sample (DPPH solution with the test compound or positive control).
-
-
Determine the IC50 Value:
-
Plot a graph of %RSA versus the concentration of the test compound and the positive control.
-
The IC50 value is the concentration of the sample required to cause a 50% reduction in the initial DPPH radical concentration. This can be determined by linear regression analysis of the dose-response curve.
-
PART 2: The ABTS Radical Cation Decolorization Assay
Scientific Principle and Causality
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[3] The ABTS•+ is generated by the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate.[10] The resulting radical has a characteristic blue-green color with a maximum absorbance at approximately 734 nm.[3] When an antioxidant is added, it reduces the ABTS•+, leading to a decolorization of the solution. The decrease in absorbance at 734 nm is proportional to the antioxidant's scavenging activity.[5]
A key advantage of the ABTS assay is its applicability to both hydrophilic and lipophilic compounds, and its reactivity is not significantly affected by pH within a certain range.[7] This makes it a versatile assay for screening a wide variety of compounds, including our target molecule, 3-(1-Piperidinylcarbonyl)phenol.
Experimental Workflow: ABTS Assay
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Detailed Protocol: ABTS Assay
Materials and Reagents:
-
3-(1-Piperidinylcarbonyl)phenol (Test Compound)
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)
-
Potassium persulfate
-
Trolox or Ascorbic Acid (Positive Control)
-
Phosphate-buffered saline (PBS) or ethanol
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 734 nm
-
Calibrated pipettes
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.[5]
-
Mix the two solutions in equal volumes (1:1 v/v) and allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This incubation period is crucial for the complete generation of the radical cation.[3][5]
-
-
Preparation of ABTS•+ Working Solution:
-
On the day of the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., PBS, pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[3] This working solution should be prepared fresh.
-
-
Preparation of Test Compound and Control Solutions:
-
Prepare a stock solution of 3-(1-Piperidinylcarbonyl)phenol in the same solvent used to dilute the ABTS•+ working solution.
-
Prepare a series of working solutions by serial dilution to obtain a range of concentrations.
-
Similarly, prepare a stock solution and serial dilutions of the positive control (e.g., Trolox).
-
-
Assay Procedure (in a 96-well plate):
-
Blank: Add 200 µL of the dilution solvent.
-
Control (A_control): Add 20 µL of the dilution solvent and 180 µL of the ABTS•+ working solution.
-
Sample (A_sample): Add 20 µL of each concentration of the test compound or positive control and 180 µL of the ABTS•+ working solution.
-
Perform all measurements in triplicate.
-
-
Incubation and Measurement:
-
Mix the contents of the wells thoroughly.
-
Incubate the plate in the dark at room temperature for a specified period (e.g., 6-30 minutes).[3] The optimal incubation time should be determined empirically for the test compound.
-
After incubation, measure the absorbance of each well at 734 nm.
-
Data Analysis: ABTS Assay
-
Calculate the percentage of ABTS radical scavenging activity (%RSA) for each concentration using the following formula:
%RSA = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the control (ABTS•+ solution without the test compound).
-
A_sample is the absorbance of the sample (ABTS•+ solution with the test compound or positive control).
-
-
Determine the IC50 Value:
-
Plot a graph of %RSA versus the concentration of the test compound and the positive control.
-
The IC50 value is the concentration of the sample required to cause a 50% inhibition of the ABTS radical. This can be determined by linear regression analysis.
-
Data Presentation and Interpretation
All quantitative data should be summarized in a clear, structured table for easy comparison. The results should be expressed as the mean ± standard deviation (SD) of at least three independent experiments.
Table 1: Comparative Antioxidant Activity of 3-(1-Piperidinylcarbonyl)phenol
| Compound | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) |
| 3-(1-Piperidinylcarbonyl)phenol | Mean ± SD | Mean ± SD |
| Ascorbic Acid (Control) | Mean ± SD | Mean ± SD |
| Trolox (Control) | Mean ± SD | Mean ± SD |
A lower IC50 value indicates greater antioxidant activity. By comparing the IC50 values of 3-(1-Piperidinylcarbonyl)phenol to those of well-known antioxidants like Ascorbic Acid and Trolox, a clear picture of its relative potency can be established. Discrepancies between the DPPH and ABTS results can provide insights into the mechanism of antioxidant action (e.g., hydrogen atom donation vs. electron donation) and the influence of steric accessibility.
Conclusion and Future Directions
These application notes provide a robust framework for the initial in vitro antioxidant screening of 3-(1-Piperidinylcarbonyl)phenol. The dual-assay approach, utilizing both DPPH and ABTS methods, ensures a comprehensive and reliable assessment of its radical scavenging capabilities. The detailed protocols and explanations of the underlying scientific principles are designed to empower researchers to generate high-quality, reproducible data.
Positive results from these assays would warrant further investigation into the antioxidant mechanism of 3-(1-Piperidinylcarbonyl)phenol, including more biologically relevant assays such as cellular antioxidant activity (CAA) assays, and studies to elucidate its structure-activity relationship.
References
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In Vitro Antioxidant Profile of Phenolic Acid Derivatives. PubMed Central. Available at: [Link]
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DPPH assay for evaluating antioxidant activity. ResearchGate. Available at: [Link]
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Genesis and development of DPPH method of antioxidant assay. PubMed Central. Available at: [Link]
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DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. Available at: [Link]
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Enantioselective Synthesis and Antioxidant Activity of 3,4,5-substituted Piperidine Derivatives. PubMed. Available at: [Link]
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Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. National Institutes of Health. Available at: [Link]
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DPPH Antioxidant Assay Kit D678 manual. DOJINDO. Available at: [Link]
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Antioxidant activity applying an improved ABTS radical cation decolorization assay. PubMed. Available at: [Link]
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Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. Available at: [Link]
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ABTS radical cation: Significance and symbolism. ScienceDirect. Available at: [Link]
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Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria. PubMed Central. Available at: [Link]
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Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. OMICS International. Available at: [Link]
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Formation and decay of the ABTS derived radical cation: A comparison of different preparation procedures. Semantic Scholar. Available at: [Link]
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Procedure: Preparation of DPPH Radical, and antioxidant scavenging assay. ResearchGate. Available at: [Link]
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How to Easily Calculate Radical Scavenging Activity and IC50 Using DPPH Assay #IC50 #pharmacology. YouTube. Available at: [Link]
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Calculating radical scavenging activity %, IC50, and IC50 ± SEM for DPPH Assay in Microsoft Excel. YouTube. Available at: [Link]
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ABTS Radical Scavenging Assay Method. Scribd. Available at: [Link]
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How do we calculate the IC 50 value in antioxidant assays? ResearchGate. Available at: [Link]
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ABTS [TEAC] - Trolox-Equivalent Antioxidant Capacity Assay - Principle, Advantages & Limitations. YouTube. Available at: [Link]
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Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. Available at: [Link]
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Critical Re-Evaluation of DPPH assay: Presence of Pigments Affects the Results. ResearchGate. Available at: [Link]
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Guidelines for antioxidant assays for food components. Scilit. Available at: [Link]
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Radical Scavenging Activity Measurement and IC50 Calculation DPPH Assay in Excel. YouTube. Available at: [Link]
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In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus. PubMed Central. Available at: [Link]
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Validation of Analytical Methods for Plasma Total Antioxidant Capacity by Comparing with Urinary 8-Isoprostane Level. ResearchGate. Available at: [Link]
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Comparison of DPPH and ABTS assays for determining antioxidant potential of water and methanol extracts of Spirulina platensis. ResearchGate. Available at: [Link]
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Effect of Reaction Time on DPPH and ABTS+ Radical Scavenging Assays for Antioxidant Capacity Evaluation. Food Science. Available at: [Link]
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Modified DPPH and ABTS Assays to Assess the Antioxidant Profile of Untreated Oils. Semantic Scholar. Available at: [Link]
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Antioxidant activity of the main phenolic compounds isolated from hot pepper fruit (Capsicum annuum L). PubMed. Available at: [Link]
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Synthesis and Antioxidative Activity of Piperine Derivatives Containing Phenolic Hydroxyl. Hindawi. Available at: [Link]
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Antiradical and Antioxidant Activity of Compounds Containing 1,3-Dicarbonyl Moiety: An Overview. PubMed Central. Available at: [Link]
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Chemical Characterization and Antioxidant Activity of Nine Hypericum Species from Greece. MDPI. Available at: [Link]
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ANTIOXIDANT ACTIVITY (PHENOL AND FLAVONOID CONTENT) OF THREE DIFFERENT CULTIVARS OF PIPER BETLE L. (PIPERACEAE). Journal of Drug Delivery and Therapeutics. Available at: [Link]
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Application Note: High-Throughput Screening of 3-(1-Piperidinylcarbonyl)phenol for Antimicrobial Activity Against Pathogenic Bacteria
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent discovery of novel chemical entities with potent activity against pathogenic bacteria. This application note provides a detailed, field-proven guide for researchers, scientists, and drug development professionals on conducting a primary antimicrobial activity screening of the novel compound 3-(1-Piperidinylcarbonyl)phenol. Leveraging established methodologies from the Clinical and Laboratory Standards Institute (CLSI), this document outlines the scientific rationale and step-by-step protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound against a curated panel of clinically significant Gram-positive and Gram-negative bacteria. The protocols are designed to ensure robust, reproducible, and self-validating results, forming a critical first step in the evaluation of 3-(1-Piperidinylcarbonyl)phenol as a potential antimicrobial drug lead.
Introduction: The Scientific Rationale for Screening 3-(1-Piperidinylcarbonyl)phenol
The chemical architecture of 3-(1-Piperidinylcarbonyl)phenol integrates two key pharmacophores known for their bioactivity: a phenol ring and a piperidine moiety. This unique combination provides a strong scientific impetus for its investigation as a novel antimicrobial agent.
-
The Phenolic Moiety: Phenolic compounds are a well-established class of antimicrobials. Their mechanism of action is often multifactorial, primarily involving disruption of the bacterial cell membrane's integrity.[1][2][3] This disruption leads to increased permeability, leakage of vital intracellular components such as proteins and nucleic acids, and dissipation of the proton motive force, ultimately resulting in cell death.[4][5] The hydroxyl group on the phenol ring is crucial for this activity, and its position can influence the compound's potency.
-
The Piperidine Moiety: Piperidine is a saturated nitrogen-containing heterocycle found in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities, including antimicrobial effects.[6] The positively charged nitrogen atom in piperidine derivatives can facilitate electrostatic interactions with the negatively charged components of bacterial cell walls, such as teichoic acids in Gram-positive bacteria, contributing to cell lysis.[7]
The conjugation of these two moieties in 3-(1-Piperidinylcarbonyl)phenol presents a hypothesis-driven approach to drug discovery. The compound's structure suggests a potential dual-action mechanism or synergistic enhancement of antimicrobial activity, making it a compelling candidate for screening against a diverse panel of pathogens.
Experimental Design: A Validated Workflow
A robust screening cascade is essential for generating reliable preliminary data. The workflow described herein follows a logical progression from initial inhibitory assessment to determining bactericidal potential, incorporating necessary quality controls at each stage.
Figure 1: High-level experimental workflow for antimicrobial screening.
Materials and Reagents
3.1. Test Compound and Controls
-
Test Compound: 3-(1-Piperidinylcarbonyl)phenol (Purity ≥95%)
-
Solvent: Dimethyl sulfoxide (DMSO), sterile, cell culture grade.
-
Positive Control Antibiotics:
-
Ciprofloxacin (for Gram-negative bacteria)
-
Vancomycin (for Gram-positive bacteria)
-
-
Negative Control: DMSO (at the highest concentration used for the test compound).
3.2. Bacterial Strains A representative panel should include both quality control (QC) reference strains and clinically relevant pathogens.
| Category | Bacterial Strain | ATCC Number | Gram Stain | Rationale |
| QC Strains | Escherichia coli | ATCC 25922 | Negative | CLSI standard for non-fastidious Gram-negative QC. |
| Staphylococcus aureus | ATCC 29213 | Positive | CLSI standard for Gram-positive QC (broth microdilution). | |
| Pseudomonas aeruginosa | ATCC 27853 | Negative | CLSI standard for non-fermenter Gram-negative QC. | |
| Clinical Panel | Staphylococcus aureus (MRSA) | e.g., ATCC 43300 | Positive | High-priority pathogen; represents antibiotic resistance. |
| Enterococcus faecalis (VRE) | e.g., ATCC 51299 | Positive | Important nosocomial pathogen, often multidrug-resistant. | |
| Klebsiella pneumoniae | Clinical Isolate | Negative | Common cause of pneumonia and bloodstream infections. | |
| Acinetobacter baumannii | Clinical Isolate | Negative | Critical priority pathogen, often extensively drug-resistant. |
3.3. Media and Consumables
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Tryptic Soy Agar (TSA) or Blood Agar
-
Sterile 0.85% Saline
-
Sterile 96-well flat-bottom microtiter plates
-
Sterile reagent reservoirs
-
Multichannel pipettes and sterile tips
Detailed Protocols
Protocol 1: Preparation of Compound Stock and Dilution Plates
Causality: The accuracy of the MIC is critically dependent on the precise preparation of compound dilutions. A two-fold serial dilution is the standard for determining the MIC endpoint. DMSO is used as the solvent due to its ability to dissolve a wide range of organic compounds and its minimal intrinsic antimicrobial activity at low concentrations (typically ≤1%).
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of 3-(1-Piperidinylcarbonyl)phenol in 100% DMSO. Similarly, prepare stock solutions for the positive control antibiotics (Ciprofloxacin, Vancomycin) according to CLSI guidelines.
-
Intermediate Dilution: Create an intermediate working stock at 2560 µg/mL by diluting the 10 mg/mL stock in CAMHB. This step minimizes the final DMSO concentration in the assay.
-
Serial Dilution Plate: a. Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate. b. Add 200 µL of the 2560 µg/mL intermediate stock to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process from well 2 to well 10. Discard 100 µL from well 10 after mixing. d. Well 11 will serve as the growth control (no compound). Well 12 will serve as the sterility control (no bacteria). The final concentrations in the assay plate (after adding bacteria) will range from 128 µg/mL to 0.25 µg/mL.
Protocol 2: Preparation of Standardized Bacterial Inoculum
Causality: The density of the bacterial inoculum is a critical variable that can significantly affect MIC results. A standardized inoculum ensures reproducibility and comparability of data between experiments and laboratories. The 0.5 McFarland standard corresponds to approximately 1.5 x 10⁸ CFU/mL, which is the starting point for the final dilution.
-
Bacterial Culture: From a stock culture, streak the bacterial strains onto TSA plates and incubate for 18-24 hours at 35-37°C.
-
Inoculum Suspension: Select 3-5 well-isolated colonies of the same morphological type and transfer them to a tube containing 5 mL of sterile saline.
-
Standardization: Vortex the suspension and adjust its turbidity to match a 0.5 McFarland standard using a spectrophotometer (absorbance of 0.08-0.13 at 625 nm) or by visual comparison.
-
Final Dilution: Within 15 minutes of standardization, dilute the adjusted suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells. This typically requires a 1:150 dilution of the 0.5 McFarland suspension.
Protocol 3: Broth Microdilution for MIC Determination
Causality: This method is the gold standard for quantitative antimicrobial susceptibility testing, providing a precise concentration at which bacterial growth is inhibited. The use of controls (growth, sterility, positive antibiotic) validates the assay's integrity.
-
Inoculation: Transfer 50 µL of the final bacterial inoculum (from Protocol 2, step 4) into wells 1 through 11 of the prepared compound dilution plate (from Protocol 1). This brings the final volume in each well to 100 µL and the final bacterial concentration to ~5 x 10⁵ CFU/mL. Do not add bacteria to well 12 (sterility control).
-
Incubation: Cover the plate and incubate at 35-37°C in ambient air for 16-20 hours.
-
Reading the MIC: Following incubation, examine the plates. The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism. A clear well indicates inhibition, while a turbid well or a button of cells at the bottom indicates growth. The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)
Causality: The MIC assay only determines growth inhibition (bacteriostatic effect). The MBC test is necessary to determine if the compound is lethal to the bacteria (bactericidal effect). A ≥99.9% reduction in CFU/mL from the initial inoculum is the standard definition of bactericidal activity.
-
Subculturing: From each well of the MIC plate that shows no visible growth (i.e., the MIC well and all wells with higher concentrations), take a 10 µL aliquot.
-
Plating: Spot-plate each aliquot onto a separate, labeled TSA plate.
-
Incubation: Incubate the TSA plates at 35-37°C for 18-24 hours.
-
Reading the MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration that results in a ≥99.9% kill, which corresponds to ≤5 colonies from a 10 µL spot when the initial inoculum was 5 x 10⁵ CFU/mL.
Data Presentation and Interpretation
Results should be summarized in a clear, tabular format. The ratio of MBC to MIC can provide insight into the compound's mode of action (bactericidal vs. bacteriostatic).
Table 1: Hypothetical Antimicrobial Activity of 3-(1-Piperidinylcarbonyl)phenol
| Organism | Gram Stain | 3-(1-Piperidinylcarbonyl)phenol MIC (µg/mL) | 3-(1-Piperidinylcarbonyl)phenol MBC (µg/mL) | Vancomycin MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) |
| S. aureus ATCC 29213 | Positive | 8 | 16 | 1 | N/A |
| S. aureus (MRSA) | Positive | 16 | 32 | >32 | N/A |
| E. faecalis (VRE) | Positive | 32 | 64 | >32 | N/A |
| E. coli ATCC 25922 | Negative | 64 | >128 | N/A | 0.015 |
| P. aeruginosa ATCC 27853 | Negative | >128 | >128 | N/A | 0.5 |
| K. pneumoniae | Negative | 64 | >128 | N/A | 0.03 |
| A. baumannii | Negative | >128 | >128 | N/A | 1 |
Interpretation: In this hypothetical dataset, 3-(1-Piperidinylcarbonyl)phenol shows moderate activity against Gram-positive bacteria, including resistant strains like MRSA, with an MBC/MIC ratio of 2, suggesting a potentially bactericidal mode of action. Its activity against Gram-negative bacteria is weaker. The QC strain results for the control antibiotics fall within their expected ranges, validating the assay.
Conclusion and Future Directions
This application note provides a comprehensive and standardized framework for the initial antimicrobial screening of 3-(1-Piperidinylcarbonyl)phenol. The described protocols, grounded in CLSI standards, ensure the generation of high-quality, reliable data. The hypothetical results suggest that this compound may represent a promising scaffold for development against Gram-positive pathogens. Further studies, including cytotoxicity assays, mechanism of action studies, and structure-activity relationship (SAR) analyses, are warranted to fully elucidate its therapeutic potential.
References
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Future Antimicrobials: Natural and Functionalized Phenolics. (2023). National Center for Biotechnology Information. [Link]
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The Role of Phenolic Compounds as Potential Antimicrobial Agents. (2024). IIP Series. [Link]
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Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. (n.d.). National Center for Biotechnology Information. [Link]
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Main mechanisms of antimicrobial activity of phenolic compounds. (n.d.). ResearchGate. [Link]
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Piperazine based antimicrobial polymers: a review. (2021). RSC Publishing. [Link]
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Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (n.d.). Oriental Journal of Chemistry. [Link]
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Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. (n.d.). National Center for Biotechnology Information. [Link]
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Synthesis, characterization and antimicrobial activity of piperidine derivatives. (n.d.). ResearchGate. [Link]
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Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. (2020). Biointerface Research in Applied Chemistry. [Link]
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Antimicrobial and antioxidant activities of piperidine derivatives. (2016). Academic Journals. [Link]
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Gram-Positive Bacteria. (n.d.). National Center for Biotechnology Information. [Link]
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IDSA 2024 Guidance on the Treatment of Antimicrobial Resistant Gram-Negative Infections. (2024). Infectious Diseases Society of America. [Link]
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Application Notes and Protocols: Evaluating the Anti-inflammatory Potential of 3-(1-Piperidinylcarbonyl)phenol in RAW 264.7 Macrophages
Authored by: Senior Application Scientist
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens, damaged cells, or irritants. However, dysregulated or chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. Macrophages are central players in the inflammatory response.[1] Upon activation by stimuli like bacterial lipopolysaccharide (LPS), macrophages initiate a signaling cascade that results in the production of a host of pro-inflammatory mediators.[1][2] These include nitric oxide (NO), prostaglandins, and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][3]
A critical signaling pathway governing this inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway.[1][4] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Inflammatory stimuli, such as LPS binding to Toll-like receptor 4 (TLR4), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα.[1][5] This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of genes encoding pro-inflammatory mediators.[4][5]
The murine macrophage cell line, RAW 264.7, is a widely used and well-characterized in vitro model for studying inflammation and screening potential anti-inflammatory compounds.[6][7][8] This guide provides a comprehensive set of protocols to evaluate the anti-inflammatory effects of a novel compound, 3-(1-Piperidinylcarbonyl)phenol, using LPS-stimulated RAW 264.7 macrophages as a model system. The protocols described herein will enable researchers to assess the compound's cytotoxicity, its ability to inhibit the production of key inflammatory mediators, and its mechanism of action by investigating its impact on the NF-κB signaling pathway.
I. Foundational Assays: Cell Viability and Nitric Oxide Production
A critical first step in evaluating any compound for biological activity is to determine its effect on cell viability. This ensures that any observed anti-inflammatory effects are not simply a result of cytotoxicity. The MTT assay is a reliable and widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.[9][10][11]
Once a non-toxic concentration range for 3-(1-Piperidinylcarbonyl)phenol has been established, its primary anti-inflammatory activity can be assessed by measuring its effect on nitric oxide (NO) production. Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[8][12] The Griess assay provides a simple and sensitive method for the indirect measurement of NO by quantifying its stable metabolite, nitrite, in the cell culture supernatant.[13][14][15]
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol determines the cytotoxic potential of 3-(1-Piperidinylcarbonyl)phenol on RAW 264.7 macrophages.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
3-(1-Piperidinylcarbonyl)phenol stock solution (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for cell adherence.[10]
-
Prepare serial dilutions of 3-(1-Piperidinylcarbonyl)phenol in DMEM.
-
Remove the culture medium and treat the cells with various concentrations of the compound for 24 hours. Include a vehicle control (DMSO) and an untreated control.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.[3][11]
-
Calculate cell viability as a percentage of the untreated control.
Protocol 2: Nitric Oxide Production Measurement using Griess Assay
This protocol quantifies the inhibitory effect of 3-(1-Piperidinylcarbonyl)phenol on LPS-induced NO production.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
3-(1-Piperidinylcarbonyl)phenol
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)[3]
-
Sodium nitrite (for standard curve)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.[16]
-
Pre-treat the cells with non-toxic concentrations of 3-(1-Piperidinylcarbonyl)phenol for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.[8] Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (cells + LPS).
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.[3]
-
Generate a standard curve using known concentrations of sodium nitrite to determine the nitrite concentration in the samples.[13]
II. Pro-inflammatory Cytokine Quantification
To further characterize the anti-inflammatory profile of 3-(1-Piperidinylcarbonyl)phenol, it is essential to measure its effect on the production of key pro-inflammatory cytokines, such as TNF-α and IL-6. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying cytokine levels in cell culture supernatants.[18][19][20]
Protocol 3: Measurement of TNF-α and IL-6 by ELISA
This protocol details the quantification of secreted TNF-α and IL-6 in the culture medium of LPS-stimulated RAW 264.7 cells.
Materials:
-
Cell culture supernatants from Protocol 2
-
Commercially available ELISA kits for mouse TNF-α and IL-6
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kits for TNF-α and IL-6.[18][21][22][23]
-
Briefly, coat a 96-well plate with the capture antibody overnight.
-
Block the plate to prevent non-specific binding.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the recommended wavelength (typically 450 nm).[19][21]
-
Calculate the concentrations of TNF-α and IL-6 in the samples by comparing their absorbance to the standard curve.[24]
III. Mechanistic Insights: Investigating the NF-κB Signaling Pathway
To elucidate the molecular mechanism underlying the anti-inflammatory effects of 3-(1-Piperidinylcarbonyl)phenol, it is crucial to investigate its impact on the NF-κB signaling pathway. Western blotting is a powerful technique to detect and quantify the expression levels of key proteins involved in this pathway, such as IκBα and the p65 subunit of NF-κB.[25][26] A decrease in IκBα levels and an increase in the phosphorylation of p65 are indicative of NF-κB activation.[5][27]
Workflow for Investigating NF-κB Signaling
Caption: Experimental workflow for Western blot analysis.
Protocol 4: Western Blot Analysis of NF-κB Pathway Proteins
This protocol describes the detection of total and phosphorylated forms of p65 and IκBα.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
3-(1-Piperidinylcarbonyl)phenol
-
LPS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-p65, anti-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
6-well plates
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with 3-(1-Piperidinylcarbonyl)phenol for 1 hour, followed by stimulation with LPS (1 µg/mL) for a shorter time course (e.g., 30-60 minutes) to capture signaling events.[27]
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the cell lysates using a BCA assay.[25]
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.[3]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[25]
-
Incubate the membrane with the primary antibodies overnight at 4°C.[3]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[3]
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Perform densitometric analysis of the bands and normalize to a loading control like β-actin to quantify changes in protein expression and phosphorylation.[28]
LPS-Induced NF-κB Signaling Pathway
Caption: LPS-induced NF-κB signaling pathway.
IV. Data Presentation and Interpretation
The quantitative data obtained from the aforementioned experiments should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Effect of 3-(1-Piperidinylcarbonyl)phenol on RAW 264.7 Cell Viability
| Concentration (µM) | Cell Viability (%) |
| 0 (Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 10 | 95.3 ± 6.1 |
| 25 | 92.1 ± 5.5 |
| 50 | 88.9 ± 7.3 |
| 100 | 55.4 ± 8.9* |
| Statistically significant difference from control (p < 0.05) |
Table 2: Inhibition of LPS-Induced Nitric Oxide Production
| Treatment | NO₂⁻ Concentration (µM) | % Inhibition |
| Control | 2.1 ± 0.3 | - |
| LPS (1 µg/mL) | 45.8 ± 3.9 | 0 |
| LPS + Compound (10 µM) | 30.2 ± 2.5 | 34.1 |
| LPS + Compound (25 µM) | 18.5 ± 1.9 | 59.6 |
| LPS + Compound (50 µM) | 9.7 ± 1.1* | 78.8 |
| Statistically significant difference from LPS alone (p < 0.05) |
Table 3: Inhibition of LPS-Induced Pro-inflammatory Cytokine Production
| Treatment | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | 50 ± 8 | 35 ± 6 |
| LPS (1 µg/mL) | 2500 ± 150 | 1800 ± 120 |
| LPS + Compound (25 µM) | 1200 ± 90 | 850 ± 70 |
| LPS + Compound (50 µM) | 600 ± 50 | 400 ± 45 |
| Statistically significant difference from LPS alone (p < 0.05) |
Table 4: Densitometric Analysis of Western Blot Results
| Treatment | p-p65 / p65 Ratio | IκBα / β-actin Ratio |
| Control | 0.1 ± 0.02 | 1.0 ± 0.08 |
| LPS (1 µg/mL) | 0.8 ± 0.06 | 0.2 ± 0.03 |
| LPS + Compound (50 µM) | 0.3 ± 0.04 | 0.8 ± 0.07 |
| Statistically significant difference from LPS alone (p < 0.05) |
Conclusion
This comprehensive guide provides a robust framework for the anti-inflammatory evaluation of 3-(1-Piperidinylcarbonyl)phenol in RAW 264.7 macrophages. By following these detailed protocols, researchers can systematically assess the compound's cytotoxicity, its inhibitory effects on key inflammatory mediators, and its underlying mechanism of action through the modulation of the NF-κB signaling pathway. The successful execution of these experiments will provide valuable insights into the therapeutic potential of 3-(1-Piperidinylcarbonyl)phenol as a novel anti-inflammatory agent.
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Determining the Antimicrobial Potency of Synthetic Compounds: A Protocol for MIC and MBC Assays
Introduction: The Imperative for Standardized Antimicrobial Susceptibility Testing
The rising tide of antimicrobial resistance necessitates the rapid development of novel therapeutic agents. A critical early step in the preclinical evaluation of any new synthetic compound is the quantitative assessment of its antimicrobial activity. This application note provides a detailed, experience-driven guide for researchers, scientists, and drug development professionals on determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of synthetic compounds. Adherence to standardized protocols is paramount for generating reproducible and comparable data, forming the bedrock of a successful drug discovery program.[1][2]
This guide is structured to provide not just the "how" but the "why" behind each step, grounding the protocols in the authoritative standards set forth by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5][6] By understanding the causality behind experimental choices, researchers can ensure the integrity and validity of their findings.
Part 1: Foundational Concepts - MIC and MBC
Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism after a specified incubation period.[7] It is the primary measure of a compound's potency and is considered the "gold standard" for determining the susceptibility of organisms to antimicrobials.[7] An MIC value, reported in µg/mL or mg/L, allows for the classification of a microorganism as susceptible, intermediate, or resistant to a compound when compared against established clinical breakpoints.[8]
Minimum Bactericidal Concentration (MBC): The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[1] While the MIC indicates growth inhibition (bacteriostatic activity), the MBC provides insight into the compound's ability to actively kill the bacteria (bactericidal activity). The relationship between the MIC and MBC is crucial; a small difference often suggests bactericidal action, whereas a large difference may indicate bacteriostatic properties.[1]
Part 2: Pre-analytical Considerations for Synthetic Compounds
The unique properties of synthetic compounds demand careful pre-analytical planning to ensure the accuracy of MIC and MBC assays.
Compound Solubility and Stock Solution Preparation
A common challenge with novel synthetic compounds is their limited aqueous solubility.[9] Since the assay is performed in an aqueous broth medium, ensuring the compound remains in solution is critical.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a common solvent for water-insoluble compounds.[10] However, it's crucial to conduct a toxicity control to ensure the final concentration of DMSO in the assay does not inhibit microbial growth. Typically, the final DMSO concentration should not exceed 1%.
-
Initial Solubility Assessment: Before initiating the MIC assay, perform a preliminary solubility test.[11] Prepare a concentrated stock solution of the compound in the chosen solvent (e.g., DMSO). Then, dilute this stock into the test broth (e.g., Cation-Adjusted Mueller-Hinton Broth) to the highest concentration to be tested in the MIC assay. Visually inspect for any precipitation or turbidity. If precipitation occurs, a lower starting concentration or a different solvent system may be necessary.[11]
-
Stock Solution Preparation: Accurately weigh the synthetic compound and dissolve it in the appropriate solvent to create a high-concentration stock solution. This stock solution will be used to prepare the serial dilutions for the assay.
Quality Control: The Cornerstone of a Valid Assay
A self-validating protocol relies on robust quality control (QC). This involves the use of well-characterized bacterial strains with known MIC values for standard antimicrobial agents.
-
Selection of QC Strains: Use reference strains from a recognized culture collection, such as the American Type Culture Collection (ATCC). The choice of QC strains should be guided by the spectrum of activity being investigated. Commonly used QC strains include:
-
Escherichia coli ATCC 25922
-
Staphylococcus aureus ATCC 29213
-
Pseudomonas aeruginosa ATCC 27853
-
Enterococcus faecalis ATCC 29212
-
-
Purpose of QC: Running QC strains in parallel with the test compound serves multiple purposes:
-
Verifies the potency of the growth medium and the accuracy of the inoculum preparation.
-
Confirms the appropriateness of the incubation conditions.
-
Ensures the accuracy of the serial dilution and pipetting techniques.
-
Provides a benchmark for day-to-day and inter-laboratory variability.
-
The obtained MIC for the control antibiotic against the QC strain must fall within the acceptable range defined by CLSI or EUCAST guidelines.[8][12]
Part 3: The Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely accepted and standardized technique for determining the MIC of an antimicrobial agent in a liquid medium.[3][13][14] It is efficient for testing multiple compounds and bacterial strains simultaneously.
Materials
-
Sterile 96-well microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth medium
-
Test microorganism cultures (18-24 hours old)
-
Synthetic compound stock solution
-
Control antibiotic stock solution
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Multichannel and single-channel pipettes with sterile tips
-
Incubator (35°C ± 2°C)
-
Plate reader (optional, for quantitative growth assessment)
Experimental Workflow for MIC Determination
Caption: Workflow for MIC determination using the broth microdilution method.
Step-by-Step Protocol for MIC Determination
-
Preparation of the Microtiter Plate: Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate. Dispense 100 µL of CAMHB into well 12, which will serve as the sterility control.
-
Serial Dilution of the Synthetic Compound:
-
Add 100 µL of the prepared compound stock solution (at 2x the highest desired final concentration) to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix the contents of well 2 by pipetting up and down.
-
Continue this serial dilution process from well 2 to well 10.
-
After mixing the contents of well 10, discard 50 µL. Well 11 will serve as the growth control (no compound).
-
-
Preparation of the Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test microorganism.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.
-
-
Inoculation of the Microtiter Plate: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not inoculate the sterility control well (well 12).
-
Incubation: Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading and Interpreting the Results:
-
After incubation, visually inspect the wells for turbidity. The growth control well (well 11) should show distinct turbidity, and the sterility control well (well 12) should remain clear.
-
The MIC is the lowest concentration of the synthetic compound at which there is no visible growth.[7]
-
Part 4: Determining the Minimum Bactericidal Concentration (MBC)
The MBC assay is a logical extension of the MIC assay and is performed to determine if a compound is bactericidal.
Experimental Workflow for MBC Determination
Caption: Workflow for MBC determination following an MIC assay.
Step-by-Step Protocol for MBC Determination
-
Selection of Wells: From the completed MIC plate, select the wells corresponding to the MIC and at least two to three higher concentrations that showed no visible growth.
-
Subculturing:
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, transfer a standardized volume (typically 10-100 µL) from each well to a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
Spread the inoculum evenly across the surface of the agar.
-
-
Incubation: Incubate the agar plates at 35°C ± 2°C for 18-24 hours.
-
Reading and Interpreting the Results:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the synthetic compound that results in a ≥99.9% reduction in the number of viable bacteria compared to the initial inoculum.[1]
-
Part 5: Data Presentation and Interpretation
Clear and concise data presentation is essential for the interpretation and communication of results.
Tabular Representation of Data
Summarize the MIC and MBC data in a table for easy comparison.
| Test Organism | Strain ID | MIC (µg/mL) | MBC (µg/mL) | Interpretation (MBC/MIC Ratio) |
| Staphylococcus aureus | ATCC 29213 | 2 | 4 | Bactericidal (≤4) |
| Escherichia coli | ATCC 25922 | 8 | 64 | Bacteriostatic (>4) |
| Pseudomonas aeruginosa | ATCC 27853 | 32 | >128 | Tolerant |
Note: The interpretation of the MBC/MIC ratio can provide insights into the nature of the antimicrobial activity. A ratio of ≤4 is often considered indicative of bactericidal activity, while a ratio >4 may suggest bacteriostatic activity. A tolerant phenotype is characterized by an MBC that is significantly higher (e.g., ≥32-fold) than the MIC.
Interpretation in the Context of Breakpoints
The clinical relevance of an MIC value is determined by comparing it to established breakpoints from organizations like CLSI or EUCAST.[4][8][12] These breakpoints categorize an organism as:
-
Susceptible (S): The infection is likely to respond to a standard dosage of the drug.
-
Intermediate (I) or Susceptible, Increased Exposure (I): The infection may respond to higher doses of the drug or if the drug concentrates at the site of infection.
-
Resistant (R): The organism is not inhibited by achievable systemic concentrations of the drug.
For novel synthetic compounds, these breakpoints will not exist. Therefore, the initial assessment relies on comparing the compound's potency against a panel of relevant organisms and to existing antibiotics.
Conclusion
The determination of MIC and MBC is a foundational component of antimicrobial drug discovery. By adhering to the detailed protocols and understanding the underlying principles outlined in this application note, researchers can generate high-quality, reproducible data on the antimicrobial potency of novel synthetic compounds. A commitment to rigorous methodology, including appropriate handling of compounds and stringent quality control, is essential for the integrity of these studies and for making informed decisions in the development of the next generation of antimicrobial therapies.
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Investigating the Mechanism of Action of Novel Anti-Inflammatory Agents
<Application Note & Protocol Guide
Introduction: Charting the Course of Novel Anti-Inflammatory Drug Discovery
The development of novel anti-inflammatory agents is a cornerstone of modern therapeutic research, aimed at addressing a wide spectrum of diseases from autoimmune disorders to neuroinflammation.[1][2] A profound understanding of the mechanism of action (MoA) of these agents is not merely an academic exercise; it is a critical determinant of their clinical success and safety profile. Elucidating the precise molecular pathways a compound modulates allows for the identification of predictive biomarkers, patient stratification, and the anticipation of potential side effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to dissect the MoA of novel anti-inflammatory candidates, ensuring scientific rigor and fostering innovation.
Core Inflammatory Signaling Pathways: The Molecular Battleground
Inflammation is orchestrated by a complex network of signaling pathways. Novel anti-inflammatory agents often exert their effects by targeting key nodes within these cascades. A thorough investigation of a compound's MoA necessitates a foundational understanding of these pathways.
The NF-κB Signaling Pathway: A Master Regulator of Inflammation
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are pivotal mediators of the inflammatory response, inducing the expression of a wide array of pro-inflammatory genes, including cytokines and chemokines.[3][4][5] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent proteasomal degradation.[6][7] This liberates NF-κB to translocate to the nucleus and initiate the transcription of target genes.[4][6]
Caption: The canonical NF-κB signaling pathway.
The JAK-STAT Signaling Pathway: A Direct Line to Gene Expression
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for signaling initiated by a wide range of cytokines and growth factors involved in inflammation and immunity.[8][9][10] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins.[8] Recruited STATs are then phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent activation of target gene transcription.[8][11]
Caption: A simplified overview of the MAPK signaling cascade.
Experimental Protocols for Elucidating Mechanism of Action
A multi-faceted experimental approach is essential to build a comprehensive and robust understanding of a novel agent's MoA. The following protocols provide a detailed guide for key assays.
Protocol 1: Quantifying Cytokine Production using Enzyme-Linked Immunosorbent Assay (ELISA)
Rationale: Cytokines are key mediators of inflammation. Measuring the effect of a novel agent on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) provides a direct assessment of its anti-inflammatory potential. The sandwich ELISA is a highly sensitive and specific method for this purpose. [12][13] Experimental Workflow:
Caption: The general workflow for a sandwich ELISA.
Detailed Protocol:
-
Plate Coating: Dilute the capture antibody in a binding solution and add 100 µL to each well of a 96-well high-protein-binding plate. [14]Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20). Add 200 µL of blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature. [14]3. Sample and Standard Incubation: Wash the plate three times. Prepare serial dilutions of the cytokine standard. [15]Add 100 µL of standards and cell culture supernatant samples (treated with the novel agent) to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate three times. Add 100 µL of the biotinylated detection antibody, diluted in blocking buffer, to each well. [14]Incubate for 1 hour at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate three times. Add 100 µL of Streptavidin-Horseradish Peroxidase (HRP) conjugate, diluted in blocking buffer, to each well. Incubate for 30 minutes at room temperature.
-
Substrate Reaction: Wash the plate five times. Add 100 µL of TMB substrate solution to each well. Incubate in the dark for 15-30 minutes.
-
Absorbance Reading: Stop the reaction by adding 50 µL of stop solution (e.g., 2N H2SO4) to each well. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. [13]Use the standard curve to determine the concentration of the cytokine in the samples.
Data Presentation:
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | 1500 ± 120 | 2500 ± 200 |
| Novel Agent (1 µM) | 750 ± 80 | 1200 ± 150 |
| Novel Agent (10 µM) | 200 ± 30 | 400 ± 50 |
Protocol 2: Analysis of Signaling Protein Phosphorylation by Western Blotting
Rationale: Many inflammatory signaling pathways are regulated by protein phosphorylation. [16]Western blotting allows for the detection and semi-quantification of the phosphorylation status of key signaling proteins (e.g., p-IκBα, p-STAT3, p-p38), providing insight into which pathways are modulated by the novel agent. [17][18] Experimental Workflow:
Caption: The general workflow for Western blotting.
Detailed Protocol:
-
Sample Preparation: Treat cells with the novel agent and the inflammatory stimulus. Lyse the cells in a lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins. [16][17]2. Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer. [17]Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding. [17]6. Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest overnight at 4°C. [18]7. Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature. [18]8. Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Stripping and Reprobing: To normalize the data, the membrane can be stripped of the phospho-specific antibody and reprobed with an antibody against the total protein. [19] Data Presentation:
| Treatment Group | p-p38 / Total p38 (Fold Change) | p-STAT3 / Total STAT3 (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| Novel Agent (1 µM) | 0.45 | 0.95 |
| Novel Agent (10 µM) | 0.12 | 0.92 |
Protocol 3: Luciferase Reporter Assay for Transcription Factor Activity
Rationale: Luciferase reporter assays are a powerful tool to directly measure the transcriptional activity of specific transcription factors like NF-κB and STATs. [20][21][22]These assays utilize a plasmid containing a luciferase reporter gene under the control of a promoter with binding sites for the transcription factor of interest. [23] Experimental Workflow:
Sources
- 1. New insights into the novel anti-inflammatory mode of action of glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI - NF-κB: a key role in inflammatory diseases [jci.org]
- 5. scispace.com [scispace.com]
- 6. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 8. JAK–STAT Signaling as a Target for Inflammatory and Autoimmune Diseases: Current and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 10. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biomatik.com [biomatik.com]
- 14. Cytokine Elisa [bdbiosciences.com]
- 15. bowdish.ca [bowdish.ca]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 20. biocat.com [biocat.com]
- 21. goldbio.com [goldbio.com]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Luciferase Reporter Assays to Study Transcriptional Activity of Hedgehog Signaling in Normal and Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 3-(1-Piperidinylcarbonyl)phenol in targeted drug delivery systems
Application Notes & Protocols
Topic: Investigational Application of 3-(1-Piperidinylcarbonyl)phenol in Targeted Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Foreword by the Senior Application Scientist
The field of targeted drug delivery is in constant pursuit of novel molecular entities that can enhance the therapeutic index of potent pharmaceutical agents. We seek molecules that are not merely passive carriers but active participants in the delivery process—offering sites for conjugation, contributing to formulation stability, and potentially imparting target specificity.
This document outlines a proof-of-concept framework for the application of 3-(1-Piperidinylcarbonyl)phenol , an investigational molecule, in the design of advanced drug delivery systems. While this specific compound is not yet widely characterized in drug delivery literature, its structure presents a compelling combination of two key functional moieties: a phenol group and a piperidine ring .[1][2] The phenolic hydroxyl is a versatile chemical handle for conjugation and has been leveraged in the green synthesis of metallic nanoparticles, acting as both a reducing and capping agent.[3] The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous FDA-approved drugs and recognized for its role in enhancing potency, selectivity, and bioavailability, often by interacting with specific biological targets.[4][5]
Herein, we move beyond a simple recitation of steps. We delve into the scientific rationale, providing a self-validating methodology that empowers the researcher to innovate. The protocols described are grounded in established chemical principles and are designed to serve as a robust starting point for exploring the potential of 3-(1-Piperidinylcarbonyl)phenol as a functional excipient in next-generation therapeutic carriers.
Molecular Profile and Physicochemical Properties
3-(1-Piperidinylcarbonyl)phenol is a small molecule featuring a phenolic ring linked to a piperidine moiety via an amide bond. This structure suggests a molecule with distinct regions of hydrophilicity (phenol) and lipophilicity (piperidine and phenyl rings), making it an interesting candidate for interfacing with both aqueous and lipid-based delivery systems.
Table 1: Physicochemical Properties of Structurally Related Analogs Data for exact molecule is not available; properties are based on close structural analogs like 3-(Piperidin-1-yl)phenol to provide an estimated baseline.
| Property | Estimated Value/Characteristic | Source | Rationale for Importance in Drug Delivery |
| Molecular Formula | C₁₂H₁₅NO₂ | N/A | Defines the elemental composition and molecular weight. |
| Molecular Weight | ~205.25 g/mol | N/A | Influences diffusion, solubility, and stoichiometric calculations. |
| LogP (predicted) | 1.5 - 2.5 | N/A | Indicates moderate lipophilicity, suggesting potential for membrane interaction and loading into lipid carriers. |
| pKa (Phenolic OH) | ~9-10 | [6] | Critical for determining the reactivity of the hydroxyl group for conjugation and nanoparticle synthesis, which is often pH-dependent. |
| Water Solubility | Poor to moderate | [2] | Affects formulation strategy; may require solubilizing agents or incorporation into nano-carriers. |
| Key Functional Groups | Phenolic Hydroxyl, Amide, Piperidine Ring | N/A | Provides sites for chemical modification, hydrogen bonding, and potential biological interactions. |
Principle of Application in Targeted Delivery
We propose a dual-function role for 3-(1-Piperidinylcarbonyl)phenol in a drug delivery paradigm:
-
Surface Functionalization Anchor: The phenolic hydroxyl group serves as a versatile chemical anchor. It can be deprotonated under basic conditions to act as a nucleophile or used directly in redox reactions. This allows it to either be covalently conjugated to the surface of a pre-formed nanoparticle or to act as a reducing agent for the in-situ synthesis of metallic nanoparticles, simultaneously capping the surface.[3]
-
Targeting Ligand Candidate: The piperidine moiety is a privileged scaffold in pharmacology, known to interact with a variety of receptors and enzymes, including those overexpressed in cancer cells.[4][7] By functionalizing a nanoparticle surface with this compound, the piperidine ring is displayed outwards, potentially facilitating targeted binding and uptake into specific cell populations.
The following diagram illustrates this proposed mechanism of action.
Caption: Proposed dual-function mechanism of 3-(1-Piperidinylcarbonyl)phenol.
Protocol 1: Green Synthesis of Doxorubicin-Loaded Gold Nanoparticles (AuNPs)
This protocol leverages the reducing potential of the phenolic hydroxyl group to reduce Au(III) ions to Au(0), forming nanoparticles. The 3-(1-Piperidinylcarbonyl)phenol molecule simultaneously acts as a capping agent, stabilizing the nanoparticle surface. The therapeutic drug is co-incubated and adsorbed onto the nanoparticle surface.
Materials & Equipment
-
3-(1-Piperidinylcarbonyl)phenol
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Doxorubicin hydrochloride (DOX)
-
Sodium hydroxide (NaOH)
-
Milli-Q or 18 MΩ·cm ultrapure water
-
Magnetic stirrer with heating plate
-
UV-Vis Spectrophotometer
-
Dynamic Light Scattering (DLS) instrument
-
Transmission Electron Microscope (TEM)
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare a 1.0 mM stock solution of HAuCl₄ in ultrapure water.
-
Prepare a 5.0 mM stock solution of 3-(1-Piperidinylcarbonyl)phenol in a 1:1 ethanol:water mixture.
-
Prepare a 1.0 mg/mL stock solution of DOX in ultrapure water.
-
Prepare a 0.1 M NaOH solution for pH adjustment.
-
-
Nanoparticle Synthesis:
-
To a clean 50 mL round-bottom flask, add 20 mL of the 1.0 mM HAuCl₄ solution.
-
Heat the solution to boiling with vigorous stirring.
-
Scientist's Note: Boiling provides the activation energy for the reduction reaction and ensures rapid nucleation, leading to more monodisperse nanoparticles.
-
Rapidly inject 1.0 mL of the 5.0 mM 3-(1-Piperidinylcarbonyl)phenol stock solution into the boiling gold solution.
-
The solution color should change from pale yellow to a deep ruby red within minutes, indicating the formation of AuNPs.
-
Continue boiling and stirring for 15 minutes to ensure the reaction is complete.
-
Remove from heat and allow the solution to cool to room temperature.
-
-
Drug Loading:
-
To the cooled AuNP solution, add the DOX stock solution to a final concentration of 50 µg/mL.
-
Adjust the pH of the mixture to ~7.4 using 0.1 M NaOH.
-
Rationale: A neutral pH promotes the electrostatic interaction and adsorption of the positively charged doxorubicin onto the slightly negative surface of the capped AuNPs.
-
Stir the mixture at room temperature for 12-24 hours in the dark to allow for maximum drug loading.
-
-
Purification and Quality Control:
-
Centrifuge the drug-loaded AuNP solution at 12,000 x g for 30 minutes to pellet the nanoparticles.
-
Carefully collect the supernatant to quantify the amount of unloaded drug using UV-Vis spectrophotometry (absorbance at 480 nm).
-
Resuspend the AuNP pellet in 20 mL of ultrapure water.
-
QC Check 1 (Formation): Analyze the resuspended AuNPs using a UV-Vis spectrophotometer. A characteristic Surface Plasmon Resonance (SPR) peak between 520-530 nm confirms AuNP formation.
-
QC Check 2 (Size & Stability): Analyze the sample using DLS to determine the hydrodynamic diameter and Polydispersity Index (PDI). An acceptable PDI is typically < 0.3.
-
QC Check 3 (Morphology): (Optional but recommended) Image the nanoparticles using TEM to confirm spherical morphology and core size.
-
Workflow Diagram
Sources
- 1. mdpi.com [mdpi.com]
- 2. Dermal Drug Delivery of Phytochemicals with Phenolic Structure via Lipid-Based Nanotechnologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 6. researchgate.net [researchgate.net]
- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Amide Bond Formation Between 3-Hydroxybenzoic Acid and Piperidine
Welcome to the technical support guide for the synthesis of N-(3-hydroxyphenyl)piperidine-1-carboxamide. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols for researchers, chemists, and drug development professionals. Our focus is to address the specific challenges encountered when coupling 3-hydroxybenzoic acid with piperidine, particularly the competing reactivity of the phenolic hydroxyl group.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is very low or I'm not getting any product. What are the most common reasons?
Low or no yield in this specific amide coupling typically stems from one of four issues:
-
Incomplete Carboxylic Acid Activation: The coupling reagent (e.g., HATU, EDC) may be degraded due to improper storage or be insufficient to fully activate the 3-hydroxybenzoic acid. Always use fresh, high-quality reagents and appropriate stoichiometry.
-
Deactivation of Piperidine: While piperidine is a strong nucleophile, an acid-base reaction with the carboxylic acid can form an ammonium salt, reducing the concentration of the free amine available for coupling.[1] This is why a tertiary amine base is essential.
-
Competing O-Acylation: The most significant challenge in this synthesis is the potential for the activated carboxylic acid to react with the phenolic hydroxyl group, forming an ester side product. This side reaction directly consumes your starting material and complicates purification.[2]
-
Suboptimal Reaction Conditions: The choice of solvent, base, temperature, and reaction time are all critical. For instance, the presence of water can hydrolyze the activated intermediate, and excessively high temperatures can promote side reactions.[3]
Q2: I see a major impurity in my crude LC-MS/TLC. How do I confirm if it's the O-acylated side product?
The primary side product is the ester formed by the acylation of the hydroxyl group of one molecule of 3-hydroxybenzoic acid with the activated carboxyl group of another, creating a dimer-like ester.
Identification Strategy:
-
Mass Spectrometry (MS): The expected mass of the desired amide product, N-(3-hydroxyphenyl)piperidine-1-carboxamide, is 207.26 g/mol . The O-acylated side product (an ester dimer of 3-hydroxybenzoic acid) would have a mass corresponding to the loss of water from two molecules of the acid, which is approximately (138.12 * 2) - 18.02 = 258.22 g/mol . Look for this mass in your crude analysis.
-
Thin Layer Chromatography (TLC): The ester side product is typically less polar than the desired amide (which has a free hydroxyl group and an amide N-H). It will likely have a higher Rf value on silica gel compared to your product.
-
Proton NMR (¹H NMR): In the desired amide product, you will see the characteristic piperidine peaks and the aromatic protons of the 3-hydroxybenzoic acid moiety. The O-acylated product would lack piperidine signals and show a more complex aromatic region.
Q3: How can I prevent the side reaction at the hydroxyl group? Should I use a protecting group?
You have two primary strategies: optimizing for chemoselectivity or using a protecting group.
Strategy 1: Optimize for Chemoselectivity (Preferred) This approach leverages the inherently higher nucleophilicity of the amine (piperidine) compared to the phenol.[2] Success depends on carefully controlling the reaction conditions to favor N-acylation kinetically.
-
Base Selection: Use a hindered, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA). Its role is to neutralize the acid formed during the reaction without significantly deprotonating the weakly acidic phenol, which would make the oxygen a more potent nucleophile.
-
Temperature Control: Perform the reaction at a low temperature (e.g., 0 °C to room temperature). Lower temperatures increase the selectivity for the more reactive nucleophile.[3]
-
Order of Addition: Pre-activating the carboxylic acid with the coupling reagent and base for a short period before adding the amine can be beneficial. This ensures the activated species is readily available to react with the first nucleophile it encounters.
Strategy 2: Employ a Protecting Group (More Robust) If optimizing conditions fails to provide sufficient selectivity, protecting the phenol is a highly reliable, albeit longer, route. A benzyl ether is an excellent choice as it is stable to most coupling conditions and can be cleanly removed later.[4]
The sequence would be:
-
Protection: React 3-hydroxybenzoic acid with benzyl bromide under basic conditions to form 3-(benzyloxy)benzoic acid.
-
Amide Coupling: Couple the protected acid with piperidine using your standard protocol (e.g., HATU/DIPEA).
-
Deprotection: Remove the benzyl group via catalytic hydrogenation (e.g., H₂, Pd/C) to yield the final product.
Q4: Which coupling reagent is better for this reaction: EDC/HOBt or HATU?
Both can work, but they offer different advantages and require different considerations.
| Feature | EDC/HOBt | HATU |
| Reactivity | Good for many standard couplings. The reaction proceeds via an HOBt active ester.[5] | Highly reactive, often considered superior for challenging or sterically hindered couplings.[6] Its high reactivity can lead to faster reaction times and potentially better yields if managed correctly. |
| Side Products | Forms a water-soluble urea byproduct, which is easily removed during aqueous workup.[3] Can form N-acylurea if the active ester is not trapped quickly.[3] | Byproducts are also generally water-soluble. Can react with the amine if not used in the correct order of addition.[6] |
| Cost | Generally more cost-effective. | More expensive, often reserved for difficult steps. |
| Recommendation | A good starting point. Its moderate reactivity may offer better selectivity for N-acylation over O-acylation at the phenol. | Recommended if EDC/HOBt fails or gives low yields. Its efficiency can drive the reaction to completion quickly, but conditions must be carefully controlled to maintain selectivity. |
Verdict for this specific reaction: Start with EDC/HOBt due to its lower cost and potentially higher selectivity. If yields are poor or the reaction is sluggish, switch to HATU for its increased potency.
Q5: How should I purify the final product?
Standard purification techniques are effective.
-
Aqueous Workup: After the reaction is complete, quench with water or a saturated aqueous solution of NH₄Cl. Extract the product into an organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acid/Base Wash: Wash the organic layer with a mild acid (e.g., 1M HCl) to remove any unreacted piperidine and DIPEA. Then, wash with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted 3-hydroxybenzoic acid. Finally, wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Chromatography: If impurities remain (especially the O-acylated side product), purification by flash column chromatography on silica gel is necessary. A gradient of ethyl acetate in hexanes is a good starting point for elution.
Visualized Workflows and Pathways
Below are diagrams illustrating key decision-making and reaction processes.
Caption: Troubleshooting decision tree for low reaction yield.
Caption: Competing N-Acylation and O-Acylation pathways.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: HATU-Mediated Coupling (Optimized for Selectivity)
This protocol prioritizes the formation of the desired amide by pre-activating the carboxylic acid at a low temperature before introducing the amine.
Materials:
-
3-Hydroxybenzoic Acid (1.0 eq)
-
Piperidine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard workup and purification reagents
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-hydroxybenzoic acid (1.0 eq) and anhydrous DMF (or DCM) to make a ~0.2 M solution.
-
Cool the flask to 0 °C in an ice-water bath.
-
Add HATU (1.1 eq) to the solution, followed by the dropwise addition of DIPEA (2.2 eq).
-
Stir the mixture at 0 °C for 15-20 minutes. This is the "pre-activation" step.
-
Add piperidine (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, proceed with the aqueous workup and purification as described in FAQ Q5 .
Protocol 2: EDC/HOBt-Mediated Coupling
A reliable and cost-effective method that often provides good selectivity.
Materials:
-
3-Hydroxybenzoic Acid (1.0 eq)
-
Piperidine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, dissolve 3-hydroxybenzoic acid (1.0 eq), HOBt (1.2 eq), and piperidine (1.1 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice-water bath.
-
Add EDC·HCl (1.2 eq) to the mixture in one portion.
-
Add DIPEA (1.5 eq) dropwise.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Continue stirring for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, proceed with the aqueous workup and purification as described in FAQ Q5 .
References
-
Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
-
Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
-
Protective Groups. Organic Chemistry Portal.
-
Albericio, F., & Carpino, L. A. (2017). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 21(1), 14-26.
-
During the formation of paracetamol why do you get N-acylation instead of O-acylation? Quora.
-
Undheim, K., & Nærum, L. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 533–561.
-
Appendix 6: Protecting groups. Oxford Learning Link.
-
Protecting Groups. SynArchive.
-
Protecting Groups. Department of Chemistry, IIT Bombay.
-
Coupling Reagents. Aapptec Peptides.
-
The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.
-
Wang, R., & Xu, J. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(9), 293-299.
-
Amide synthesis by acylation. Organic Chemistry Portal.
-
Reagent Chemistry of Amide Coupling Reagents: DCC, EDCI, HATU, and BOP. YouTube.
-
Selective alkylation of aminophenols. ResearchGate.
-
Preparation of N-acetyl-para-aminophenol via a flow route. Arabian Journal of Chemistry.
-
Process for the preparation of N-acylated aminophenols. Google Patents.
-
Protecting Groups. University of California, Irvine.
Sources
Purification challenges of polar phenolic compounds by column chromatography
Technical Support Center: Purification of Polar Phenolic Compounds
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I understand that purifying polar phenolic compounds by column chromatography presents a unique set of challenges that can often lead to frustrating results. These molecules, which include vital classes like flavonoids, phenolic acids, and tannins, are notoriously difficult to separate due to their inherent polarity, acidic nature, and tendency for strong interactions with common stationary phases.
This guide is designed to provide you with direct, actionable solutions to the most common problems encountered in the lab. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to make informed decisions and effectively troubleshoot your separations.
Frequently Asked Questions (FAQs)
Here, we address the high-level questions that frequently arise when planning the purification of polar phenolic compounds.
Q1: Why are my polar phenolic compounds eluting together at the solvent front in normal-phase chromatography?
A1: This is a classic sign that your mobile phase is too polar, or your stationary phase is not providing enough retention. Polar phenolic compounds have a very high affinity for polar solvents. In a normal-phase system (e.g., silica gel), if the mobile phase (eluent) is too polar (e.g., high concentrations of methanol or ethanol), it will effectively compete with the stationary phase for interaction with your compounds, carrying them down the column with little to no separation. The compounds "prefer" to stay in the mobile phase rather than adsorbing to the silica.
Q2: What is "peak tailing," and why is it so common with phenolic compounds?
A2: Peak tailing is an asymmetry in the chromatographic peak where the back end of the peak is drawn out.[1] For phenolic compounds, the primary cause is the acidic nature of the phenolic hydroxyl (-OH) group interacting strongly with the slightly acidic silanol groups (Si-OH) on the surface of silica gel.[2] This strong, sometimes irreversible, interaction causes a portion of the molecules to lag behind the main band, resulting in a "tail." This phenomenon reduces separation efficiency and can lead to inaccurate quantification.[1]
Q3: Should I use normal-phase (e.g., silica) or reversed-phase (e.g., C18) chromatography for my polar phenols?
A3: The choice depends on the specific polarity of your compounds.
-
Normal-Phase (Silica, Alumina): Best suited for moderately polar phenols that are soluble in organic solvents. It can be challenging for very polar, water-soluble phenols, which may either fail to elute or streak badly.
-
Reversed-Phase (C18): Often the preferred method for highly polar, water-soluble analytes.[3] In this mode, a nonpolar stationary phase is used with a polar mobile phase (like water/acetonitrile or water/methanol). Polar compounds have less affinity for the C18 stationary phase and elute earlier, while less polar compounds are retained longer.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This is an excellent alternative for very polar analytes that show poor retention in reversed-phase.[4] HILIC uses a polar stationary phase (like silica or amide-bonded phases) with a high-organic, low-aqueous mobile phase, promoting the retention of highly polar compounds.[4][5]
Q4: My purified fractions are turning a brownish or yellowish color over time. What is happening?
A4: Phenolic compounds are highly susceptible to oxidation, which can form colored quinone-type impurities.[2] This process is often accelerated by exposure to air, light, and trace metal ions. To mitigate this, it is recommended to work under an inert atmosphere (nitrogen or argon) when possible and use degassed solvents to minimize dissolved oxygen.[2]
Chromatography Mode Selection Guide
Choosing the correct chromatographic mode is the most critical first step. Use this decision tree to guide your selection process based on the properties of your target phenolic compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmanow.live [pharmanow.live]
- 4. shodexhplc.com [shodexhplc.com]
- 5. Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Scientist's Guide to Compound Precipitation in Cell Culture
Welcome to the Technical Support Center. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a foundational understanding of why compound precipitation occurs in cell culture media and how to systematically troubleshoot and prevent it. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges during their in vitro experiments.
The Core Challenge: Why Do Compounds Precipitate?
The aqueous, protein-rich, and buffered environment of cell culture media is complex. When a compound, often dissolved in a potent organic solvent like DMSO, is introduced, it faces a drastic change in its chemical surroundings. Precipitation, or "crashing out," occurs when the compound's concentration exceeds its solubility limit in this new aqueous environment.[1] This is not just an inconvenience; precipitates can lead to inaccurate dosing, direct cellular toxicity, and confounding experimental artifacts, ultimately compromising the reliability and reproducibility of your results.[2]
Understanding the interplay of factors—the compound's intrinsic properties, the solvent system, the media composition, and environmental conditions—is the first step toward mastering compound delivery in your assays.
Interactive Troubleshooting Guide
This guide is structured as a diagnostic workflow. Start with the primary observation and follow the questions to identify the root cause and find a validated solution.
Visual Troubleshooting Workflow
Use the following decision tree to navigate to the most relevant section of this guide.
Caption: A decision tree to guide troubleshooting based on when and how precipitation appears.
Issue: Immediate Precipitation Upon Addition to Media
This is the most common precipitation issue, often occurring when a hydrophobic compound dissolved in an organic solvent is rapidly diluted into the aqueous culture medium.[1]
Question 1: I dissolved my compound in DMSO, and it crashed out instantly when I added it to my media. My final solvent concentration is low (<0.5%). What's happening?
Answer: This classic "crashing out" phenomenon is caused by a rapid solvent exchange where the compound cannot dissolve quickly enough in the aqueous media as the DMSO diffuses away. The final concentration of your compound, even if low, likely exceeds its maximum aqueous solubility.
Causality & Solution Deep Dive:
-
High Final Compound Concentration: The most straightforward cause is that the target concentration is simply higher than the compound can thermodynamically support in your media.[1]
-
Solution: Decrease the final working concentration. It is critical to first determine the maximum soluble concentration using a formal protocol (see Section 4.1).
-
-
Rapid Dilution & Localized Concentration Spikes: Adding a concentrated stock solution directly into a large volume of media creates transient, localized areas of very high compound concentration, causing precipitation before it can disperse.[1]
-
Media Temperature: The solubility of many compounds is temperature-dependent. Adding a compound stock to cold media can significantly reduce its solubility.[1][4]
-
Solution: Always use pre-warmed (37°C) cell culture media for all dilution steps.[1] This mimics the final experimental conditions and maximizes solubility.
-
Question 2: I think my final DMSO concentration might be too high. What is a safe limit, and how does it cause precipitation?
Answer: While DMSO is an excellent solvent, high final concentrations can be toxic to cells and, paradoxically, may not prevent precipitation upon significant dilution into an aqueous environment.[5][6]
Causality & Solution Deep Dive:
-
The DMSO Threshold: For most cell lines, the final DMSO concentration should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cellular effects.[3][7] High concentrations of DMSO (>1%) can have direct cytotoxic effects and interfere with assay readouts.[5][8]
-
Mechanism: Even if a compound is stable in a high-concentration DMSO stock, the fundamental problem of poor aqueous solubility remains. When that stock is diluted, the DMSO's solubilizing capacity is overwhelmed by the bulk aqueous media, leading to precipitation.
-
Solution:
-
Prepare a higher-concentration stock solution in 100% DMSO (e.g., 10-100 mM). This allows you to add a smaller volume to your media to reach the final desired concentration.[6]
-
Always calculate the final DMSO percentage and ensure it falls within the acceptable range for your specific assay and cell line.
-
Crucially, always include a "vehicle control" in your experiments—cells treated with the same final concentration of DMSO, but without the compound—to account for any effects of the solvent itself.[6]
-
| Solvent | Recommended Final Conc. | Potential Issues at High Concentrations |
| DMSO | < 0.5%, ideally < 0.1% [1][3] | Cytotoxicity, cellular differentiation, interference with assays.[5][8] |
| Ethanol | < 0.5% | Can affect cellular metabolism and ROS production.[5] |
| DMF | Use with caution, similar toxicity profile to DMSO.[8] | Can be toxic to cells.[8] |
Issue: Delayed Precipitation After Incubation
Sometimes, the compound-media mixture is clear initially, but a precipitate forms after several hours or days in the incubator. This points to different underlying causes than immediate precipitation.
Question: My media looked fine when I prepared it, but now I see cloudy or crystalline material in the wells after 24 hours. What's going on?
Answer: Delayed precipitation is often related to changes in the media environment over time or the inherent instability of the compound under culture conditions.
Causality & Solution Deep Dive:
-
Compound Instability: The compound may be chemically unstable at 37°C in a pH-buffered, aqueous environment, degrading into less soluble byproducts.[1]
-
Solution: Assess the stability of your compound under your specific culture conditions. This may involve analytical methods like HPLC. Consider preparing fresh compound-media solutions more frequently (e.g., daily) for long-term experiments.[1]
-
-
Changes in Media pH: As cells metabolize, they produce byproducts like lactic acid and CO₂, which can gradually lower the pH of the culture medium.[4] If your compound's solubility is pH-sensitive (i.e., it has an ionizable group with a pKa near the media's pH), this shift can cause it to precipitate.[1][9]
-
Solution: Monitor the pH of your culture medium, especially in dense or highly metabolic cultures. You may need to change the medium more frequently to maintain a stable pH.[1] Most media contain phenol red as a pH indicator; a change from red to yellow indicates acidification.
-
-
Media Evaporation: In long-term cultures, evaporation from culture plates can concentrate all media components, including salts and your compound, potentially pushing its concentration beyond the solubility limit.[1]
-
Solution: Ensure your incubator has proper humidification. For long-term experiments, use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[1]
-
-
Interactions with Serum Proteins: Some compounds may initially bind to serum proteins like albumin, which aids in their solubilization.[7] Over time, these interactions can change, or the compound may be released, leading to precipitation.
-
Solution: If you suspect serum interactions, you can try reducing the serum concentration or switching to a serum-free formulation. However, be aware that serum-free media can sometimes be more prone to precipitation for certain compounds due to the lack of these solubilizing proteins.[1]
-
The Factors of Solubility: A Deeper Look
Understanding the core principles of solubility will empower you to proactively design experiments that avoid precipitation issues.
Caption: Key factors influencing a compound's solubility in a cell culture environment.
-
Compound Properties: The intrinsic physicochemical properties of your drug are paramount.[9]
-
Hydrophobicity (LogP): Compounds with high LogP values are more lipid-soluble and less water-soluble, making them prone to precipitation in aqueous media.[9]
-
pKa: This value indicates the pH at which the compound is 50% ionized. The solubility of ionizable compounds can change dramatically with small shifts in media pH.[9][10]
-
-
Media Properties: The composition of the media itself plays a critical role.
-
pH and Buffering: Most media are buffered to a physiological pH of 7.2-7.4.[4] As discussed, cellular metabolism can alter this, impacting pH-sensitive compounds.
-
Serum: Fetal Bovine Serum (FBS) contains proteins like albumin that can bind to and solubilize hydrophobic compounds, but this effect can be variable.[7][11]
-
Salts and Metals: High concentrations of salts, particularly calcium and phosphate, can precipitate, sometimes trapping the compound of interest.[12]
-
-
Environmental and Handling Factors:
-
Temperature: Temperature affects solubility and the stability of media components. Repeated temperature cycling from removing plates from the incubator can exacerbate precipitation.[1]
-
Solvent: The choice of solvent and, most importantly, its final concentration after dilution, is a critical handling parameter you can control.[6]
-
Key Experimental Protocols
Protocol: Determining Maximum Soluble Concentration
Before starting a large experiment, it's wise to empirically determine the solubility limit of your compound in your specific cell culture medium.
Objective: To find the highest concentration of a compound that remains in solution in the complete cell culture medium under standard incubation conditions.
Materials:
-
High-concentration stock solution of your compound in 100% DMSO (e.g., 100 mM).
-
Complete cell culture medium (including serum, if applicable), pre-warmed to 37°C.
-
Sterile microcentrifuge tubes or a 96-well plate.
Methodology:
-
Prepare Serial Dilutions: Create a series of dilutions of your compound in the pre-warmed cell culture medium. It is often easiest to do this in a 96-well plate.
-
Example Dilution Series: Aim for final concentrations like 200 µM, 100 µM, 50 µM, 25 µM, 10 µM, and 5 µM.
-
To do this, first make an intermediate dilution of your 100 mM stock in media. For example, add 2 µL of 100 mM stock to 998 µL of media to get a 200 µM solution. Then, perform 2-fold serial dilutions from this well.
-
-
Visual Inspection (Time Zero): Immediately after preparing the dilutions, carefully inspect each well or tube for any signs of precipitation (cloudiness, crystals, or film). A light microscope can be helpful for detecting fine precipitates.[1]
-
Incubation: Place the plate or tubes in a 37°C, 5% CO₂ incubator for a period that mimics your experiment's duration (e.g., 24, 48, or 72 hours).
-
Visual Inspection (Post-Incubation): After incubation, re-examine the solutions for any delayed precipitation.[1]
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve my hydrophobic compound for cell culture experiments? A1: Dimethyl sulfoxide (DMSO) is the most widely used solvent for dissolving hydrophobic compounds due to its high solubilizing power.[1][13] However, always prioritize keeping the final concentration in your culture medium as low as possible (ideally below 0.1%) to minimize cellular toxicity and off-target effects.[3][6] If DMSO is not suitable, other options like ethanol or dimethylformamide (DMF) can be considered, but their compatibility and toxicity with your cell line must be validated.[5][7]
Q2: Can I just filter out the precipitate and use the remaining solution? A2: This is strongly discouraged. Filtering the media will remove the precipitated compound, meaning the actual concentration of the compound in the solution will be unknown and lower than intended. This makes any results unreliable and not reproducible. The best approach is to address the root cause of the precipitation.
Q3: My media itself, without any compound, looks cloudy. What should I do? A3: Cloudiness in fresh media can be due to several factors unrelated to your compound. The most common causes are bacterial/fungal contamination or the precipitation of salts and proteins from the media itself.[12] This can be triggered by improper storage, such as repeated freeze-thaw cycles or extreme temperature shifts.[12] You should first check for contamination under a microscope. If contamination is ruled out, the media may be unstable. It is safest to discard the media and use a fresh, properly stored bottle.
Q4: Can autoclaving my media cause precipitation? A4: Yes, autoclaving can cause certain components, especially calcium and magnesium salts, to precipitate.[14] For this reason, complete liquid media containing serum and heat-labile components are typically not autoclaved. If you are preparing media from powder, some protocols specify adding heat-sensitive or precipitation-prone components (like CaCl₂ or MgSO₄) after autoclaving the base medium, often through a sterile filter.[14]
References
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]
-
ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture?. [Link]
-
Biotage. (2023, January 23). How to prevent compound precipitation during flash column chromatography. [Link]
-
Considerations regarding use of solvents in in vitro cell based assays. (n.d.). PMC - NIH. [Link]
-
ResearchGate. (2022, January 4). How do you dissolve chemicals in the culture medium?. [Link]
-
Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]
-
Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. (n.d.). [Link]
-
ResearchGate. Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. [Link]
-
ResearchGate. (2014). Compound Precipitation in High-Concentration DMSO Solutions. [Link]
-
ResearchGate. (2014, April 7). Is there an alternative way of diluting a stock solution to avoid precipitate formation in a DMSO and cell culture experiment?. [Link]
-
Serum Protects Cells and Increases Intracellular Delivery of Molecules by Nanoparticle-Mediated Photoporation. (2021, May 31). PMC - PubMed Central. [Link]
-
Process characterization strategy for a precipitation step for host cell protein reduction. (n.d.). NIH. [Link]
-
Cellbase. (2026, January 9). pH and Temperature Control: Impact on Cell Growth. [Link]
-
The Importance of Solubility for New Drug Molecules. (2020, May 11). [Link]
-
Bitesize Bio. (2025, April 29). Top Tips for Troubleshooting In Vitro Transcription. [Link]
-
ResearchGate. (2019, December 3). General advice on elements precipitating out of solution/media when autoclaved?. [Link]
-
ResearchGate. (2013, January 3). How to deal with the poor solubility of tested compounds in MTT assay?. [Link]
-
FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (n.d.). [Link]
-
Effect of Temperature, pH, and Reaction Duration on Microbially Induced Calcite Precipitation. (n.d.). MDPI. [Link]
-
Troubleshooting Cell Culture Media for Bioprocessing. (2014, February 13). [Link]
-
Quora. (2017, June 24). What are the factors affecting solubility of drugs?. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. emulatebio.com [emulatebio.com]
- 4. cellbase.com [cellbase.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ascendiacdmo.com [ascendiacdmo.com]
- 10. quora.com [quora.com]
- 11. Serum Protects Cells and Increases Intracellular Delivery of Molecules by Nanoparticle-Mediated Photoporation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Navigating In Vitro Antioxidant Assays
Welcome to the Technical Support Center for In Vitro Antioxidant Assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of antioxidant capacity determination and overcome common hurdles that lead to poor reproducibility. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to generate reliable and consistent data.
Poor reproducibility in antioxidant assays is a significant challenge that can stem from subtle variations in protocol execution, reagent quality, and data interpretation. This guide is structured to address these issues head-on, providing a blend of theoretical understanding and practical troubleshooting in a user-friendly question-and-answer format.
Section 1: General Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses common issues applicable across various antioxidant assays.
Question: My replicate readings show high variability. What are the likely causes?
Answer: High variability within replicates is a frequent issue and can often be traced back to procedural inconsistencies. Here are the primary culprits and how to address them:
-
Inconsistent Pipetting: Even minor errors in pipetting volumes of samples, standards, or reagents can lead to significant variations in results.
-
Causality: The concentration of reactants is critical in these colorimetric and fluorometric assays. Inaccurate volumes alter these concentrations, directly impacting the reaction kinetics and the final absorbance or fluorescence readings.
-
Solution: Ensure your micropipettes are calibrated regularly. Use fresh tips for each replicate to prevent cross-contamination. When adding reagents to a 96-well plate, use a multichannel pipette to dispense to multiple wells simultaneously, minimizing timing differences.
-
-
Inadequate Mixing: Failure to thoroughly mix the sample with the reagents can result in a non-uniform reaction within the well or cuvette.
-
Causality: The reaction rate is dependent on the diffusion of reactants. Incomplete mixing leads to localized areas of high and low reactant concentrations, causing inconsistent color or fluorescence development.
-
Solution: After adding all components, gently shake the microplate on a plate shaker for a few seconds or carefully pipette up and down to ensure a homogenous mixture. Avoid vigorous shaking that can introduce bubbles, which interfere with optical readings.
-
-
Temperature Fluctuations: Many antioxidant reactions are temperature-sensitive.[1] Inconsistent temperatures across a 96-well plate or between experimental runs can alter reaction rates.
-
Causality: Reaction kinetics are governed by temperature. A lack of uniform temperature can cause reactions in some wells to proceed faster than in others, leading to variability, especially in kinetic assays like ORAC.
-
Solution: Pre-incubate your plate and reagents at the assay temperature (e.g., 37°C for FRAP and ORAC) to ensure thermal equilibrium.[2][3] Be mindful of the "edge effect" in 96-well plates, where outer wells are more susceptible to temperature changes. If this is a persistent issue, avoid using the outermost wells for samples and standards.
-
Question: My standard curve is not linear or has a low R² value. How can I fix this?
Answer: A poor standard curve is a critical issue as it undermines the accuracy of your sample quantification. Here’s how to troubleshoot it:
-
Improper Standard Preparation: Inaccurate serial dilutions are a common source of non-linear standard curves.
-
Causality: The standard curve establishes the mathematical relationship between concentration and signal. Errors in the concentration of your standards will lead to a flawed curve.
-
Solution: Prepare fresh standard solutions for each experiment from a high-quality, validated stock. Use calibrated pipettes and be meticulous with your dilution calculations and execution.
-
-
Inappropriate Concentration Range: The selected concentration range for your standards may be too wide or fall outside the linear response range of the assay.
-
Causality: All assays have a limit of detection and a point of saturation. If your standard concentrations are too low, the signal may not be distinguishable from the background. If they are too high, the detector or the reaction itself may become saturated, leading to a plateau in the curve.
-
Solution: Adjust the concentration range of your standards. Ensure the highest standard provides a strong signal without reaching saturation, and the lowest standard is clearly distinguishable from the blank.
-
-
Reagent Degradation: The stability of the radical solutions (DPPH, ABTS) or other key reagents is paramount.
-
Causality: Degraded reagents will have reduced reactivity, leading to a weaker signal and a compressed standard curve.
-
Solution: Prepare fresh radical solutions for each assay. Store stock solutions under the recommended conditions (e.g., protected from light and at the correct temperature) to maintain their stability.
-
Question: Why do different antioxidant assays give me different results for the same sample?
Answer: This is an expected outcome and highlights the importance of understanding the chemistry behind each assay. No single assay can fully capture the total antioxidant capacity of a complex sample.[4][5]
-
Different Reaction Mechanisms: Antioxidant assays are broadly based on two types of mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[6][7]
-
HAT-based assays (e.g., ORAC): These measure the ability of an antioxidant to quench free radicals by donating a hydrogen atom. This mechanism is considered more biologically relevant.[5]
-
SET-based assays (e.g., DPPH, ABTS, FRAP): These measure the ability of an antioxidant to reduce an oxidant by donating an electron.[7]
-
Causality: An antioxidant may be very effective in donating a hydrogen atom but less so at transferring an electron, or vice versa. Therefore, its performance will vary depending on the assay's mechanism.
-
-
Variability in Assay Conditions: Factors such as the solvent, pH, and the type of radical or oxidant used differ between assays.
-
Causality: The antioxidant activity of a compound can be highly dependent on these conditions. For example, the FRAP assay is conducted at an acidic pH of 3.6, which may not be representative of physiological conditions.[8] The solubility of your compound in the assay medium also plays a crucial role.
-
Solution: It is best practice to use a panel of assays with different mechanisms to obtain a more comprehensive antioxidant profile of your sample. When reporting your results, always specify the assay used.
-
Section 2: Assay-Specific Troubleshooting Guides
This section provides detailed troubleshooting for the most common in vitro antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay
Question: I am observing a slow or incomplete reaction with my samples in the DPPH assay. What's wrong?
Answer: A slow or incomplete reaction in the DPPH assay can be due to several factors related to both the antioxidant and the assay conditions.
-
Steric Hindrance: The DPPH radical is sterically hindered, which can make it difficult for larger antioxidant molecules to access the radical site.[9]
-
Causality: The efficiency of the reaction depends on the physical accessibility of the radical. Bulky antioxidants may not be able to effectively donate a hydrogen atom or electron to the shielded radical.
-
Solution: Consider using the ABTS assay as a complementary method. The ABTS radical is less sterically hindered and can often react more readily with a broader range of antioxidants.[1]
-
-
Reaction Kinetics: Not all antioxidants react quickly with DPPH. Some phenolic compounds can exhibit slow reaction kinetics, taking hours to reach a steady state.
-
Causality: The reaction rate is an intrinsic property of the antioxidant. Assuming a fixed, short incubation time for all samples can lead to an underestimation of the antioxidant capacity of slow-reacting compounds.
-
Solution: Perform a time-course experiment to determine the optimal reaction time for your specific samples. Monitor the absorbance at several time points until a plateau is reached.
-
Question: My sample is colored and interferes with the DPPH absorbance reading at 517 nm. How can I correct for this?
Answer: Spectral interference is a common problem with colored samples, such as plant extracts rich in anthocyanins.
-
Causality: The DPPH assay relies on measuring the decrease in absorbance of the purple DPPH radical at ~517 nm. If your sample also absorbs light at this wavelength, it will lead to an underestimation of the radical scavenging activity.
-
Solution:
-
Prepare a Sample Blank: For each sample concentration, prepare a corresponding blank containing the sample and the solvent (e.g., methanol) but not the DPPH solution.
-
Subtract the Blank Absorbance: Subtract the absorbance of the sample blank from the absorbance of the corresponding sample with DPPH. This corrected absorbance value can then be used to calculate the percent inhibition.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay
Question: The initial absorbance of my ABTS•+ working solution is not stable. Why is this happening?
Answer: The stability of the pre-formed ABTS radical cation (ABTS•+) is crucial for reproducible results.
-
Incomplete Radical Generation: The reaction between ABTS and potassium persulfate to generate the radical cation requires a specific incubation period.
-
Causality: If the incubation is too short, the radical generation will not be complete, and the absorbance will continue to change during your experiment.
-
Solution: Allow the ABTS and potassium persulfate mixture to stand in the dark at room temperature for 12-16 hours to ensure the complete formation of the ABTS•+.[10]
-
-
Light Sensitivity: The ABTS•+ is light-sensitive and can degrade upon exposure to light.
-
Causality: Light can cause the breakdown of the radical, leading to a decrease in absorbance over time.
-
Solution: Store the ABTS•+ stock solution in the dark. When performing the assay, minimize the exposure of the microplate to direct light.
-
Question: I am working with lipophilic antioxidants. Is the ABTS assay suitable?
Answer: Yes, one of the key advantages of the ABTS assay is its versatility in analyzing both hydrophilic and lipophilic compounds.[1][10]
-
Causality: The ABTS radical cation is soluble in both aqueous and organic solvents. This allows for the testing of a wide range of samples with different polarities.
-
Best Practice: While the ABTS•+ can be generated in an aqueous solution, the final working solution can be diluted in solvents like ethanol or methanol to accommodate lipophilic samples. This flexibility is a significant advantage over the DPPH assay, which is typically limited to organic solvents.[10]
FRAP (Ferric Reducing Antioxidant Power) Assay
Question: My FRAP results seem to be overestimating the antioxidant capacity of my samples. What could be the cause?
Answer: The FRAP assay measures the reducing power of a sample, and not all reducing agents are necessarily antioxidants.
-
Interference from Non-Antioxidant Reducing Agents: Any compound in your sample with a redox potential lower than that of the Fe³⁺/Fe²⁺ couple can reduce the ferric ions, leading to a positive result.
-
Causality: The assay is not specific to antioxidants and will detect other reducing substances, potentially inflating the perceived antioxidant capacity.
-
Solution: Be aware of the composition of your sample. If it contains known reducing agents that are not antioxidants, the FRAP results should be interpreted with caution. It is advisable to use another assay with a different mechanism, like ORAC, to confirm the antioxidant activity.
-
-
Acidic pH: The assay is performed at an acidic pH of 3.6, which is not physiological.[8]
-
Causality: The reducing capacity of some compounds can be artificially enhanced at low pH, which may not reflect their activity under physiological conditions.
-
Solution: Acknowledge this limitation when interpreting your data. The results reflect the reducing power under the specific acidic conditions of the assay.
-
Question: The blue color in my FRAP assay is fading over time. Is this normal?
Answer: The blue ferrous-TPTZ complex formed in the FRAP assay should be stable. A fading color could indicate a problem with your reagents or sample.
-
Reoxidation of Fe²⁺: Certain compounds in your sample may be reoxidizing the ferrous ions back to ferric ions.
-
Causality: If your sample contains oxidizing agents, they can interfere with the stability of the colored product.
-
Solution: Ensure your samples are free from strong oxidizing agents. If this is suspected, sample cleanup or purification may be necessary.
-
-
Reagent Instability: The FRAP reagent should be prepared fresh.
-
Causality: An improperly prepared or old FRAP reagent may not be stable, leading to inconsistent results.
-
Solution: Always prepare the FRAP reagent fresh on the day of use by mixing the acetate buffer, TPTZ solution, and ferric chloride solution in the correct proportions.[4]
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Question: The fluorescence decay in my ORAC assay is erratic. What could be causing this?
Answer: The ORAC assay is a kinetic assay, and its reproducibility depends on precise control of the reaction conditions.
-
Temperature Instability: The thermal decomposition of AAPH, the peroxyl radical generator, is highly temperature-dependent.[1]
-
Causality: Small variations in temperature across the microplate can lead to different rates of radical generation, causing erratic fluorescence decay curves.
-
Solution: Use a plate reader with excellent temperature control. Allow the plate to equilibrate to 37°C for at least 15-30 minutes before initiating the reaction with AAPH.[2][11]
-
-
Inconsistent Mixing after AAPH Addition: The reaction starts immediately upon the addition of AAPH.
-
Causality: If there is a delay or inconsistency in mixing after AAPH is added, the start time of the reaction will vary between wells, leading to poor reproducibility.
-
Solution: Use a microplate reader with injectors to add the AAPH solution simultaneously to all wells. If injectors are not available, use a multichannel pipette to add the AAPH as quickly and consistently as possible, followed by immediate and brief shaking.
-
Question: My sample seems to be quenching the fluorescein probe. How can I account for this?
Answer: Some compounds can interact with the fluorescent probe, leading to a decrease in fluorescence that is not related to radical scavenging.
-
Causality: This quenching effect can lead to an overestimation of the antioxidant capacity, as the decrease in fluorescence is misinterpreted as being solely due to radical damage.
-
Solution:
-
Run a Sample Blank: For each sample, run a control well that contains the sample and the fluorescein probe but no AAPH.
-
Monitor for Quenching: Monitor the fluorescence of this control well over the course of the assay. If there is a significant decrease in fluorescence, your sample is quenching the probe.
-
Correction (if necessary): While some correction methods exist, significant quenching may indicate that the ORAC assay is not suitable for your sample without prior purification.
-
Section 3: Data Presentation and Experimental Protocols
Table 1: Key Parameters for Common In Vitro Antioxidant Assays
| Parameter | DPPH Assay | ABTS Assay | FRAP Assay | ORAC Assay |
| Principle | Radical Scavenging | Radical Scavenging | Metal Reducing | Radical Scavenging |
| Mechanism | Primarily SET | Primarily SET | SET | HAT |
| Measurement | Decrease in Absorbance | Decrease in Absorbance | Increase in Absorbance | Fluorescence Decay |
| Wavelength | ~517 nm | ~734 nm | ~593 nm | Ex: ~485 nm, Em: ~520 nm |
| Standard | Trolox, Gallic Acid | Trolox | FeSO₄, Trolox | Trolox |
| pH | Not buffered | Can be buffered | Acidic (pH 3.6) | Neutral (pH 7.4) |
| Pros | Simple, rapid | Works for hydrophilic & lipophilic compounds, less steric hindrance | Rapid, automated | Biologically relevant radical, works for hydrophilic & lipophilic compounds |
| Cons | Steric hindrance, interference from colored compounds | Radical must be pre-generated | Indirect method, not physiological pH | Sensitive to temperature, potential for probe quenching |
Experimental Protocols
The following are generalized protocols. Always optimize for your specific samples and laboratory conditions.
DPPH Assay Protocol (96-Well Plate Format)
-
Reagent Preparation:
-
DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle at 4°C.
-
Standard: Prepare a 1 mM stock solution of Trolox in methanol. Create a series of dilutions (e.g., 0-200 µM) for the standard curve.
-
Sample: Dissolve your extract or compound in methanol to obtain various concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add 20 µL of the sample, standard, or methanol (for the blank) to each well.
-
Add 180 µL of the DPPH solution to all wells.
-
Shake the plate gently for 10 seconds.
-
Incubate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at ~517 nm using a microplate reader.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity: % Inhibition = [ (A_control - A_sample) / A_control ] x 100.
-
Plot the % inhibition against the concentration of the standards to create a standard curve.
-
Determine the antioxidant capacity of the samples from the standard curve, often expressed as Trolox Equivalents (TE).
-
ABTS Assay Protocol (96-Well Plate Format)
-
Reagent Preparation:
-
ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.
-
ABTS•+ Working Solution: Dilute the stock solution with ethanol or PBS (pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Standard and Sample: Prepare as described for the DPPH assay.
-
-
Assay Procedure:
-
Add 20 µL of the sample, standard, or blank to the wells of a 96-well plate.
-
Add 180 µL of the ABTS•+ working solution to each well.
-
Shake the plate and incubate at room temperature for a defined time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the results as described for the DPPH assay.
-
FRAP Assay Protocol (96-Well Plate Format)
-
Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Standard: Prepare a standard curve using FeSO₄·7H₂O (e.g., 0-1000 µM).
-
Sample: Prepare samples in an appropriate solvent.
-
-
Assay Procedure:
-
Add 20 µL of sample, standard, or blank to the wells.
-
Add 180 µL of the pre-warmed FRAP reagent to all wells.
-
Incubate at 37°C for a defined time (e.g., 4-6 minutes).
-
Measure the absorbance at 593 nm.
-
-
Calculation:
-
Plot the absorbance of the standards against their concentration.
-
Determine the FRAP value of the samples from the standard curve, expressed as µM Fe(II) equivalents.
-
ORAC Assay Protocol (96-Well Plate Format)
-
Reagent Preparation:
-
Fluorescein Solution: Prepare a working solution of fluorescein in 75 mM phosphate buffer (pH 7.4).
-
AAPH Solution: Prepare a fresh solution of AAPH in 75 mM phosphate buffer (pH 7.4).
-
Standard: Prepare a standard curve using Trolox (e.g., 0-100 µM).
-
-
Assay Procedure:
-
In a black 96-well plate, add 25 µL of sample, standard, or blank (buffer).
-
Add 150 µL of the fluorescein solution to all wells.
-
Incubate the plate at 37°C for at least 15 minutes in the plate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells (preferably using an injector).
-
Immediately begin recording the fluorescence every 1-2 minutes for at least 60 minutes (Excitation: ~485 nm, Emission: ~520 nm).
-
-
Calculation:
-
Calculate the Area Under the Curve (AUC) for each well.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample and standard.
-
Plot the Net AUC of the standards against their concentration to create a standard curve.
-
Determine the ORAC value of the samples from the standard curve, expressed as Trolox Equivalents.
-
Section 4: Visualization of Workflows and Mechanisms
To further clarify the experimental processes and underlying principles, the following diagrams have been generated.
Caption: A streamlined workflow for the DPPH antioxidant assay.
Caption: Core mechanisms of HAT and SET antioxidant assays.
References
-
Prior, R. L., Wu, X., & Schaich, K. (2005). Standardized Methods for the Determination of Antioxidant Capacity and Phenolics in Foods and Dietary Supplements. Journal of Agricultural and Food Chemistry, 53(10), 4290–4302. [Link]
-
Floegel, A., Kim, D. O., Chung, S. J., Koo, S. I., & Chun, O. K. (2011). Comparison of ABTS/DPPH assays to measure antioxidant capacity in popular antioxidant-rich US foods. Journal of Food Composition and Analysis, 24(7), 1043–1048. [Link]
-
Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (1999). Antioxidant activity applying an improved ABTS radical cation decolorization assay. Free Radical Biology and Medicine, 26(9-10), 1231–1237. [Link]
-
Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 48(4), 412–422. [Link]
-
Ou, B., Hampsch-Woodill, M., & Prior, R. L. (2001). Development and validation of an improved oxygen radical absorbance capacity assay using fluorescein as the fluorescent probe. Journal of Agricultural and Food Chemistry, 49(10), 4619–4626. [Link]
-
Huang, D., Ou, B., & Prior, R. L. (2005). The chemistry behind antioxidant capacity assays. Journal of Agricultural and Food Chemistry, 53(6), 1841–1856. [Link]
-
Apak, R., Güçlü, K., Demirata, B., Ozyürek, M., Celik, S. E., Bektaşoğlu, B., ... & Capanoglu, E. (2007). Comparative evaluation of various total antioxidant capacity assays applied to phenolic compounds with the CUPRAC assay. Molecules, 12(7), 1496–1547. [Link]
-
Ilaslan, K., & Ozkan, G. (2015). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations. Antioxidants, 4(4), 783–818. [Link]
-
Dávalos, A., Gómez-Cordovés, C., & Bartolomé, B. (2004). Extending applicability of the oxygen radical absorbance capacity (ORAC-fluorescein) assay. Journal of Agricultural and Food Chemistry, 52(1), 48–54. [Link]
-
Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of “Antioxidant Power”: The FRAP Assay. Analytical Biochemistry, 239(1), 70–76. [Link]
-
Gülçin, İ. (2012). Antioxidant activity of food constituents: an overview. Archives of toxicology, 86(3), 345–391. [Link]
-
Schaich, K. M., Tian, X., & Xie, J. (2015). Hurdles and pitfalls in measuring antioxidant efficacy: A critical evaluation of ABTS, DPPH, and ORAC assays. Journal of Functional Foods, 14, 111–125. [Link]
-
Zulueta, A., Esteve, M. J., & Frígola, A. (2009). ORAC and TEAC assays comparison to measure the antioxidant capacity of food products. Food Chemistry, 114(1), 310–316. [Link]
-
Moon, J. K., & Shibamoto, T. (2009). Antioxidant assays for plant and food components. Journal of agricultural and food chemistry, 57(5), 1655–1666. [Link]
-
Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants, 10(3), 332. [Link]
-
Sahu, R., & Saxena, J. (2013). A review on in-vitro antioxidant methods: comparisions, correlations and considerations. Free Radicals and Antioxidants, 3(Suppl 1), S61-S67. [Link]
-
Pérez-Jiménez, J., Arranz, S., Tabernero, M., Díaz-Rubio, M. E., Serrano, J., Goñi, I., & Saura-Calixto, F. (2008). Updated methodology to determine antioxidant capacity in plant foods, oils and beverages: Extraction, measurement and expression of results. Food Research International, 41(3), 274-285. [Link]
-
López-Alarcón, C., & Lissi, E. (2006). A novel and simple ORAC-like methodology to measure the antioxidant capacity of food and biological samples in plates. Food Chemistry, 96(3), 490-495. [Link]
-
Schlesier, K., Harms, M., & Bitsch, R. (2002). A new and rapid method for the determination of the ferric reducing ability of foods (FRAP). Zeitschrift für Lebensmittel-Untersuchung und-Forschung A, 214(2), 111-114. [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. [Link]
-
Sharma, O. P., & Bhat, T. K. (2009). DPPH antioxidant assay revisited. Food chemistry, 113(4), 1202-1205. [Link]
-
Nkhili, E., Valgimigli, L., & Tomao, V. (2011). A critical re-evaluation of the ORAC assay for the determination of the antioxidant capacity of new beverages. Food Chemistry, 129(1), 229-236. [Link]
Sources
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- 2. Making sure you're not a bot! [mostwiedzy.pl]
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- 4. Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. mdpi.com [mdpi.com]
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- 11. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability of 3-(1-Piperidinylcarbonyl)phenol for Long-Term Storage
Welcome to the technical support center for 3-(1-Piperidinylcarbonyl)phenol. This guide is designed for our partners in research, discovery, and drug development. As a molecule possessing both a phenolic hydroxyl group and a tertiary amide linkage, 3-(1-Piperidinylcarbonyl)phenol presents specific stability challenges that must be managed to ensure its integrity over time. This document provides in-depth, experience-driven answers to common questions, troubleshooting advice for issues encountered during storage and handling, and validated protocols to help you maintain the long-term stability and purity of your compound.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common issues and questions researchers face when working with 3-(1-Piperidinylcarbonyl)phenol. The answers are structured to not only solve the immediate problem but also to explain the underlying chemical principles.
Q1: My solid 3-(1-Piperidinylcarbonyl)phenol, which was initially a white powder, is now showing a pink or brownish tint. What's causing this discoloration, and can I still use the material?
A1: This is a classic indicator of oxidative degradation of the phenol moiety.
-
Causality (The "Why"): The phenol group is electron-rich and highly susceptible to oxidation. This process can be initiated by atmospheric oxygen and accelerated by exposure to light (photoxidation), trace metal impurities, or basic contaminants. The initial oxidation products are often quinone or semiquinone species, which are highly colored and can polymerize, leading to the observed pink, red, or brown discoloration. Even a minuscule amount of these colored impurities (<<1%) can be visually apparent.
-
Troubleshooting & Action:
-
Assess Purity: The first step is to re-analyze the material's purity using a quantitative, stability-indicating method like High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Compare the purity profile to the initial certificate of analysis or a reference standard.
-
Usability Decision: If the purity remains high (e.g., >99%) with only trace colored impurities, the material may still be suitable for non-critical applications. However, for sensitive assays or in vivo studies, the presence of these degradation products could be confounding. A common threshold in pharmaceutical development suggests that degradation beyond 10% is significant.[3]
-
Prevention: To prevent further degradation, immediately transfer the material to an amber glass vial, purge the headspace with an inert gas like argon or nitrogen, and store it under the recommended conditions outlined in Q3.
-
Q2: After storing my compound for several months, I'm observing two new peaks in my HPLC/LC-MS analysis. What are the likely identities of these degradants?
A2: Based on the structure of 3-(1-Piperidinylcarbonyl)phenol, there are two primary, non-photolytic degradation pathways that would lead to new chromatographic peaks: Amide Hydrolysis and Phenol Oxidation .
-
Pathway 1: Amide Hydrolysis: The amide bond is susceptible to cleavage, particularly if exposed to moisture, acidic, or basic conditions.[4] This reaction would yield two distinct products: 3-hydroxybenzoic acid and piperidine . Depending on your chromatographic conditions, you may see one or both of these highly polar products, likely eluting much earlier than the parent compound in a reverse-phase HPLC method.
-
Pathway 2: Phenol Oxidation: As discussed in Q1, the phenol group can oxidize. The initial products are often catechols or hydroquinones, which can be further oxidized to quinones.[5][6] These products are typically more polar than the parent compound but may have different retention behaviors depending on the exact structure.
The diagram below illustrates these two primary degradation pathways.
Caption: Primary degradation pathways for 3-(1-Piperidinylcarbonyl)phenol.
Q3: What are the definitive, authoritative conditions for the long-term storage (12+ months) of solid 3-(1-Piperidinylcarbonyl)phenol to ensure maximum stability?
A3: To ensure maximal stability and prevent the degradation pathways described above, a multi-faceted approach based on controlling environmental factors is essential.[7][8]
-
Temperature: Refrigerated storage at 2–8°C is strongly recommended.[7][9] This significantly slows the kinetics of both hydrolysis and oxidation reactions. While room temperature (15–25°C) may be acceptable for short periods, it is not ideal for long-term storage.[7]
-
Atmosphere: Store under an inert atmosphere .[7] Oxygen is a direct reactant in the oxidation of the phenol ring. Displacing air in the storage container with a dry, inert gas like argon or nitrogen is one of the most effective preventative measures.
-
Light: Protect from light at all times.[10][11] UV and even visible light can provide the activation energy for photolytic degradation and accelerate oxidation. Use amber glass vials or wrap clear vials in aluminum foil.
-
Moisture (Humidity): Store in a tightly sealed container in a desiccated environment. Moisture is a direct reactant for amide hydrolysis. Storing the vial inside a desiccator cabinet or a sealed bag with a desiccant pack is best practice.
Q4: My experiment requires storing the compound in a solution. What is the most stable formulation for short-to-medium term storage?
A4: Storing this compound in solution is inherently less stable than storing it as a solid and should be done for the shortest time possible.
-
Solvent Choice: Use a dry, aprotic solvent such as anhydrous DMSO or DMF if your experimental protocol allows. Protic solvents like methanol or ethanol can participate in solvolysis reactions. Avoid aqueous solutions for storage.
-
pH Control: If an aqueous buffer is absolutely necessary, maintain a pH between 4 and 6. Strongly acidic (pH < 3) or basic (pH > 8) conditions will rapidly catalyze the hydrolysis of the amide bond.
-
Degassing: Before dissolving your compound, sparge the solvent with nitrogen or argon for 15-20 minutes to remove dissolved oxygen. This will help mitigate oxidation in the solution state.
-
Storage Conditions: Prepare stock solutions fresh. If storage is unavoidable, store small aliquots in tightly sealed vials at –20°C or –80°C to minimize degradation kinetics. Avoid repeated freeze-thaw cycles.
Q5: How can I proactively and systematically assess the stability of my specific batch of this compound to establish a re-test date?
A5: The most robust method is to perform a forced degradation study , also known as stress testing.[3] This involves subjecting the compound to harsh conditions to intentionally generate degradation products and establish the stability-indicating nature of your analytical method.[3][12] This is a core requirement of the International Council for Harmonisation (ICH) guidelines for new drug substances.[13][14] See the detailed protocol in Part 2 of this guide.
Part 2: Key Experimental Protocols
These protocols provide validated, step-by-step instructions for critical procedures related to ensuring the stability of 3-(1-Piperidinylcarbonyl)phenol.
Protocol 1: Recommended Procedure for Long-Term Storage of Solid Compound
This protocol describes the best-practice method for packaging and storing the solid material to maximize its shelf life.
-
Preparation: Work in an environment with low humidity. Have amber glass vials with PTFE-lined screw caps, a supply of dry nitrogen or argon gas, and a scale ready.
-
Aliquoting: Weigh the desired amount of 3-(1-Piperidinylcarbonyl)phenol into the amber vial. It is best practice to store the compound in several smaller, single-use aliquots to avoid repeatedly exposing the entire batch to the environment.
-
Inerting: Place a gentle stream of nitrogen or argon gas into the vial's headspace for 30-60 seconds to displace all atmospheric oxygen.
-
Sealing: Immediately and tightly seal the vial with the PTFE-lined cap.
-
Labeling: Clearly label the vial with the compound name, batch number, date, and storage conditions.
-
Secondary Containment & Storage: Place the sealed vial inside a labeled, sealable bag containing a small desiccant pack. Store the entire package in a refrigerator at 2–8°C.
Protocol 2: Protocol for a Foundational Forced Degradation Study
This protocol, based on ICH Q1A guidelines, will help you identify likely degradation products and validate your analytical method as "stability-indicating."[8][13] The goal is to achieve 5-20% degradation.[12][15]
Caption: Workflow for a forced degradation study of the compound.
Methodology:
-
Prepare Samples: For each condition, accurately weigh a small amount of the compound. For solution-based tests, prepare a stock solution (e.g., 1 mg/mL) in an appropriate solvent like acetonitrile/water.
-
Acid Hydrolysis: To one sample, add 0.1 M HCl. Heat at 60°C. Pull time points at 2, 8, and 24 hours.
-
Base Hydrolysis: To another sample, add 0.1 M NaOH. Keep at room temperature. Pull time points at 1, 4, and 8 hours. Base hydrolysis is often faster than acid hydrolysis for amides.[4]
-
Oxidative Stress: To a third sample, add 3% hydrogen peroxide (H₂O₂). Keep at room temperature and protect from light. Pull time points at 2, 6, and 24 hours.[12]
-
Thermal Stress: Place solid powder in an oven at 80°C. Analyze after 24 and 48 hours.
-
Photostability: Expose a solution and solid sample to light conditions as specified in ICH Q1B guidelines.
-
Analysis: At each time point, quench the reaction (e.g., neutralize acid/base), dilute to a standard concentration, and analyze immediately by a validated HPLC or LC-MS method.
-
Evaluation: Compare the stressed samples to an unstressed control. Look for the formation of new peaks, a decrease in the main peak area, and calculate the mass balance to ensure all degradants are being detected.
Part 3: Summary of Recommendations & Analytical Methods
Table 1: Recommended Long-Term Storage Conditions for Solid 3-(1-Piperidinylcarbonyl)phenol
| Parameter | Recommended Condition | Rationale & Justification |
| Temperature | 2–8°C (Refrigerated) | Slows reaction kinetics for both hydrolysis and oxidation.[7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation of the electron-rich phenol ring.[7] |
| Light | Protected from Light (Amber Vial) | Prevents photolytic degradation and light-catalyzed oxidation.[10] |
| Humidity | Dry / Desiccated | Prevents amide hydrolysis by minimizing available water.[10] |
Table 2: Common Analytical Techniques for Stability Assessment
| Technique | Purpose & Information Gained |
| HPLC-UV | Quantifies the parent compound and known impurities. The primary tool for assessing purity and calculating degradation percentage.[2] |
| LC-MS | Identifies unknown degradation products by providing molecular weight information. Essential for elucidating degradation pathways.[1][16] |
| ¹H-NMR | Provides structural confirmation of the bulk material and can be used to identify major degradation products if they are present at >1-5%. |
| Karl Fischer Titration | Measures the water content of the solid material. Important for assessing the risk of hydrolysis. |
References
-
Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). National Institutes of Health. [Link]
-
Optimizing Compound Storage for Long-Term Stability and Safety. (2025, March 26). GMP Plastics. [Link]
-
Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. (2020, August 3). PubMed. [Link]
-
Profiling methods for the determination of phenolic compounds in foods and dietary supplements. (n.d.). National Institutes of Health. [Link]
-
3-(Piperidin-1-yl)phenol. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]
-
ICH Q1A(R2) Stability testing of new drug substances and products. (2003, August 1). International Council for Harmonisation. [Link]
-
ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. (2003, August 1). European Medicines Agency (EMA). [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025, November 5). LinkedIn. [Link]
-
Guidelines for the Storage of Essential Medicines and Other Health Commodities. (n.d.). IAPHL. [Link]
-
Techniques for Analysis of Plant Phenolic Compounds. (n.d.). MDPI. [Link]
-
Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. (n.d.). National Institutes of Health. [Link]
-
Techniques for Analysis of Plant Phenolic Compounds. (2025, October 16). ResearchGate. [Link]
-
Storing Pharmaceuticals: Important Guidelines to Consider. (n.d.). Moravek, Inc. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). IVT Network. [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. (2025, April 30). European Medicines Agency (EMA). [Link]
-
3-(1-Propyl-3-piperidinyl)phenol. (n.d.). CAS Common Chemistry. Retrieved January 18, 2026, from [Link]
-
FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. (n.d.). Pharmaceutical Technology. [Link]
-
Aerobic phenol degradation using native bacterial consortium via ortho–and meta–cleavage pathways. (2024, August 4). Frontiers. [Link]
-
Q1 Stability Testing of Drug Substances and Drug Products. (n.d.). U.S. Food and Drug Administration. [Link]
-
AN OVERVIEW: STORAGE OF PHARMACEUTICAL PRODUCTS. (n.d.). CUTM Courseware. [Link]
-
ANALYTICAL METHODS - Toxicological Profile for Phenol. (n.d.). National Institutes of Health. [Link]
-
Phenols. (n.d.). [Link]
-
Preparation and Performance of High-Temperature-Resistant and Eco-Friendly Fluid Loss Reducer. (2026, January 14). ACS Publications. [Link]
-
Forced Degradation. (n.d.). SGS. [Link]
-
Storing medicines safely and appropriately. (2025, April 15). General Pharmaceutical Council. [Link]
-
Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. (n.d.). MDPI. [Link]
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Aerobic phenol degradation using native bacterial consortium via ortho–and meta–cleavage pathways [frontiersin.org]
- 7. gmpplastic.com [gmpplastic.com]
- 8. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 9. Storing medicines safely and appropriately | General Pharmaceutical Council [pharmacyregulation.org]
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- 15. pharmtech.com [pharmtech.com]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Mitigating Matrix Effects in LC-MS Analysis of 3-(1-Piperidinylcarbonyl)phenol in Biological Samples
Welcome to the technical support center for the LC-MS analysis of 3-(1-Piperidinylcarbonyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help you overcome challenges related to matrix effects in your bioanalytical methods.
A Word from Our Senior Application Scientist
In my years of experience in bioanalysis, I've seen firsthand how matrix effects can be a significant hurdle in achieving accurate and reproducible results, especially for challenging compounds in complex biological matrices like plasma, urine, or tissue homogenates. 3-(1-Piperidinylcarbonyl)phenol, with its polar functional groups, can be particularly susceptible to these effects. This guide is not just a list of procedures; it's a distillation of practical, field-proven strategies to help you systematically diagnose, understand, and mitigate matrix effects. Our goal is to empower you with the knowledge to develop robust and reliable LC-MS methods.
Troubleshooting Guide: Addressing Common Issues
This section is designed to help you troubleshoot specific problems you may encounter during your analysis.
Issue 1: Poor Peak Shape and Asymmetry for 3-(1-Piperidinylcarbonyl)phenol
Symptoms: You observe fronting or tailing of your analyte peak, which can compromise integration and affect the accuracy of your results.
Possible Causes and Solutions:
-
Secondary Interactions with Residual Silanols: The phenol and carbonyl groups in your analyte can interact with active sites on the silica backbone of your C18 column.
-
Solution 1: Use a High-Purity, End-Capped Column: Modern columns with advanced end-capping are designed to minimize these secondary interactions.
-
Solution 2: Modify Mobile Phase pH: Adjusting the pH of your mobile phase can change the ionization state of your analyte and the silanols. For a phenolic compound, working at a lower pH (e.g., pH 2-4) will keep the phenol protonated, reducing its interaction with silanols.
-
Solution 3: Add a Competing Base: A small amount of a competing base, like triethylamine (TEA), can be added to the mobile phase to occupy the active sites on the stationary phase.
-
-
Column Overload: Injecting too much sample can lead to peak distortion.
-
Solution: Reduce Injection Volume or Sample Concentration: Dilute your sample or inject a smaller volume to ensure you are working within the linear range of the column.
-
Issue 2: Significant Ion Suppression or Enhancement
Symptoms: You observe a lower (suppression) or higher (enhancement) signal for your analyte when analyzing samples compared to a pure standard solution. This is a classic sign of matrix effects.
Underlying Mechanism: Co-eluting matrix components, such as phospholipids from plasma, can interfere with the ionization process in the mass spectrometer source, leading to inaccurate quantification.
Step-by-Step Mitigation Strategy:
Step 1: Assess the Matrix Effect
-
Protocol: Perform a post-extraction addition experiment.
-
Prepare a blank matrix sample by taking it through your entire sample preparation procedure.
-
Spike a known concentration of 3-(1-Piperidinylcarbonyl)phenol into the extracted blank matrix.
-
Prepare a standard solution of the analyte in the mobile phase at the same concentration.
-
Inject both samples and compare the peak areas.
-
Calculation: Matrix Effect (%) = (Peak Area in Extracted Blank / Peak Area in Standard Solution) * 100
-
| Matrix Effect (%) | Interpretation |
| < 85% | Significant Suppression |
| 85% - 115% | Acceptable Matrix Effect |
| > 115% | Significant Enhancement |
Step 2: Improve Sample Preparation
The goal is to remove interfering matrix components before they reach the LC-MS system.
-
Option A: Solid-Phase Extraction (SPE)
-
Why it works: SPE provides a more selective cleanup than simple protein precipitation by utilizing different chemical interactions to retain the analyte while washing away interferences. For a moderately polar compound like 3-(1-Piperidinylcarbonyl)phenol, a mixed-mode or polymer-based sorbent can be effective.
-
Recommended Protocol (Mixed-Mode SPE):
-
Conditioning: Condition the SPE cartridge with methanol followed by water.
-
Loading: Load the pre-treated sample (e.g., plasma diluted with a weak acid).
-
Washing: Wash with a weak organic solvent to remove polar interferences, followed by a wash with a solvent of appropriate pH to remove compounds of a different charge state.
-
Elution: Elute 3-(1-Piperidinylcarbonyl)phenol with an organic solvent containing a small amount of base or acid to disrupt the interaction with the sorbent.
-
-
-
Option B: Liquid-Liquid Extraction (LLE)
-
Why it works: LLE separates compounds based on their differential solubility in two immiscible liquids. By carefully selecting the extraction solvent and adjusting the pH of the aqueous sample, you can selectively extract your analyte.
-
Recommended Protocol:
-
Adjust the pH of your aqueous sample to ensure your analyte is in a neutral form.
-
Add an immiscible organic solvent (e.g., methyl tert-butyl ether (MTBE) or ethyl acetate).
-
Vortex to facilitate extraction.
-
Centrifuge to separate the layers.
-
Collect the organic layer and evaporate to dryness.
-
Reconstitute in the mobile phase.
-
-
Step 3: Optimize Chromatographic Separation
-
Goal: To chromatographically separate your analyte from co-eluting matrix components.
-
Strategy 1: Use a Superficially Porous Particle (SPP) or Sub-2 µm Particle Column: These columns offer higher efficiency and better resolution, which can help separate the analyte from interferences.
-
Strategy 2: Employ a Divert Valve: Program the divert valve to send the initial and final portions of the chromatographic run (where highly polar and non-polar interferences often elute) to waste, only allowing the eluent containing your analyte to enter the mass spectrometer.
-
Decision Workflow for Mitigating Matrix Effects
Caption: Decision tree for troubleshooting and mitigating matrix effects in LC-MS.
Issue 3: Poor Reproducibility and Accuracy
Symptoms: You observe high variability in your results across different samples or batches, and your quality control samples are failing.
Primary Cause: Uncompensated matrix effects that vary from sample to sample.
The Gold Standard Solution: Use a Stable Isotope Labeled Internal Standard (SIL-IS)
-
Why it works: A SIL-IS is an ideal internal standard because it has the same physicochemical properties as the analyte and will therefore co-elute and experience the same degree of ion suppression or enhancement. Since the mass spectrometer can distinguish between the analyte and the SIL-IS based on their mass difference, the ratio of their signals will remain constant, even if the absolute signal intensity fluctuates due to matrix effects. This provides the most accurate and reliable quantification.
-
Implementation:
-
Synthesize or purchase a SIL-IS for 3-(1-Piperidinylcarbonyl)phenol (e.g., with 2H or 13C labels).
-
Spike the SIL-IS into all samples, standards, and quality controls at a constant concentration before any sample processing steps.
-
Calculate the analyte concentration using the peak area ratio of the analyte to the SIL-IS.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in LC-MS bioanalysis?
A: Matrix effects are the alteration of ionization efficiency of an analyte by the presence of co-eluting compounds from the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate and unreliable quantification. In bioanalysis, complex matrices like plasma contain high concentrations of salts, proteins, and phospholipids, which are common sources of matrix effects.
Q2: I am using a simple protein precipitation method. Is this sufficient?
A: While protein precipitation is a quick and easy sample preparation technique, it is often insufficient for removing all matrix interferences, particularly phospholipids, which are a major cause of ion suppression in ESI-positive mode. If you are observing significant matrix effects, a more selective technique like SPE or LLE is highly recommended.
Q3: Can I just use a different ionization source to avoid matrix effects?
A: While some ionization sources, like Atmospheric Pressure Chemical Ionization (APCI), can be less susceptible to matrix effects than Electrospray Ionization (ESI), they may not be suitable for all analytes. The choice of ionization source should be based on the physicochemical properties of your analyte. It is generally more effective to address matrix effects through proper sample preparation and chromatography rather than relying solely on the choice of ionization source.
Q4: How does the choice of mobile phase additives affect matrix effects?
A: Mobile phase additives can influence both chromatography and ionization efficiency. For example, adding formic acid can improve peak shape for many compounds and enhance protonation in positive ion mode. However, some additives can also contribute to ion suppression. It is important to empirically evaluate the effect of different additives on your analyte's signal in the presence of the matrix.
Q5: Is it necessary to use a guard column?
A: Yes, using a guard column is a best practice in bioanalysis. It protects your analytical column from strongly retained matrix components and particulates, extending the lifetime of the column and improving the long-term reproducibility of your assay.
References
-
Title: Matrix Effects in Quantitative LC-MS/MS Analyses of Biological Fluids: A Review Source: Analytical Chemistry URL: [Link]
-
Title: A Practical Guide to Bioanalysis for LC-MS/MS Source: Waters Corporation URL: [Link]
-
Title: Sample Preparation for LC-MS Bioanalysis Source: Agilent Technologies URL: [Link]
-
Title: The Use of Stable Isotope Labeled Internal Standards for LC-MS Based Bioanalysis Source: Bioanalysis Zone URL: [Link]
Validation & Comparative
A Senior Application Scientist's Guide to In Vitro vs. In Vivo Correlation of Anti-inflammatory Activity
In the relentless pursuit of novel anti-inflammatory therapeutics, the journey from a promising compound in a test tube to a clinically effective drug is fraught with challenges. A critical juncture in this process is the transition from in vitro (in a controlled laboratory setting) to in vivo (in a living organism) studies.[1][2][3] A strong correlation between these two stages is the bedrock of a successful drug discovery program, offering a predictive mathematical model of a drug's performance and potentially reducing the need for extensive clinical trials.[4][5][6] This guide, from the perspective of a seasoned application scientist, delves into the nuances of this crucial relationship, providing a framework for robust experimental design and data interpretation.
The Foundation: In Vitro Screening for Anti-inflammatory Potential
In vitro assays are the workhorses of early-stage drug discovery, allowing for high-throughput screening of numerous compounds in a cost-effective and time-efficient manner.[7] These assays are designed to probe specific molecular and cellular pathways involved in the inflammatory cascade.[2]
Causality Behind Experimental Choices in In Vitro Assays
The selection of an appropriate in vitro model is paramount and should be driven by the specific scientific question at hand. Macrophage cell lines, such as RAW 264.7, are frequently employed as they are key players in the inflammatory response, responsible for recognizing pathogens and releasing a torrent of inflammatory mediators.[8] Stimulation of these cells with lipopolysaccharide (LPS), a component of gram-negative bacteria, mimics a bacterial infection and triggers a potent inflammatory response.[9][10]
Commonly measured endpoints in these assays include:
-
Nitric Oxide (NO) Production: A key inflammatory mediator, excessive NO production is implicated in various inflammatory diseases.[8]
-
Pro-inflammatory Cytokines: Levels of cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β) are quantified to assess the compound's ability to quell the inflammatory signaling cascade.[11]
-
Enzyme Inhibition: Assays targeting enzymes like Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX), which are crucial for the synthesis of inflammatory mediators like prostaglandins and leukotrienes, are also widely used.[7][12][13]
Experimental Protocol: LPS-Stimulated NO Production in RAW 264.7 Macrophages
This protocol provides a self-validating system to assess the anti-inflammatory potential of a novel compound by measuring its ability to inhibit NO production.
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Novel test compound
-
Griess Reagent (for nitrite determination)
-
96-well culture plates
Step-by-Step Methodology:
-
Cell Seeding: Seed RAW 264.7 cells into 96-well plates at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[14]
-
Pre-treatment: The following day, remove the culture medium and pre-treat the cells with various concentrations of the test compound for 1 hour.[15]
-
Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response.[10][16]
-
Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration, a stable product of NO, using the Griess reagent.[15]
-
Data Analysis: Calculate the percentage of NO inhibition relative to the LPS-only treated group. The concentration of the compound that causes 50% inhibition is determined as the IC50 value.
Visualizing the Inflammatory Cascade: The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, inducing the transcription of numerous pro-inflammatory genes.[17][18] Understanding this pathway is crucial for interpreting the results of anti-inflammatory assays.
Caption: The canonical NF-κB signaling pathway activated by inflammatory stimuli.
The Litmus Test: In Vivo Validation of Anti-inflammatory Efficacy
While in vitro assays provide valuable initial data, they cannot fully replicate the complex physiological environment of a living organism.[7] Therefore, in vivo studies in animal models are essential to confirm the anti-inflammatory activity of a compound and to assess its pharmacokinetic and pharmacodynamic properties.[8][12]
Causality Behind Experimental Choices in In Vivo Models
The carrageenan-induced paw edema model in rodents is a widely used and well-characterized model of acute inflammation.[19] Injection of carrageenan, a seaweed-derived polysaccharide, into the paw induces a localized inflammatory response characterized by swelling (edema), which can be quantified to assess the efficacy of an anti-inflammatory agent.[8][20][21] This model is particularly useful for evaluating compounds that target mediators of the early inflammatory response, such as histamine, bradykinin, and prostaglandins.[19]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol provides a robust method for evaluating the in vivo anti-inflammatory activity of a novel compound.
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Novel test compound
-
Positive control (e.g., Indomethacin or Diclofenac)
-
Plethysmometer (for measuring paw volume)
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Dosing: Divide the animals into groups: a control group, a positive control group, and groups receiving different doses of the test compound.[22] Administer the test compound and the positive control (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.[19][23]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each rat.[20][23]
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[23]
-
Data Analysis: Calculate the percentage of edema inhibition for each group compared to the control group. The dose that produces a 50% reduction in edema is determined as the ED50 value.[22]
Visualizing the In Vivo Workflow
A well-structured workflow is essential for the successful execution of in vivo experiments.
Caption: A typical experimental workflow for an in vivo anti-inflammatory study.
Bridging the Gap: Correlating In Vitro and In Vivo Data
The ultimate goal is to establish a clear and predictive relationship between in vitro activity (IC50) and in vivo efficacy (ED50).[24] A strong correlation suggests that the in vitro assay is a good surrogate for the in vivo model, allowing for more confident decision-making in the drug development process.[25]
Quantitative Data Comparison
The following table presents hypothetical data for three novel compounds, illustrating how in vitro and in vivo data can be compared.
| Compound | In Vitro: NO Inhibition IC50 (µM) | In Vivo: Paw Edema Inhibition ED50 (mg/kg) | Correlation |
| Compound A | 2.5 | 10 | Strong |
| Compound B | 15.2 | 80 | Moderate |
| Compound C | 5.8 | >100 (inactive) | Poor |
Analysis of the Data:
-
Compound A shows a strong correlation, with potent in vitro activity translating to high efficacy in vivo.
-
Compound B demonstrates a moderate correlation, with a less potent in vitro profile corresponding to a higher effective dose in vivo.
-
Compound C exhibits a poor correlation, highlighting a common challenge in drug discovery where promising in vitro results do not translate to in vivo efficacy.[26]
Challenges in In Vitro-In Vivo Correlation (IVIVC)
Several factors can contribute to discrepancies between in vitro and in vivo results:
-
Pharmacokinetics (ADME): The absorption, distribution, metabolism, and excretion of a compound in a living organism can significantly impact its efficacy, factors that are not accounted for in simple in vitro systems.[27]
-
Bioavailability: The extent to which a compound reaches its target site in the body can be limited by factors such as poor solubility or rapid metabolism.
-
Off-target Effects: A compound may interact with other biological targets in vivo, leading to unexpected effects or toxicity.
-
Complexity of the Inflammatory Response: The inflammatory process in a living organism is far more complex than in a cell culture model, involving a multitude of cell types and signaling pathways.[3]
Conclusion: Towards a More Predictive Drug Discovery Paradigm
While challenges in IVIVC remain, a well-designed experimental strategy that integrates both in vitro and in vivo studies is essential for the successful development of novel anti-inflammatory drugs.[3] By carefully selecting appropriate models, understanding the underlying mechanisms, and critically evaluating the data, researchers can increase the predictive value of their preclinical studies and ultimately, improve the chances of translating a promising compound into a life-changing therapy. The judicious use of these models not only accelerates the drug discovery process but also aligns with the ethical principles of reducing animal use in research.[25][28]
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- MDPI. (n.d.). Improving In Vitro–In Vivo Correlation (IVIVC) for Lipid-Based Formulations: Overcoming Challenges and Exploring Opportunities.
- Fehrenbacher, J. C., Vasko, M. R., & Duarte, D. B. (2012). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, Chapter 5, Unit 5.5.
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- MDPI. (2024). Anti-Inflammatory and Anticancer Effects of Anthocyanins in In Vitro and In Vivo Studies.
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- Thorpe, S. J., Stebbings, R., Findlay, L., Eastwood, D., Poole, S., & Thorpe, R. (2013). How predictive are in vitro assays for cytokine release syndrome in vivo? A comparison of methods reveals worrying differences in sensitivity and frequency of response. Cytokine, 64(1), 471–472.
- Thermo Fisher Scientific. (n.d.).
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- PubMed Central. (n.d.). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin.
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- Spandidos Publications. (2020). Comparison of drug inhibitory effects (IC50) in monolayer and spheroid cultures.
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A Head-to-Head Comparison of 3-(1-Piperidinylcarbonyl)phenol and Structurally Similar Analogs as Fatty Acid Amide Hydrolase (FAAH) Inhibitors
A Technical Guide for Researchers and Drug Development Professionals
In the landscape of endocannabinoid system modulation, the inhibition of Fatty Acid Amide Hydrolase (FAAH) has emerged as a promising therapeutic strategy for a variety of neurological and inflammatory disorders.[1] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA), and its inhibition leads to elevated AEA levels, thereby potentiating its analgesic, anxiolytic, and anti-inflammatory effects.[1] The 3-(1-Piperidinylcarbonyl)phenol scaffold has served as a foundational structure for the development of potent and selective FAAH inhibitors. This guide provides an in-depth, head-to-head comparison of the parent compound with two of its advanced, structurally similar analogs: PF-3845 and the clinical candidate PF-04457845 .[2][3]
This analysis, grounded in experimental data, will explore the structure-activity relationships (SAR), in vitro potency, in vivo efficacy, and pharmacokinetic profiles of these compounds. Our objective is to provide a clear, data-driven perspective for researchers engaged in the design and development of next-generation FAAH inhibitors.
The Rationale Behind Structural Evolution: From a Simple Phenol to Potent Urea-Based Inhibitors
The journey from the basic 3-(1-Piperidinylcarbonyl)phenol structure to the highly potent analogs, PF-3845 and PF-04457845, is a compelling example of strategic medicinal chemistry. The parent compound, while possessing the core piperidine and phenol moieties, lacks the necessary chemical features for potent and irreversible inhibition of FAAH. The key innovation in the development of its successors was the incorporation of a urea-based warhead, which acts as a covalent modifier of the enzyme's active site serine nucleophile (Ser241).[2][3] This covalent interaction leads to time-dependent, irreversible inhibition, a characteristic that often translates to prolonged in vivo activity.
Computational studies have elucidated that the cyclic nature of the piperidine/piperazine core is crucial for activity. It is hypothesized that the constrained ring system induces a distortion in the amide bond of the urea moiety upon binding to the FAAH active site, which in turn facilitates the covalent modification of Ser241.[4] This provides a clear mechanistic rationale for the superior potency of these cyclic ureas over their acyclic counterparts.
Comparative Analysis of In Vitro Potency and Selectivity
The true measure of an inhibitor's potential lies in its potency and selectivity. The following table summarizes the in vitro inhibitory activity of PF-3845 and PF-04457845 against human and rat FAAH.
| Compound | Target | IC50 (nM) | kinact/Ki (M-1s-1) | Reference |
| PF-3845 | hFAAH | - | 13,433 | [5] |
| rFAAH | - | - | ||
| PF-04457845 | hFAAH | 7.2 | 40,300 | [3][5] |
| rFAAH | 7.4 | - | [3] |
Key Insights:
-
Superior Potency of PF-04457845: The data clearly demonstrates the significantly higher in vitro potency of PF-04457845 compared to PF-3845, with an approximately 3-fold greater kinact/Ki value for human FAAH.[5]
-
Irreversible Inhibition: The kinact/Ki values confirm that both compounds act as time-dependent, irreversible inhibitors of FAAH.[3][5]
-
Cross-Species Activity: PF-04457845 exhibits comparable high potency against both human and rat FAAH, making it a valuable tool for translational research.[3]
Selectivity Profile:
A critical aspect of drug development is ensuring the compound selectively interacts with its intended target to minimize off-target effects. Both PF-3845 and PF-04457845 have been shown to be highly selective for FAAH over other serine hydrolases.[2][3] Activity-based protein profiling (ABPP) has confirmed that these piperidine urea inhibitors show no discernible activity against other serine hydrolases at concentrations significantly higher than their FAAH IC50 values.[2] This high selectivity is a key advantage of this chemical class.
Head-to-Head In Vivo Efficacy in a Model of Inflammatory Pain
While in vitro potency is a crucial indicator, in vivo efficacy provides a more clinically relevant measure of a compound's therapeutic potential. A head-to-head comparison of PF-3845 and PF-04457845 in a rat model of inflammatory pain (Complete Freund's Adjuvant-induced hyperalgesia) revealed a striking difference in their potency.
| Compound | Minimum Effective Dose (MED) in Rat CFA Model (mg/kg, p.o.) | Reference |
| PF-3845 | 3 | [2][3] |
| PF-04457845 | 0.1 | [3] |
Key Findings:
-
Exceptional In Vivo Potency of PF-04457845: PF-04457845 demonstrated a remarkable 30-fold greater potency in vivo compared to PF-3845, with a minimum effective dose of just 0.1 mg/kg.[2][3] This significant improvement in in vivo efficacy highlights the success of the structural modifications made to the parent scaffold.
-
Correlation with In Vitro Potency: The superior in vivo performance of PF-04457845 aligns with its enhanced in vitro potency, underscoring the importance of optimizing target engagement at the molecular level.
Pharmacokinetic Profile Comparison
A favorable pharmacokinetic profile is paramount for a successful clinical candidate. The table below summarizes the available pharmacokinetic parameters for PF-04457845. While a direct comparative study with PF-3845 is not available, the data for PF-04457845 showcases its excellent drug-like properties.
| Parameter | PF-04457845 | Reference |
| Oral Bioavailability (Rat) | 88% | [6] |
| Oral Bioavailability (Dog) | 58% | [6] |
| Tmax (Human, single dose) | 0.5 - 1.2 h | [7] |
| Brain to Plasma Ratio (Rat) | 1.6 | [6] |
Analysis of Pharmacokinetic Properties:
-
High Oral Bioavailability: PF-04457845 exhibits excellent oral bioavailability in preclinical species, a critical attribute for patient convenience and compliance.[6]
-
Rapid Absorption: The short time to maximum plasma concentration (Tmax) in humans suggests rapid absorption from the gastrointestinal tract.[7]
-
Excellent Brain Penetration: A brain-to-plasma ratio greater than one indicates that PF-04457845 readily crosses the blood-brain barrier, which is essential for treating central nervous system disorders.[6]
FAAH Inhibition Signaling Pathway
The therapeutic effects of FAAH inhibitors are mediated through the enhancement of anandamide signaling. The following diagram illustrates the key components of this pathway.
Caption: FAAH Inhibition and Anandamide Signaling Pathway.
Experimental Methodologies
The following are detailed, step-by-step methodologies for key experiments cited in this guide.
In Vitro FAAH Inhibition Assay (Fluorometric Method)
This protocol is adapted from commercially available FAAH inhibitor screening kits and published literature.[6]
Objective: To determine the in vitro potency (IC50) of test compounds against FAAH.
Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., N-(4-pyridinyl)-4-(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzylidene)piperidine-1-carboxamide)
-
Test compounds (e.g., 3-(1-Piperidinylcarbonyl)phenol analogs) dissolved in DMSO
-
96-well black microplates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the test compound dilutions to the appropriate wells. Include wells for a vehicle control (DMSO only) and a positive control (a known FAAH inhibitor).
-
Add the FAAH enzyme solution to all wells except for a "no enzyme" control.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-60 minutes) to allow for time-dependent inhibition.
-
Initiate the reaction by adding the fluorogenic FAAH substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C (Excitation: ~350 nm, Emission: ~460 nm).
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for In Vitro FAAH Inhibition Assay.
In Vivo Inflammatory Pain Model (Rat CFA Model)
This protocol is a standard method for evaluating the efficacy of analgesic compounds.[3]
Objective: To assess the in vivo efficacy of FAAH inhibitors in reducing inflammatory pain.
Materials:
-
Male Sprague-Dawley rats
-
Complete Freund's Adjuvant (CFA)
-
Test compounds formulated for oral administration
-
Vehicle control
-
Electronic von Frey apparatus
Procedure:
-
Acclimate rats to the testing environment and handling for several days.
-
Establish baseline paw withdrawal thresholds using the electronic von Frey apparatus.
-
Induce inflammation by injecting a small volume of CFA into the plantar surface of one hind paw.
-
Allow several days for the inflammation and hyperalgesia to develop fully.
-
On the test day, administer the test compounds or vehicle orally at the desired doses.
-
At various time points post-dosing (e.g., 1, 2, 4, 8, 24 hours), measure the paw withdrawal threshold of both the inflamed and non-inflamed paws using the electronic von Frey apparatus.
-
The operator should be blinded to the treatment groups.
-
Analyze the data by comparing the paw withdrawal thresholds of the treated groups to the vehicle control group. A significant increase in the withdrawal threshold of the inflamed paw indicates an analgesic effect.
-
Determine the Minimum Effective Dose (MED) as the lowest dose that produces a statistically significant analgesic effect.
Caption: Workflow for In Vivo Inflammatory Pain Model.
Conclusion and Future Directions
The head-to-head comparison of 3-(1-Piperidinylcarbonyl)phenol and its structurally advanced analogs, PF-3845 and PF-04457845, clearly illustrates the power of rational drug design in optimizing a lead scaffold. The incorporation of a urea warhead and strategic substitutions on the phenyl ring led to a dramatic increase in both in vitro potency and in vivo efficacy, culminating in the development of the clinical candidate PF-04457845.
Key Takeaways for Researchers:
-
The piperidine-urea scaffold is a privileged structure for developing potent and selective FAAH inhibitors.
-
Covalent, irreversible inhibition can lead to prolonged in vivo activity.
-
PF-04457845 stands out as a superior compound due to its exceptional potency and favorable pharmacokinetic profile, making it an excellent benchmark for future FAAH inhibitor development.
Future research in this area could focus on exploring novel scaffolds that mimic the key interactions of the piperidine-ureas while potentially offering alternative mechanisms of action or improved safety profiles. Additionally, further investigation into the subtle structure-activity relationships governing brain penetration and metabolic stability will be crucial for the development of the next generation of FAAH-targeted therapeutics.
References
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Ahn, K., et al. (2011). Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor that reduces inflammatory and noninflammatory pain. Journal of Pharmacology and Experimental Therapeutics, 338(1), 114-124. [Link]
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Rock, E. M., et al. (2016). A comparison of novel, selective fatty acid amide hydrolase (FAAH), monoacyglycerol lipase (MAGL) or dual FAAH/MAGL inhibitors to suppress acute and anticipatory nausea in rat models. Psychopharmacology, 233(14), 2735-2746. [Link]
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Johnson, D. S., et al. (2011). Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor. ACS Medicinal Chemistry Letters, 2(2), 91-96. [Link]
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Ward, S. J., et al. (2019). Brain permeant and impermeant inhibitors of fatty-acid amide hydrolase suppress the development and maintenance of paclitaxel-induced neuropathic pain without producing tolerance or physical dependence in vivo and synergize with paclitaxel to reduce tumor cell line viability in vitro. Neuropharmacology, 144, 24-36. [Link]
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Ahn, K., et al. (2009). The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). The AAPS journal, 11(4), 763-776. [Link]
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Chiricosta, S., et al. (2021). Identifying FAAH Inhibitors as New Therapeutic Options for the Treatment of Chronic Pain through Drug Repurposing. International journal of molecular sciences, 22(23), 12973. [Link]
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Benchmarking the Cytotoxicity of 3-(1-Piperidinylcarbonyl)phenol Against Known Cytotoxic Agents: A Comparative Guide
Introduction: The Quest for Novel Anticancer Therapeutics
The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need for more effective and selective cytotoxic agents. Within this pursuit, the structural motifs of phenol and piperidine have independently garnered significant attention due to their prevalence in a wide array of biologically active compounds.[1][2] Phenolic compounds are recognized for their cytotoxic properties against cancer cells, although their precise mechanisms of action can be diverse and are not always fully elucidated.[3][4][5][6] Similarly, the piperidine scaffold is a key component in numerous pharmaceuticals, and its derivatives have been explored for their potential as anticancer agents.[1][2][7][8]
The compound 3-(1-Piperidinylcarbonyl)phenol represents a hybrid structure incorporating both of these pharmacologically significant moieties. While the cytotoxic profile of this specific molecule is not extensively documented in publicly available literature, its chemical architecture suggests a potential for biological activity that warrants thorough investigation. This guide provides a comprehensive framework for evaluating the in vitro cytotoxicity of 3-(1-Piperidinylcarbonyl)phenol. To establish a robust benchmark, its performance will be compared against well-characterized and clinically relevant cytotoxic agents: Cisplatin, Doxorubicin, and Paclitaxel.
This document is intended for researchers, scientists, and professionals in drug development. It will provide not only the "how" but also the "why" behind the experimental design, ensuring a scientifically rigorous approach to the cytotoxic characterization of this novel compound.
Understanding the Benchmarks: Mechanisms of Action of Comparator Drugs
A meaningful comparison necessitates a foundational understanding of the mechanisms by which the standard cytotoxic agents exert their effects.
Cisplatin: The DNA Cross-linking Agent
Cisplatin is a cornerstone of chemotherapy, particularly for solid tumors.[9] Its primary mode of action involves forming covalent adducts with DNA, leading to intrastrand and interstrand cross-links.[9][10][11] This distortion of the DNA double helix obstructs DNA replication and transcription, triggering cell cycle arrest and ultimately inducing apoptosis.[10][12][13] The cellular response to cisplatin-induced DNA damage is complex, involving signaling pathways such as ATR, p53, and MAPK.[9][12]
Caption: Simplified signaling pathway of Cisplatin-induced cytotoxicity.
Doxorubicin: The Topoisomerase II Inhibitor and Anthracycline
Doxorubicin is a widely used anthracycline antibiotic with potent anticancer activity.[14][15] Its multifaceted mechanism of action includes the intercalation into DNA, which inhibits the progression of topoisomerase II, an enzyme critical for relaxing DNA supercoils during replication. This leads to DNA strand breaks and the induction of apoptosis. Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which contribute to its cytotoxic effects.
Paclitaxel: The Microtubule Stabilizer
Paclitaxel, a member of the taxane family, exerts its cytotoxic effects by targeting the microtubule network within cells.[16][17] Unlike other microtubule-targeting agents that cause depolymerization, paclitaxel stabilizes microtubules, preventing their dynamic instability.[16][18] This interference with normal microtubule function disrupts mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.[18][19][20]
Experimental Design for Comparative Cytotoxicity Assessment
To objectively assess the cytotoxic potential of 3-(1-Piperidinylcarbonyl)phenol, a standardized in vitro cytotoxicity assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted and robust colorimetric method for this purpose.[21][22][23][24]
Principle of the MTT Assay
The MTT assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[21][23] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[21][22][24] The amount of formazan produced is directly proportional to the number of viable cells.[21] These crystals are then solubilized, and the absorbance of the resulting colored solution is quantified using a spectrophotometer.[21][24]
Caption: Step-by-step workflow of the MTT cytotoxicity assay.
Detailed Experimental Protocol: MTT Assay
1. Cell Culture and Seeding:
-
Select an appropriate cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer, or HeLa for cervical cancer).
-
Culture the cells in the recommended medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[21]
2. Compound Preparation and Treatment:
-
Prepare a stock solution of 3-(1-Piperidinylcarbonyl)phenol in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of the comparator drugs (Cisplatin, Doxorubicin, Paclitaxel) in their respective recommended solvents.
-
Perform serial dilutions of all compounds in the cell culture medium to achieve a range of final concentrations for dose-response analysis.
-
Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test and control compounds. Include a vehicle control (medium with the highest concentration of the solvent used) and a negative control (untreated cells).
3. Incubation:
-
Incubate the treated plates for different time points (e.g., 24, 48, and 72 hours) to assess the time-dependent cytotoxic effects.
4. MTT Assay Procedure:
-
After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.[23][25]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[23][25]
-
Carefully remove the medium containing MTT and add a solubilizing agent (e.g., 100-150 µL of DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.[21][25]
-
Gently agitate the plate to ensure complete solubilization.
5. Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[24]
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) to generate a dose-response curve.
-
Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, using non-linear regression analysis.
Data Presentation and Interpretation
The primary output of this comparative study will be the IC50 values for 3-(1-Piperidinylcarbonyl)phenol and the standard cytotoxic agents across the selected cell line(s) and time points. This data should be presented in a clear and concise tabular format for easy comparison.
Table 1: Hypothetical Comparative IC50 Values (µM) of Test and Control Compounds
| Compound | Cell Line | 24h IC50 (µM) | 48h IC50 (µM) | 72h IC50 (µM) |
| 3-(1-Piperidinylcarbonyl)phenol | MCF-7 | Experimental Value | Experimental Value | Experimental Value |
| Cisplatin | MCF-7 | ~20-30 | ~5-15 | ~1-5 |
| Doxorubicin | MCF-7 | ~1-5[15] | ~0.1-1[15] | ~0.05-0.5 |
| Paclitaxel | MCF-7 | ~0.01-0.1 | ~0.001-0.01 | <0.001 |
| 3-(1-Piperidinylcarbonyl)phenol | A549 | Experimental Value | Experimental Value | Experimental Value |
| Cisplatin | A549 | ~10-20 | ~2-10 | ~0.5-2 |
| Doxorubicin | A549 | >20[14] | ~5-15[14] | ~1-5 |
| Paclitaxel | A549 | ~0.05-0.5 | ~0.005-0.05 | ~0.001-0.01 |
Note: The IC50 values for the comparator drugs are approximate ranges based on literature and can vary depending on the specific experimental conditions and cell line passage number.[15]
Discussion and Future Directions
The comparative cytotoxicity data will provide the initial assessment of the potential of 3-(1-Piperidinylcarbonyl)phenol as an anticancer agent. A lower IC50 value compared to the established drugs would indicate higher potency and warrant further investigation. Conversely, a significantly higher IC50 value might suggest lower efficacy.
Should 3-(1-Piperidinylcarbonyl)phenol demonstrate promising cytotoxic activity, subsequent studies should focus on elucidating its mechanism of action. This could involve:
-
Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at a specific phase.
-
Apoptosis Assays: To confirm if cell death occurs via apoptosis.
-
Target Identification Studies: To identify the molecular targets and signaling pathways affected by the compound.
Conclusion
This guide outlines a systematic and scientifically rigorous approach to benchmark the cytotoxicity of the novel compound 3-(1-Piperidinylcarbonyl)phenol. By employing a standardized MTT assay and comparing its performance against well-established cytotoxic agents like Cisplatin, Doxorubicin, and Paclitaxel, researchers can obtain a clear and objective assessment of its potential as a therapeutic candidate. The causality-driven experimental design and detailed protocols provided herein aim to ensure the generation of reliable and reproducible data, paving the way for further preclinical development if promising activity is observed.
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Bridging the Gap: A Comparative Guide to In Silico ADMET Predictions and Experimental Data for Phenolic Compounds
A Senior Application Scientist's Guide to Navigating Predictive Models and Laboratory Realities
In the fast-paced world of drug discovery, the ability to accurately predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount. Early identification of potential liabilities can save invaluable time and resources, steering research efforts towards candidates with a higher probability of clinical success.[1][2] While in silico ADMET prediction tools have become indispensable for high-throughput screening, their correlation with real-world experimental data remains a critical point of investigation for every drug development professional.
This guide provides a comprehensive framework for correlating in silico ADMET predictions with experimental data. Due to the limited availability of public experimental ADMET data for the specific compound 3-(1-Piperidinylcarbonyl)phenol, we will utilize the well-characterized and structurally related molecule, Phenol , as a surrogate. This approach allows us to demonstrate a robust workflow that can be applied to novel chemical entities. We will delve into the experimental protocols, present the data, and compare it with predictions from prominent in silico platforms, offering insights into the strengths and limitations of each approach.
The Foundational Role of ADMET Profiling
A successful drug candidate must not only exhibit potent activity at its target but also possess a favorable pharmacokinetic and safety profile.[3] The body's complex biological systems can significantly impact a drug's efficacy and safety. Understanding a compound's ADMET properties allows us to anticipate its behavior in vivo, guiding medicinal chemistry efforts to optimize its drug-like characteristics.[4]
Experimental ADMET Profiling of Phenol: The Ground Truth
Experimental assays remain the gold standard for determining a compound's ADMET properties. Below, we present key experimental data for Phenol and outline the methodologies for these assays.
Aqueous Solubility
Aqueous solubility is a critical determinant of a drug's absorption. Poor solubility can lead to low bioavailability and limit formulation options.
Table 1: Experimental Aqueous Solubility of Phenol
| Parameter | Value | Source |
| Aqueous Solubility | 8.4 g/100 mL at 20 °C | [5] |
Experimental Protocol: Kinetic Solubility Assay
-
Compound Preparation : A stock solution of the test compound (e.g., 10 mM in DMSO) is prepared.
-
Serial Dilution : The stock solution is serially diluted in DMSO to create a range of concentrations.
-
Aqueous Dilution : An aliquot of each DMSO solution is added to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a microplate.
-
Incubation and Measurement : The plate is incubated at room temperature with shaking. The turbidity of each well is measured over time using a nephelometer or a plate reader capable of measuring light scattering.
-
Data Analysis : The concentration at which precipitation is first observed is determined as the kinetic solubility.
Membrane Permeability
The ability of a compound to permeate cell membranes is crucial for its absorption and distribution to target tissues. The Caco-2 permeability assay is a widely used in vitro model of the human intestinal epithelium.
Table 2: Experimental Permeability of Phenol
| Parameter | Value | Assay | Source |
| Caco-2 Permeability (Papp) | High | Caco-2 cell monolayer | [6] |
Experimental Protocol: Caco-2 Permeability Assay
-
Cell Culture : Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to form a differentiated monolayer.
-
Compound Addition : The test compound is added to the apical (A) side of the monolayer.
-
Sampling : Samples are taken from the basolateral (B) side at various time points.
-
Quantification : The concentration of the compound in the apical and basolateral compartments is quantified by LC-MS/MS.
-
Papp Calculation : The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
Metabolic Stability
Metabolic stability provides an indication of how quickly a compound is metabolized by drug-metabolizing enzymes, primarily Cytochrome P450s (CYPs) in the liver. High metabolic clearance can lead to a short half-life and low oral bioavailability.
Table 3: Experimental Metabolic Stability of Phenol
| Parameter | Finding | Source |
| Metabolism | Rapidly metabolized, primarily through conjugation (sulfation and glucuronidation). | [7] |
| Major Metabolites | Phenyl glucuronide and phenyl sulfate. | [7] |
Experimental Protocol: Microsomal Stability Assay
-
Incubation Mixture : The test compound is incubated with liver microsomes (which contain CYPs) and the necessary cofactor, NADPH, in a buffered solution.
-
Time Points : Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching : The metabolic reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).
-
Analysis : The remaining concentration of the parent compound is quantified by LC-MS/MS.
-
Data Analysis : The rate of disappearance of the compound is used to calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
Diagram: Experimental Workflow for Microsomal Stability Assay
Caption: Workflow for determining metabolic stability using a liver microsomal assay.
Toxicity
Assessing potential toxicity early is crucial to avoid late-stage failures. Key in vitro and in vivo toxicity data for Phenol are summarized below.
Table 4: Experimental Toxicity Data for Phenol
| Endpoint | Result | Species | Source |
| Acute Oral LD50 | 317 mg/kg | Rat | [8] |
| Skin Irritation | Causes severe skin burns and eye damage | Human | [5] |
| Carcinogenicity | Not classifiable as to its carcinogenicity to humans (Group 3) | IARC | [5] |
| Genotoxicity (Ames test) | Negative | Salmonella typhimurium | [8] |
In Silico ADMET Predictions for Phenol: The Digital Twin
A multitude of in silico tools are available to predict ADMET properties.[9][10] These tools employ various algorithms, such as quantitative structure-activity relationship (QSAR) models and machine learning, to correlate a compound's chemical structure with its predicted biological effects.[11][12] For this guide, we will use two popular, freely accessible platforms: ADMETlab 2.0 and SwissADME.
Diagram: General Workflow for In Silico ADMET Prediction
Caption: Simplified workflow for obtaining in silico ADMET predictions.
Table 5: In Silico ADMET Predictions for Phenol
| Parameter | ADMETlab 2.0 Prediction | SwissADME Prediction |
| Absorption | ||
| Aqueous Solubility | -2.14 (log mol/L) | Soluble |
| Caco-2 Permeability | 0.82 (logPapp, 10^-6 cm/s) | High |
| Human Intestinal Absorption | 97.4% | High |
| P-gp Substrate | Non-substrate | No |
| Distribution | ||
| BBB Permeability | Yes | Yes |
| Plasma Protein Binding | 45.6% | - |
| Metabolism | ||
| CYP2D6 Inhibitor | Non-inhibitor | No |
| CYP3A4 Inhibitor | Non-inhibitor | No |
| Excretion | ||
| Renal Organic Cation Transporter | Non-inhibitor | - |
| Toxicity | ||
| AMES Toxicity | Non-toxic | - |
| Carcinogenicity | Non-carcinogen | - |
| Acute Oral Toxicity (LD50) | 2.65 mol/kg | - |
Correlating In Silico Predictions with Experimental Reality
Now, we critically compare the in silico predictions with the experimental data for Phenol.
Solubility
-
Experimental : Highly soluble (8.4 g/100 mL, which is approximately 0.89 M or logS of -0.05).
-
ADMETlab 2.0 : Predicted logS of -2.14, indicating lower solubility than observed.
-
SwissADME : Correctly predicts "Soluble".
-
Analysis : There is a discrepancy in the quantitative prediction from ADMETlab 2.0, while the qualitative prediction from SwissADME aligns with the experimental data. This highlights that different in silico models can yield varying results and that qualitative predictions can sometimes be more reliable.
Permeability
-
Experimental : High Caco-2 permeability.
-
ADMETlab 2.0 : Predicted logPapp of 0.82, which is indicative of high permeability.
-
SwissADME : Correctly predicts "High" permeability.
-
Analysis : Both in silico tools show good concordance with the experimental findings for permeability.
Metabolism
-
Experimental : Rapidly metabolized, primarily via conjugation.
-
In Silico Predictions : The selected tools predict a low likelihood of CYP inhibition. While this doesn't directly predict the rate of metabolism, it suggests that Phenol is unlikely to cause drug-drug interactions via CYP inhibition. The primary metabolic pathways for Phenol (conjugation) are not always well-predicted by standard in silico tools that often focus on CYP-mediated metabolism.
-
Analysis : This highlights a limitation of many in silico tools. While they can be useful for predicting CYP inhibition, they may not always capture all major metabolic pathways, such as glucuronidation and sulfation.
Toxicity
-
Experimental : LD50 of 317 mg/kg (approximately 3.37 mol/kg), a known skin irritant, and non-mutagenic in the Ames test.
-
ADMETlab 2.0 : Predicted LD50 of 2.65 mol/kg, which is in reasonable agreement with the experimental value. It also correctly predicts non-mutagenicity in the Ames test.
-
Analysis : The in silico toxicity predictions for acute oral toxicity and mutagenicity show good correlation with the experimental data.
Expert Insights and Recommendations
-
No Single Tool is Perfect : As demonstrated, different in silico tools can provide varying predictions. It is crucial to use multiple platforms and compare the results to gain a more comprehensive understanding of a compound's potential ADMET profile.[9]
-
Understand the Model's Limitations : In silico models are built on existing data. If a compound's chemical space is not well-represented in the training dataset, the predictions may be less accurate.[13][14] Always consider the applicability domain of the model.
-
In Silico as a Guide, Not a Replacement : In silico predictions are invaluable for prioritizing compounds and identifying potential liabilities early in the discovery process.[1] However, they should not replace experimental testing. Key in vitro and in vivo experiments are essential to confirm the predictions and make informed decisions.
-
Holistic Approach : Evaluate all ADMET parameters in conjunction. A favorable prediction for one parameter may be overshadowed by a significant liability in another. A multi-parameter optimization approach is key to successful drug design.[4]
Conclusion
The correlation between in silico ADMET predictions and experimental data is a dynamic and evolving field. While in silico tools have become remarkably sophisticated, they are not infallible. By understanding the underlying experimental principles and the limitations of the predictive models, researchers can effectively integrate these computational tools into their workflow. This comparative approach, as demonstrated with Phenol, allows for a more nuanced and data-driven approach to drug discovery, ultimately increasing the chances of developing safe and effective medicines.
References
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Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web server to support pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 1-13. [Link]
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Guan, L., Yang, H., Cai, Y., Sun, L., Di, P., Li, W., ... & Yang, L. (2019). ADMET-score–a comprehensive scoring function for evaluation of chemical drug-likeness. MedChemComm, 10(8), 1489-1497. [Link]
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Kar, S., & Leszczynski, J. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. In In Silico Drug Design (pp. 85-115). Humana, New York, NY. [Link]
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Lagorce, D., Sperandio, O., Galons, H., Miteva, M. A., & Villoutreix, B. O. (2008). FAF-Drugs2: free ADME/Tox filtering tool to assist drug discovery and chemical biology. BMC bioinformatics, 9(1), 1-10. [Link]
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Lee, J., Lee, S., & Kim, D. (2021). ADMET-AI: a machine learning ADMET platform for evaluation of large-scale chemical libraries. Journal of chemical information and modeling, 61(11), 5326-5334. [Link]
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Pires, D. E., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Journal of medicinal chemistry, 58(9), 4066-4072. [Link]
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Xiong, G., Wu, Z., Yi, J., Fu, L., Yang, Z., Hsieh, C., ... & Yang, L. (2021). ADMETlab 2.0: an integrated online platform for accurate and comprehensive predictions of ADMET properties. Nucleic acids research, 49(W1), W5-W14. [Link]
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Agency for Toxic Substances and Disease Registry (ATSDR). (2008). Toxicological Profile for Phenol. U.S. Department of Health and Human Services, Public Health Service. [Link]
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PubChem. (n.d.). Phenol. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]
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Sharma, B., & Singh, N. (2023). In Silico ADMET Prediction. In Drug Research and Development (pp. 1-19). Springer, Singapore. [Link]
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van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews Drug discovery, 2(3), 192-204. [Link]
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Safety Operating Guide
Mastering the Safe Handling of 3-(1-Piperidinylcarbonyl)phenol: A Guide to Personal Protective Equipment and Disposal
For researchers and scientists engaged in the dynamic field of drug development, the ability to handle novel chemical compounds with confidence and precision is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 3-(1-Piperidinylcarbonyl)phenol, a compound of interest in various research applications. By moving beyond a simple checklist, we delve into the causality behind each safety recommendation, ensuring a protocol that is not only robust but also intuitive.
The foundational principle of laboratory safety is a comprehensive understanding of the substance . 3-(1-Piperidinylcarbonyl)phenol, while not as extensively documented as more common reagents, presents a hazard profile that demands rigorous adherence to safety protocols. Its structure, featuring a phenol group, immediately alerts us to potential corrosive and toxic properties, particularly the risk of rapid absorption through the skin.[1][2]
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for 3-(1-Piperidinylcarbonyl)phenol:
-
H302: Harmful if swallowed.[3]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H335: May cause respiratory irritation.[3]
These classifications, coupled with the known dangers of the broader phenol class of compounds, form the basis of the personal protective equipment (PPE) and handling protocols outlined below.
I. Hazard Analysis and Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is not a matter of institutional mandate alone; it is a scientifically-driven decision based on the specific chemical and physical hazards of the material. For 3-(1-Piperidinylcarbonyl)phenol, the primary routes of exposure are dermal contact, eye contact, and inhalation of dust or aerosols.
Engineering Controls: The First Line of Defense
Before any discussion of personal protective equipment, it is critical to emphasize the role of engineering controls. All work involving 3-(1-Piperidinylcarbonyl)phenol, from weighing to solution preparation, must be conducted within a certified chemical fume hood.[4][5] This primary containment strategy is non-negotiable and serves to minimize the concentration of airborne particulates and vapors in the laboratory environment.
Personal Protective Equipment (PPE) Protocol
The following table summarizes the minimum required PPE for handling 3-(1-Piperidinylcarbonyl)phenol, with detailed explanations to follow.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Standard safety glasses are insufficient. The GHS classification of "serious eye irritation" necessitates the use of chemical splash goggles that form a seal around the eyes. A face shield should be worn over the goggles, especially when handling larger quantities or during procedures with a high splash potential.[2] |
| Hands | Double Gloving: Nitrile (inner) and Butyl Rubber or Neoprene (outer) | Phenolic compounds can penetrate standard nitrile gloves.[6] A double-gloving strategy provides enhanced protection. The inner nitrile glove offers dexterity, while the outer, more robust glove (butyl rubber or neoprene) provides superior chemical resistance.[7][8] Gloves should be inspected for integrity before each use and changed immediately if contamination is suspected.[6] |
| Body | Fully-Buttoned Laboratory Coat & Chemical-Resistant Apron | A standard laboratory coat protects against incidental contact.[4] For procedures with a higher risk of splashes or spills, a chemical-resistant apron made of butyl rubber or neoprene should be worn over the lab coat.[4] |
| Feet | Closed-Toed Shoes | Permeable footwear, such as sandals or cloth shoes, is strictly prohibited in a laboratory setting. Closed-toed shoes made of a non-porous material are required to protect against spills.[4] |
| Respiratory | As needed, based on risk assessment | For routine handling within a fume hood, respiratory protection is typically not required. However, in the event of a spill or if there is a potential for generating significant aerosols, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[9] |
II. Procedural Guidance: Donning, Doffing, and Disposal of PPE
The efficacy of PPE is as much about its correct use as it is about its selection. The following workflow illustrates the logical sequence for donning and doffing PPE to prevent cross-contamination.
Step-by-Step Protocol for PPE Handling:
-
Donning:
-
Put on your lab coat and fasten all buttons.
-
Don the inner pair of nitrile gloves.
-
Carefully pull the outer pair of chemical-resistant gloves over the inner pair, ensuring the cuff of the outer glove extends over the cuff of the lab coat sleeve.
-
Put on your chemical splash goggles, followed by the face shield.
-
-
Doffing (to be performed in a designated area to prevent the spread of contamination):
-
Remove the outer, contaminated gloves first, being careful not to touch the outside of the glove with your bare skin.
-
Remove the face shield and goggles.
-
If worn, remove the chemical-resistant apron.
-
Remove the lab coat, turning it inside out as you do so to contain any contamination.
-
Finally, remove the inner nitrile gloves.
-
Wash your hands thoroughly with soap and water immediately after removing all PPE.[1]
-
III. Operational and Disposal Plans
A comprehensive safety plan extends beyond personal protection to include the logistical aspects of handling and waste disposal.
Spill Response
In the event of a small spill contained within the fume hood, use an absorbent material such as vermiculite or a commercial spill kit to clean the area.[10] For larger spills, or any spill outside of a fume hood, evacuate the immediate area and follow your institution's emergency procedures.[10]
Waste Disposal
All materials contaminated with 3-(1-Piperidinylcarbonyl)phenol are to be treated as hazardous waste. This includes:
-
Used PPE (gloves, disposable aprons)
-
Contaminated pipette tips, weighing paper, and other consumables
-
Residue in empty containers
-
Spill cleanup materials
These items should be collected in a designated, sealed, and clearly labeled hazardous waste container.[5] Never dispose of phenolic waste down the drain.[5] Arrangements for the disposal of hazardous waste should be made through your institution's Environmental Health and Safety (EHS) department.[10]
IV. Conclusion: Fostering a Culture of Safety
The responsible handling of 3-(1-Piperidinylcarbonyl)phenol, and indeed all laboratory chemicals, is a cornerstone of scientific integrity and professional practice. By understanding the "why" behind each safety protocol, researchers can move from rote compliance to an ingrained culture of safety. This proactive approach not only protects individuals but also ensures the reliability and reproducibility of the groundbreaking research being conducted.
V. References
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Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]
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University of Tennessee Health Science Center. (2022, May 26). Phenol, Chloroform, or TRIzol™ Waste Disposal. Retrieved from [Link]
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Gloves By Web. (n.d.). Gloves Chemical Resistance Chart. Retrieved from [Link]
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ResearchGate. (2015, January 9). How can I dispose phenol?. Retrieved from [Link]
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WorkGloves.co.uk. (n.d.). Phenol Resistant Work Gloves. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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University of Connecticut Environmental Health and Safety. (n.d.). Chemical Resistant Glove Guide. Retrieved from [Link]
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Duke University Safety. (n.d.). The following chemical resistance ratings are based on published research data. Microflex® gloves have not been individually tested. Retrieved from [Link]
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University of California, Berkeley, Office of Environment, Health & Safety. (n.d.). Phenol. Retrieved from [Link]
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New Jersey Department of Health. (2015, August). Phenol - Hazardous Substance Fact Sheet. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). PHENOL. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-(1-Piperidinyl)phenol. PubChem Compound Database. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). Phenol - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
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Texas Woman's University. (n.d.). Phenol SOP. Retrieved from [Link]
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Medium. (2025, December 28). Understanding Phenol Health Effects: From Industrial Exposure to Environmental Risks. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3-(1-(1-Piperidinyl)cyclohexyl)phenol. PubChem Compound Database. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
